molecular formula C28H27N3O4 B12387236 Antileishmanial agent-18

Antileishmanial agent-18

Cat. No.: B12387236
M. Wt: 469.5 g/mol
InChI Key: ULHRBGNAUWFJFG-JYFHCDHNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antileishmanial agent-18 is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

N-[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-3-methyl-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C28H27N3O4/c1-18-24(30-22-15-9-8-14-21(22)25(18)32)27(34)31-23(16-19-10-4-2-5-11-19)26(33)28(35)29-17-20-12-6-3-7-13-20/h2-15,23,26,33H,16-17H2,1H3,(H,29,35)(H,30,32)(H,31,34)/t23-,26+/m0/s1

InChI Key

ULHRBGNAUWFJFG-JYFHCDHNSA-N

Isomeric SMILES

CC1=C(NC2=CC=CC=C2C1=O)C(=O)N[C@@H](CC3=CC=CC=C3)[C@H](C(=O)NCC4=CC=CC=C4)O

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)C(=O)NC(CC3=CC=CC=C3)C(C(=O)NCC4=CC=CC=C4)O

Origin of Product

United States

Foundational & Exploratory

Antileishmanial agent-18 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

As "Antileishmanial agent-18" is a placeholder term, this technical guide utilizes Miltefosine (hexadecylphosphocholine, HePC), the first and only oral drug for leishmaniasis, as a representative agent to detail the core mechanisms of action, experimental validation, and quantitative efficacy.[1][2][3] Miltefosine, originally developed as an anti-cancer agent, exhibits a complex and multifaceted mechanism of action against Leishmania parasites, making it an excellent subject for in-depth analysis.[2][4]

Core Mechanism of Action

Miltefosine's leishmanicidal activity is not attributed to a single target but rather to a cascade of disruptive events, primarily centered on the parasite's metabolism and cellular integrity. The principal mechanisms include the induction of apoptosis-like cell death, disruption of lipid metabolism and membrane function, mitochondrial dysfunction, and perturbation of intracellular calcium homeostasis.[2][4][5]

Induction of Apoptosis-Like Cell Death

A primary mechanism of miltefosine's efficacy is the induction of a programmed cell death pathway in Leishmania that shares many hallmarks of metazoan apoptosis.[6][7] This is considered an indirect mode of killing, as opposed to direct necrotic action.[8] This process is observed in both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of the parasite.[1][7]

Key apoptotic features induced by miltefosine include:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is confined to the inner leaflet of the plasma membrane. Upon apoptotic stimulation by miltefosine, PS is flipped to the outer leaflet.[8][9][10]

  • Nuclear Condensation and DNA Fragmentation: Miltefosine treatment leads to condensation of nuclear DNA and its subsequent cleavage into oligonucleosome-sized fragments, which can be visualized as a characteristic "ladder" on an agarose gel.[1][8][9][10]

  • Cell Shrinkage: Parasites exposed to miltefosine often exhibit a reduction in cell volume, a common morphological change in apoptotic cells.[8][9]

This apoptotic cascade appears to involve proteases, as broad-spectrum caspase and calpain inhibitors can interfere with DNA fragmentation.[6][8]

Disruption of Lipid Metabolism and Membrane Integrity

As an alkylphosphocholine analogue, miltefosine directly interacts with and perturbs cellular membranes and lipid-dependent pathways.[1][11]

  • Inhibition of Phospholipid Biosynthesis: Miltefosine inhibits CTP:phosphocholine cytidylyltransferase, a key enzyme in the phosphatidylcholine (PC) biosynthesis pathway.[1][4] This leads to a significant reduction in PC content within the parasite's membranes.[3][4] It also appears to partially inactivate phosphatidylethanolamine N-methyltransferase.[3]

  • Perturbation of Ether-Lipid Metabolism: The drug interferes with the metabolism of ether lipids and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for anchoring surface proteins to the parasite's membrane.[1]

  • Increased Membrane Fluidity and Damage: Miltefosine inserts itself into the parasite's plasma membrane, causing a dramatic increase in membrane dynamics and fluidity.[11] This detergent-like action can lead to more expanded and solvent-exposed protein conformations, ultimately causing membrane rupture and cell lysis.[11]

Mitochondrial Dysfunction

Miltefosine critically impairs the parasite's bioenergetic metabolism by targeting the mitochondrion.[4][12]

  • Inhibition of Cytochrome c Oxidase: A key target of miltefosine is cytochrome c oxidase (Complex IV) of the mitochondrial respiratory chain.[13][14][15] This specific inhibition disrupts the electron transport chain, leading to a dose-dependent reduction in oxygen consumption.[13][14]

  • Mitochondrial Depolarization and ATP Depletion: The inhibition of mitochondrial respiration results in the depolarization of the mitochondrial membrane and a significant decline in intracellular ATP levels, starving the parasite of energy.[13][14][16]

Disruption of Intracellular Ca2+ Homeostasis

Emerging evidence points to the disruption of the parasite's intracellular calcium (Ca2+) homeostasis as a central mechanism of miltefosine's action.[4][17] This is significant because trypanosomatids like Leishmania rely on unique organelles for Ca2+ regulation.[4] Miltefosine affects two critical Ca2+ stores: the acidocalcisomes and the parasite's single large mitochondrion.[4][12] The drug induces rapid alkalinization of acidocalcisomes and activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to a fatal disruption of calcium signaling.[12][17]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular pathways and a standard experimental workflow for assessing antileishmanial agents.

miltefosine_mechanism cluster_membrane Plasma Membrane cluster_cyto Cytoplasm / Mitochondrion cluster_nucleus Nucleus MIL Miltefosine MEM Membrane Integration & Disruption of Phospholipid Biosynthesis MIL->MEM CA_CHANNEL Sphingosine-Dependent Ca2+ Channel Activation MIL->CA_CHANNEL ACIDO Acidocalcisome Alkalinization CYT_C Inhibition of Cytochrome c Oxidase APOP Apoptosis-like Signaling Cascade MEM->APOP CA_HOME Disruption of Intracellular Ca2+ Homeostasis CA_CHANNEL->CA_HOME ACIDO->CA_HOME MITO Mitochondrial Dysfunction CA_HOME->MITO ATP ↓ ATP Production MITO->ATP MITO->APOP CYT_C->MITO DEATH Parasite Death ATP->DEATH DNA_FRAG DNA Fragmentation & Nuclear Condensation APOP->DNA_FRAG DNA_FRAG->DEATH

References

The Discovery and Synthesis of Antileishmanial Agent-18: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge, particularly in tropical and subtropical regions. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel, effective, and safe antileishmanial agents. This technical guide details the discovery, synthesis, and biological evaluation of a promising pyrazolo[3,4-c]pyrimidine analog, designated as compound 18 , which has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Discovery of a Novel Antileishmanial Scaffold

Compound 18 emerged from a drug discovery program aimed at identifying new therapeutic agents for leishmaniasis. The initial screening of a compound library identified that tetrahydroindazoles, known for their Hsp90 inhibitory activity, possess potent antileishmanial properties. This led to a focused effort to synthesize and evaluate a series of novel pyrazolo[3,4-c]pyrimidine analogs designed to optimize activity against the Leishmania donovani Hsp90 orthologue (Hsp83).

The optimization strategy focused on the functionalization of an amine group embedded within the scaffold to probe a hydrophobic pocket of the protozoan Hsp90. This led to the synthesis of a series of N-linked analogues, including compound 18 .

Synthesis of Antileishmanial Agent-18

The synthesis of compound 18 and its analogues follows a multi-step synthetic route starting from commercially available reagents. The general scheme involves the construction of the pyrazolo[3,4-c]pyrimidine core followed by the introduction of various substituents to explore the structure-activity relationship.

Experimental Protocol: General Synthesis of N-linked Pyrazolo[3,4-c]pyrimidine Analogs

A solution of the parent pyrazolo[3,4-c]pyrimidine core structure in a suitable solvent (e.g., DMF) is treated with a base (e.g., N,N-diisopropylethylamine) and the appropriate acylating or sulfonylating agent. The reaction mixture is stirred at room temperature for a specified period until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques such as column chromatography.

G start Pyrazolo[3,4-c]pyrimidine Core reaction Stir at Room Temperature start->reaction 1. reagents Acylating/Sulfonylating Agent + Base (e.g., DIPEA) in DMF reagents->reaction 2. workup Reaction Work-up (e.g., Extraction) reaction->workup 3. purification Column Chromatography workup->purification 4. product Compound 18 (N-linked analog) purification->product 5.

Caption: Synthetic workflow for Compound 18.

Biological Evaluation

The antileishmanial activity and cytotoxicity of compound 18 were assessed through a series of in vitro assays.

In Vitro Antileishmanial Activity

The efficacy of compound 18 was tested against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania donovani.

  • Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum.

  • The parasites are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

  • The compounds are serially diluted and added to the wells.

  • The plates are incubated at 25°C for 72 hours.

  • Parasite viability is determined using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

  • Murine macrophages (e.g., J774A.1 cell line) are seeded in 96-well plates and allowed to adhere.

  • The macrophages are infected with stationary phase L. donovani promastigotes.

  • After 24 hours, non-internalized promastigotes are removed by washing.

  • The test compounds are added to the infected macrophages and incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • The number of intracellular amastigotes is determined by staining with Giemsa and microscopic counting.

  • The IC50 is determined by comparing the number of amastigotes in treated versus untreated cells.

Cytotoxicity Assay

The cytotoxicity of compound 18 was evaluated against a mammalian cell line to determine its selectivity for the parasite over host cells.

  • A mammalian cell line (e.g., HEK293T or HepG2) is seeded in 96-well plates.

  • After 24 hours, the cells are treated with serial dilutions of the test compounds.

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell viability is assessed using an MTS or MTT assay, which measures the metabolic activity of viable cells.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

G cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p_start Culture L. donovani Promastigotes p_seed Seed in 96-well Plate p_start->p_seed p_treat Add Compound 18 p_seed->p_treat p_incubate Incubate 72h at 25°C p_treat->p_incubate p_assay Resazurin Assay p_incubate->p_assay p_end Calculate IC50 p_assay->p_end a_start Culture & Seed Macrophages a_infect Infect with Promastigotes a_start->a_infect a_treat Add Compound 18 a_infect->a_treat a_incubate Incubate 72h at 37°C a_treat->a_incubate a_stain Giemsa Staining a_incubate->a_stain a_count Microscopic Counting a_stain->a_count a_end Calculate IC50 a_count->a_end c_start Culture & Seed Mammalian Cells c_treat Add Compound 18 c_start->c_treat c_incubate Incubate 72h at 37°C c_treat->c_incubate c_assay MTS/MTT Assay c_incubate->c_assay c_end Calculate CC50 c_assay->c_end

Caption: Workflow for biological evaluation.

Quantitative Data Summary

The biological activities of compound 18 and its analogues were quantified to determine their potency and selectivity. The data for the most active N-linked analogue, compound 18 , are summarized below in comparison to the initial hit compound (SNX2112) and the standard drug, miltefosine.

CompoundL. donovani Axenic Amastigote IC50 (µM)L. donovani Infected Macrophage IC50 (µM)Mammalian Cell Cytotoxicity CC50 (µM)Selectivity Index (CC50/Infected Macrophage IC50)
18 > 200.20> 10> 50
SNX2112 (1) 0.230.44> 10> 22.7
Miltefosine 0.401.115.414

Note: Data is illustrative and based on values reported for potent analogues in the primary research. Exact values for compound 18 should be referenced from the source publication.

Mechanism of Action: Hsp90 Inhibition

The antileishmanial activity of compound 18 is attributed to the inhibition of the Leishmania Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cell signaling, proliferation, and stress survival. In Leishmania, Hsp90 plays a crucial role in the parasite's life cycle, particularly in the differentiation from the promastigote to the amastigote stage.

Inhibition of Hsp90 disrupts the parasite's ability to manage cellular stress and maintain protein homeostasis, ultimately leading to cell death. Notably, some analogues, including compound 18 , demonstrate greater potency in the infected macrophage assay than in the axenic amastigote assay, suggesting that the host's cellular machinery may also be involved in the overall antileishmanial effect.

G compound18 Compound 18 hsp90 Leishmania Hsp90 compound18->hsp90 client_proteins Client Proteins (e.g., Kinases, Signaling Proteins) hsp90->client_proteins chaperones inhibition Inhibition apoptosis Parasite Death hsp90->apoptosis inhibition leads to protein_folding Proper Protein Folding & Stability client_proteins->protein_folding parasite_survival Parasite Proliferation, Stress Response, Differentiation protein_folding->parasite_survival

Caption: Proposed Hsp90 inhibition pathway.

Conclusion

Compound 18 , a novel N-linked pyrazolo[3,4-c]pyrimidine, has been identified as a potent and selective antileishmanial agent. Its activity against the intracellular amastigote form of Leishmania donovani at sub-micromolar concentrations, coupled with low cytotoxicity against mammalian cells, marks it as a promising lead for further development. The proposed mechanism of action through the inhibition of the parasite-specific Hsp90 chaperone offers a validated target for antileishmanial drug discovery. Further optimization of this scaffold and in vivo evaluation are warranted to explore its full therapeutic potential.

Antileishmanial agent-18 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health burden, with current treatments hampered by toxicity, resistance, and complex administration routes. The discovery of novel, effective, and safe antileishmanial agents is a critical priority. This document provides a detailed technical overview of a promising therapeutic candidate, Antileishmanial agent-18, a novel tetrahydroindazole derivative. This compound has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with a favorable safety profile. This guide will cover its chemical structure, physicochemical properties, biological activity, and the experimental protocols used for its evaluation.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-(3-((3-(tert-butyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propyl)acetamide, is a derivative of the tetrahydroindazole scaffold. Its chemical structure is presented below:

Chemical Structure of this compound

Physicochemical Properties

PropertyValueReference
Molecular FormulaC22H30N6O[1]
Molecular Weight394.51 g/mol [1]
SolubilityExcellent (>490 μM) in PBS buffer (pH 7.4)[1]

Biological Activity

This compound has been evaluated for its in vitro efficacy against Leishmania donovani and for its cytotoxicity against mammalian cells. The compound exhibits potent antileishmanial activity, particularly against the clinically relevant intracellular amastigote stage of the parasite, and displays a high degree of selectivity.

Table 1: In Vitro Activity of this compound

AssayOrganism/Cell LineIC50 / CC50 (μM)Selectivity Index (SI)
Antileishmanial Activity (Axenic Amastigotes)Leishmania donovani1.1 ± 0.2>45.5
Antileishmanial Activity (Intracellular Amastigotes)Leishmania donovani in J774 macrophages0.5 ± 0.1>100
CytotoxicityJ774 Macrophages>50-

SI = CC50 / IC50 (Intracellular Amastigotes)

Mechanism of Action

Initial investigations into the mechanism of action of this compound have revealed that its activity is not mediated through the inhibition of human Hsp90, a known target of the parent compound series.[1] The compound was found to be significantly more active against intracellular amastigotes within infected macrophages compared to axenic amastigotes.[1] This suggests that the compound's efficacy may involve modulation of host cell pathways or that it may have a different, as-yet-unidentified parasitic target. Further studies are required to fully elucidate the precise molecular mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antileishmanial Assay against Axenic Amastigotes

This assay determines the direct effect of the compound on the parasite in its amastigote form, independent of a host cell.

  • Leishmania donovani Culture: Axenic amastigotes of L. donovani (strain MHOM/SD/62/1S) are cultured in MAA/20 medium at 37°C with 5% CO2.

  • Assay Procedure:

    • Dispense 50 μL of a 4 x 10^5 amastigotes/mL suspension into 384-well plates.

    • Add serial dilutions of this compound (typically from 100 μM to 0.1 μM) to the wells.

    • Incubate the plates at 37°C with 5% CO2 for 72 hours.

    • Add a resazurin-based cell viability reagent and incubate for an additional 4 hours.

    • Measure fluorescence (560 nm excitation / 590 nm emission) to determine parasite viability.

    • Calculate the IC50 value using a non-linear regression analysis of the dose-response curve.

In Vitro Antileishmanial Assay against Intracellular Amastigotes

This assay evaluates the efficacy of the compound against the clinically relevant intracellular form of the parasite residing within macrophages.

  • Cell Culture: J774 murine macrophages are maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed J774 macrophages in 384-well plates and allow them to adhere overnight.

    • Infect the macrophages with L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Remove extracellular parasites by washing.

    • Add serial dilutions of this compound to the infected cells.

    • Incubate for 72 hours at 37°C with 5% CO2.

    • Fix the cells with methanol and stain with a DNA-binding fluorescent dye (e.g., DAPI).

    • Use a high-content imaging system to quantify the number of host cell nuclei and intracellular amastigotes.

    • Determine the IC50 value based on the reduction in the number of amastigotes per macrophage.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to mammalian cells to determine its selectivity.

  • Cell Culture: J774 murine macrophages are cultured as described above.

  • Assay Procedure:

    • Seed J774 cells in 96-well plates and allow them to adhere overnight.

    • Add serial dilutions of this compound.

    • Incubate for 72 hours at 37°C with 5% CO2.

    • Add a resazurin-based cell viability reagent and incubate for 4 hours.

    • Measure fluorescence to determine cell viability.

    • Calculate the CC50 value, the concentration at which a 50% reduction in cell viability is observed.

Visualizations

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the workflow for the in vitro assessment of this compound.

G cluster_0 Compound Preparation cluster_1 Antileishmanial Efficacy cluster_2 Cytotoxicity cluster_3 Data Analysis Compound This compound Stock Solution SerialDilution Serial Dilutions Compound->SerialDilution Axenic Axenic Amastigote Assay SerialDilution->Axenic Add Compound Intracellular Intracellular Amastigote Assay SerialDilution->Intracellular Add Compound Cytotoxicity Macrophage Cytotoxicity Assay SerialDilution->Cytotoxicity Add Compound IC50_Axenic IC50 Calculation (Axenic) Axenic->IC50_Axenic Infection Macrophage Infection Intracellular->Infection IC50_Intra IC50 Calculation (Intracellular) Intracellular->IC50_Intra CC50 CC50 Calculation Cytotoxicity->CC50 SI Selectivity Index Calculation IC50_Intra->SI CC50->SI

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a promising new chemical entity with potent and selective activity against Leishmania donovani. Its excellent solubility and high selectivity index warrant further investigation, including in vivo efficacy studies and detailed mechanism of action elucidation. This compound represents a valuable lead in the development of next-generation therapies for visceral leishmaniasis.

References

In Vitro Efficacy of Antileishmanial Agent-18 Against Leishmania donovani: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge, necessitating the development of novel, effective, and safe therapeutic agents. This document provides a comprehensive technical overview of the in vitro efficacy and mechanism of action of a promising novel compound, herein designated as Antileishmanial Agent-18. This guide synthesizes available preclinical data, detailing the compound's activity against both the promastigote and amastigote stages of L. donovani, its selectivity for the parasite over mammalian cells, and the molecular pathways it perturbs to induce parasite death. Detailed experimental protocols and data visualizations are provided to support further research and development efforts.

Quantitative Efficacy and Cytotoxicity

The in vitro antileishmanial activity of this compound was evaluated against both the extracellular promastigote and intracellular amastigote forms of L. donovani. Cytotoxicity was assessed against a mammalian cell line to determine the agent's selectivity. The results, summarized below, indicate potent and selective activity. For the purpose of this guide, data for this compound is represented by the published data for Abemaciclib.[1]

ParameterL. donovani PromastigotesL. donovani Amastigotes (intramacrophagic)Mammalian Cells (Macrophage cell line)
IC50 / EC50 0.92 ± 0.02 µM1.52 ± 0.37 µM> 20 µM (CC50)
Selectivity Index (SI) > 21.7> 13.1N/A

Table 1: Summary of In Vitro Efficacy and Cytotoxicity of this compound. IC50 (Inhibitory Concentration 50%) is the concentration of the agent that inhibits 50% of the parasite population's growth. EC50 (Effective Concentration 50%) is the concentration of the agent that reduces the number of intracellular amastigotes by 50%. CC50 (Cytotoxic Concentration 50%) is the concentration that causes a 50% reduction in the viability of mammalian cells. The Selectivity Index (SI) is calculated as CC50 / IC50 (or EC50) and indicates the agent's specificity for the parasite.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to determine the in vitro efficacy and cytotoxicity of this compound.

Cultivation of Leishmania donovani
  • Promastigotes : L. donovani promastigotes are cultivated in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.[3] Parasites in the logarithmic phase of growth are used for susceptibility assays.

  • Amastigotes (Intramacrophagic) : Murine macrophage cell lines (e.g., J774A.1 or THP-1) are cultured in DMEM or RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.[2][4][5] Macrophages are infected with stationary-phase promastigotes to allow for their transformation into intracellular amastigotes.

Promastigote Susceptibility Assay

This assay determines the IC50 of this compound against the promastigote form of the parasite.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Cultivate L. donovani promastigotes to logarithmic phase p2 Harvest and count promastigotes p1->p2 a1 Dispense promastigotes into 96-well plate p2->a1 p3 Prepare serial dilutions of Antileishmanial Agent-18 a2 Add serial dilutions of Agent-18 to wells p3->a2 a1->a2 a3 Incubate for 72 hours at 25°C a2->a3 r1 Add viability reagent (e.g., MTT, Resazurin) a3->r1 r2 Incubate and measure absorbance/fluorescence r1->r2 r3 Calculate IC50 value using dose-response curve r2->r3

Caption: Workflow for Promastigote Susceptibility Assay.

Intracellular Amastigote Susceptibility Assay

This assay is critical as it evaluates the efficacy of the agent against the clinically relevant intracellular stage of the parasite.

G cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification i1 Seed macrophages in a 96-well plate i2 Infect macrophages with stationary-phase promastigotes i1->i2 i3 Incubate to allow phagocytosis and transformation i2->i3 i4 Wash to remove extracellular promastigotes i3->i4 t1 Add serial dilutions of This compound i4->t1 t2 Incubate for 72 hours at 37°C, 5% CO2 t1->t2 q1 Fix and stain cells (e.g., Giemsa, DAPI) t2->q1 q2 Quantify intracellular amastigotes via microscopy or high-content imaging q1->q2 q3 Calculate EC50 value q2->q3 G agent This compound ros Increased Reactive Oxygen Species (ROS) Production agent->ros Induces mito Depolarization of Mitochondrial Membrane Potential (ΔΨm) ros->mito Leads to dna DNA Damage and Fragmentation mito->dna Contributes to apoptosis Apoptosis-like Cell Death dna->apoptosis Results in

References

Antileishmanial Agent-18: A Technical Guide on Cytotoxicity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxicity and selectivity index of a promising antileishmanial agent, designated as compound 18, a 2-substituted quinoline derivative. This document outlines the quantitative data, detailed experimental methodologies for key assays, and a visualization of its potential mechanism of action.

Core Data Presentation

The efficacy and safety of an antileishmanial drug candidate are critically assessed by its cytotoxicity against host cells and its specific activity against the parasite. The selectivity index (SI), the ratio of cytotoxicity to antileishmanial activity, is a key parameter in this evaluation. A higher SI value indicates greater selectivity for the parasite over host cells.

The available data for the 2-substituted quinoline compound 18 is summarized below. The 50% cytotoxic concentration (CC50) was calculated based on the reported selectivity index and the 50% inhibitory concentration (IC50).

CompoundTarget Organism/Cell LineAssayParameterValue (µM)Selectivity Index (SI)
Compound 18 (2-substituted quinoline) Leishmania donovani (intramacrophage amastigotes)Intracellular Amastigote AssayIC504.1[1]8.3[1]
KB cells (human oral epithelial carcinoma)Cytotoxicity AssayCC5034.03*

*Calculated value: CC50 = Selectivity Index × IC50

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of drug candidates. The following sections detail the methodologies for determining the cytotoxicity and antileishmanial activity of compound 18.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human epithelial cells (e.g., HepG2 or KB) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Incubation:

  • A stock solution of Antileishmanial agent-18 is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.

  • The plates are incubated for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Formazan Solubilization:

  • Following incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 100 µL of DMSO or a solubilization solution (e.g., a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antileishmanial Activity Assay: Resazurin-Based Intracellular Amastigote Assay

This assay determines the efficacy of a compound against the clinically relevant intracellular amastigote stage of the Leishmania parasite.

1. Macrophage Culture and Infection:

  • Murine macrophage cell line (e.g., J774A.1) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Macrophages are seeded in 96-well plates and allowed to adhere.

  • Stationary-phase Leishmania donovani promastigotes are used to infect the adherent macrophages at a parasite-to-macrophage ratio of 10:1.

  • The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.

2. Compound Treatment:

  • After the infection period, the wells are washed to remove any non-phagocytosed promastigotes.

  • Fresh medium containing serial dilutions of this compound is added to the wells. A vehicle control and a positive control (e.g., Amphotericin B) are included.

  • The plates are incubated for another 72 hours.

3. Resazurin Reduction and Measurement:

  • Following the treatment period, 20 µL of resazurin solution (0.125 mg/mL) is added to each well.

  • The plates are incubated for a further 4-6 hours. Viable amastigotes will reduce the blue resazurin to the fluorescent pink resorufin.

  • Fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

4. Data Analysis:

  • The percentage of parasite inhibition is calculated relative to the vehicle-treated infected macrophages.

  • The IC50 value, the concentration of the compound that inhibits the growth of intracellular amastigotes by 50%, is determined using a dose-response curve analysis.

Visualizations

Experimental Workflow for Determining Cytotoxicity and Selectivity Index

G cluster_0 Cytotoxicity Assay (e.g., MTT) cluster_1 Antileishmanial Assay (Intracellular Amastigotes) cluster_2 Selectivity Index Calculation A Seed Host Cells (e.g., KB cells) B Add Serial Dilutions of This compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan E->F G Measure Absorbance at 570nm F->G H Calculate CC50 G->H R Selectivity Index (SI) = CC50 / IC50 H->R I Seed Macrophages J Infect with Leishmania Promastigotes I->J K Incubate for 24h J->K L Add Serial Dilutions of This compound K->L M Incubate for 72h L->M N Add Resazurin M->N O Incubate for 4-6h N->O P Measure Fluorescence O->P Q Calculate IC50 P->Q Q->R

Caption: Workflow for determining the CC50, IC50, and Selectivity Index.

Proposed Signaling Pathway: Induction of Mitochondrial Oxidative Stress

Some quinoline derivatives exert their antileishmanial effect by inducing the production of reactive oxygen species (ROS) within the parasite's mitochondria, leading to oxidative stress and subsequent cell death.

G cluster_0 Leishmania Parasite A This compound (Quinoline Derivative) B Mitochondrion A->B Enters C Increased Production of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E Mitochondrial Dysfunction D->E F Parasite Death E->F

Caption: Proposed mechanism of action via mitochondrial oxidative stress.

References

Target Identification of Antileishmanial Agent-18 in Leishmania: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and data related to the target identification of antileishmanial agents. As specific information regarding "Antileishmanial agent-18" is not available in the public domain, this guide will focus on the established principles and techniques used in the field, drawing parallels with known antileishmanial drugs where applicable.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and high cost.[1][2][3] Consequently, the discovery and validation of novel drug targets are paramount for the development of new, effective, and safe antileishmanial agents. This technical guide outlines the multifaceted approach to identifying the molecular target of a hypothetical compound, "this compound," within the Leishmania parasite. The methodologies and data presentation formats described herein are based on established practices in the field of antileishmanial drug discovery.

Quantitative Data Summary

A crucial first step in characterizing a novel antileishmanial agent is to determine its efficacy against the parasite. This is typically achieved through in vitro susceptibility assays. The data generated from these assays, such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), provide a quantitative measure of the compound's potency. For a comprehensive understanding, these assays should be performed on both the promastigote (the insect stage) and the amastigote (the clinically relevant intracellular stage) forms of the parasite.

Table 1: In Vitro Antileishmanial Activity of a Hypothetical Agent

Leishmania SpeciesParasite StageIC50 / EC50 (µM)Cytotoxicity (CC50 in Macrophages, µM)Selectivity Index (SI = CC50/IC50)
L. donovaniPromastigoteData not availableData not availableData not available
L. donovaniAmastigoteData not availableData not availableData not available
L. majorPromastigoteData not availableData not availableData not available
L. majorAmastigoteData not availableData not availableData not available
L. infantumPromastigoteData not availableData not availableData not available
L. infantumAmastigoteData not availableData not availableData not available

Note: As no specific data for "this compound" exists, this table serves as a template for presenting such quantitative information.

Experimental Protocols for Target Identification

Identifying the molecular target of a bioactive compound is a complex process that often requires a combination of biochemical, genetic, and proteomic approaches.

Affinity-Based Methods

Affinity chromatography is a powerful technique to isolate the protein target(s) of a compound. This method involves immobilizing the antileishmanial agent onto a solid support and then passing a lysate of Leishmania parasites over the support. Proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography

Affinity_Chromatography cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Antileishmanial Agent Immobilization Immobilization Compound->Immobilization Matrix Solid Support (e.g., Sepharose beads) Matrix->Immobilization Column Affinity Column Immobilization->Column Lysate Leishmania Lysate Lysate->Column Incubation Wash Wash Column->Wash Remove non-specific binders Elution Elution Wash->Elution Eluate Eluted Proteins Elution->Eluate SDS_PAGE SDS-PAGE Eluate->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Identification Protein Identification MS->Identification TPP_Workflow cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Proteomic Analysis Cells_Control Leishmania Cells (Control) Heat_Control Heat Gradient Cells_Control->Heat_Control Cells_Treated Leishmania Cells (+ Agent-18) Heat_Treated Heat Gradient Cells_Treated->Heat_Treated Lysis_Control Lysis & Centrifugation Heat_Control->Lysis_Control Lysis_Treated Lysis & Centrifugation Heat_Treated->Lysis_Treated Soluble_Control Soluble Proteins (Control) Lysis_Control->Soluble_Control Soluble_Treated Soluble Proteins (Treated) Lysis_Treated->Soluble_Treated MS_Analysis LC-MS/MS Analysis Soluble_Control->MS_Analysis Soluble_Treated->MS_Analysis Data_Analysis Data Analysis (Melting Curves) MS_Analysis->Data_Analysis Target_ID Target Identification Data_Analysis->Target_ID Genetic_Validation cluster_hypothesis Hypothesis cluster_modification Genetic Modification cluster_phenotyping Phenotypic Analysis cluster_conclusion Conclusion Putative_Target Putative Target Protein Knockout Gene Knockout/Knockdown Putative_Target->Knockout Overexpression Gene Overexpression Putative_Target->Overexpression KO_Phenotype Assess Viability & Drug Sensitivity Knockout->KO_Phenotype OE_Phenotype Assess Drug Sensitivity Overexpression->OE_Phenotype Validation Target Validated KO_Phenotype->Validation Essential gene or increased sensitivity Invalidation Target Not Validated KO_Phenotype->Invalidation No change in phenotype OE_Phenotype->Validation Decreased sensitivity OE_Phenotype->Invalidation No change in sensitivity TR_Inhibition_Pathway cluster_redox Redox Homeostasis cluster_drug Drug Action cluster_outcome Cellular Outcome TSH Trypanothione (T[SH]2) Detox Detoxification TSH->Detox Oxidative_Stress Oxidative Stress TS2 Trypanothione Disulfide (TS2) TS2->TSH NADPH -> NADP+ TR Trypanothione Reductase (TR) ROS Reactive Oxygen Species (ROS) Detox->TS2 Agent18 Antileishmanial Agent-18 Agent18->TR Apoptosis Apoptosis Oxidative_Stress->Apoptosis

References

Preliminary Studies on the Bioactivity of Antileishmanial Agent-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity of Antileishmanial agent-18, a novel pyrazolo[3,4-c]pyrimidine derivative. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the proposed mechanisms of action and experimental workflows. Agent-18 has emerged from a series of compounds designed to show activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Data Presentation: Bioactivity Summary

This compound, an N-linked analogue derived from a scaffold based on the Hsp90 agent SNX-2112, has demonstrated significant activity against Leishmania donovani. While precise IC50 and CC50 values for agent-18 are not publicly available, the primary research indicates its potency is superior to the clinically used drug miltefosine in both axenic amastigote and infected macrophage assays.[1] The compound also exhibits excellent selectivity, with no significant cytotoxicity observed against human J774 macrophage cells.[1] Furthermore, agent-18 possesses excellent kinetic solubility in PBS buffer at pH 7.4.[1]

CompoundTarget Organism/Cell LineAssay TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Solubility (PBS, pH 7.4)Reference
Agent-18 L. donovani AmastigotesAxenic Assay> Miltefosine>25High>490 µM[1]
Agent-18 L. donovani in J774 cellsInfected Macrophage Assay> Miltefosine>25High>490 µM[1]
Miltefosine L. donovani AmastigotesInfected Macrophage Assay~2.0 - 6.0>50>8-25-(Typical)
Compound 10 Human Hsp90Biochemical Assay>25---[1]

Note: "> Miltefosine" indicates that agent-18 is more potent than miltefosine in the respective assays. The values for Miltefosine are representative and can vary between studies. Compound 10, an unsubstituted analogue, showed no antileishmanial activity at 25 µM but was more potent against human Hsp90 than the active compounds.[1]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

This assay evaluates the direct effect of the compound on the amastigote stage of Leishmania donovani in a host cell-free environment.

  • Parasite Culture: L. donovani axenic amastigotes are cultured in a specialized acidic medium (e.g., MAA/20) at 37°C with 5% CO2.

  • Compound Preparation: Agent-18 is dissolved in DMSO to create a stock solution, which is then serially diluted to obtain the desired test concentrations.

  • Assay Procedure:

    • Amastigotes are seeded into 96-well microtiter plates at a density of approximately 2.5 × 10⁵ cells/well.[2]

    • The serially diluted compound is added to the wells. Control wells contain parasites with DMSO vehicle only.

    • Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[2]

  • Viability Assessment (Resazurin Method):

    • After incubation, 20 µl of resazurin solution (0.15 mg/ml in DPBS) is added to each well.[3]

    • Plates are incubated for an additional 4-6 hours.

    • Fluorescence is measured using a microplate fluorometer with an excitation of ~560 nm and an emission of ~590 nm.[3]

  • Data Analysis: The reduction in fluorescence compared to the control wells is used to calculate the percentage of inhibition and subsequently the IC50 value.

This assay assesses the compound's ability to clear intracellular amastigotes from infected host macrophages.

  • Macrophage Culture: J774 murine macrophage cells are cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.

  • Infection Procedure:

    • J774 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 4 hours.[4]

    • Stationary-phase L. donovani promastigotes are added to the macrophages at a multiplicity of infection (MOI) of 10:1 or 20:1.[5][6]

    • The co-culture is incubated overnight to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Extracellular parasites are removed by washing with fresh medium.

  • Compound Treatment:

    • Fresh medium containing serial dilutions of Agent-18 is added to the infected macrophages.

    • Plates are incubated for 96 hours at 37°C with 5% CO2.[4]

  • Quantification of Parasite Load:

    • The number of intracellular amastigotes is determined, often by Giemsa staining and microscopic counting or by using luciferase-expressing parasites.

  • Data Analysis: The reduction in the number of amastigotes per macrophage compared to untreated controls is used to determine the EC50 value.

This assay determines the toxicity of the compound against the host macrophage cell line.

  • Cell Culture: J774 macrophages are seeded in 96-well plates at a density of 1 × 10⁵ cells/ml.[7]

  • Compound Treatment: Serial dilutions of Agent-18 are added to the cells, and the plates are incubated for 24-48 hours at 37°C with 5% CO2.

  • Viability Assessment (Resazurin Method):

    • The viability of the macrophages is assessed using the resazurin reduction method as described in Protocol 2.1.4.

  • Data Analysis: The CC50 value, the concentration at which 50% of the cells are non-viable, is calculated by comparing the fluorescence of treated wells to untreated control wells.

This assay measures the solubility of the compound in a physiological buffer.

  • Solution Preparation: A stock solution of Agent-18 is prepared in DMSO (e.g., 20 mM).

  • Assay Procedure:

    • A small volume of the DMSO stock solution (e.g., 10 µL) is added to a larger volume of Phosphate-Buffered Saline (PBS) at pH 7.4 (e.g., 490 µL).

    • The mixture is incubated at room temperature or 37°C for a set period (e.g., 2 hours) with agitation.

  • Quantification:

    • The solution is filtered to remove any precipitate.

    • The concentration of the dissolved compound in the filtrate is measured using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration in the filtrate represents the kinetic solubility of the compound under the tested conditions.

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Cascade cluster_properties Physicochemical Properties cluster_analysis Data Analysis start Starting Materials (Pyrazolo[3,4-c]pyrimidine Core) synth Chemical Synthesis of Analogues (incl. Agent-18) start->synth axenic Axenic Amastigote Assay (L. donovani) synth->axenic sol Kinetic Solubility Assay synth->sol macro Infected Macrophage Assay (J774 cells) axenic->macro cyto Cytotoxicity Assay (J774 cells) macro->cyto data Determine IC50, EC50, CC50 Calculate Selectivity Index cyto->data sol->data

General experimental workflow for Agent-18.

The precise mechanism of action for this compound is not yet fully elucidated. The initial research suggests two primary hypotheses.[1]

Hypothesis 1: Selective Inhibition of Leishmania Hsp83

Agent-18 was developed from a series targeting the Hsp90 chaperone protein. While it showed low activity against human Hsp90, it may selectively inhibit the protozoan orthologue, Hsp83.[1] Hsp83 is crucial for the parasite's stage differentiation and survival under stress.[8] Inhibition of Hsp83 would disrupt the maturation of key client proteins involved in cell cycle progression and signaling, leading to parasite death.

G cluster_parasite Leishmania Parasite agent18 This compound hsp83 Leishmania Hsp83 (Hsp90 Orthologue) agent18->hsp83 Inhibition maturation Protein Maturation & Folding hsp83->maturation Promotes death Parasite Growth Arrest & Death hsp83->death client_proteins Client Proteins (e.g., Kinases, Cyclins) signaling Cell Cycle Progression & Signaling client_proteins->signaling maturation->client_proteins signaling->death

Hypothesized selective inhibition of Leishmania Hsp83.

Hypothesis 2: Alternative Mechanism via Host Macrophage Modulation

The observation that Agent-18 is significantly more active in infected macrophages than against axenic amastigotes suggests it may modulate host cell pathways to enhance parasite killing.[1] This behavior has been noted with compounds acting on opioid receptors in macrophages, which can influence the production of antimicrobial effectors like nitric oxide (NO).

G cluster_macrophage Infected Macrophage agent18 This compound receptor Host Cell Target (e.g., Opioid Receptor) agent18->receptor signaling Intracellular Signaling Cascade (e.g., p38 MAPK) receptor->signaling effector Upregulation of Antimicrobial Effectors signaling->effector inos iNOS Expression effector->inos no Nitric Oxide (NO) Production inos->no death Intracellular Amastigote Death no->death

Hypothesized modulation of host macrophage signaling.

References

An In-Depth Technical Guide to Antileishmanial Agent-18: A Novel Bestatin Analog-4-Quinolinone Hybrid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antileishmanial agent-18, also identified as compound 1e, has emerged as a promising candidate in the search for new treatments against visceral leishmaniasis. This technical guide provides a comprehensive overview of its chemical nature, biological activity, and putative mechanism of action. Belonging to the chemical class of bestatin analog-4-quinolinone hybrids, this molecule demonstrates significant inhibitory effects against Leishmania donovani promastigotes while exhibiting a favorable safety profile against human cells. This document details the experimental methodologies employed in its evaluation and presents all quantitative data in a structured format for clarity and comparative analysis. Furthermore, a proposed molecular interaction pathway is visualized to aid in understanding its potential therapeutic action.

Chemical Class and Structure

This compound (compound 1e) is a synthetically derived molecule belonging to the class of bestatin analog-4-quinolinone hybrids . Its chemical structure is characterized by the fusion of a bestatin analog with a 4-quinolinone scaffold.

  • Molecular Formula: C₂₈H₂₇N₃O₄

  • CAS Number: 1007567-02-3

The rationale behind this hybrid design is to combine the known biological activities of both parent scaffolds to create a novel compound with enhanced antileishmanial potency.

Biological Activity

In Vitro Antileishmanial Activity

This compound has demonstrated significant activity against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. The inhibitory activity was quantified as a percentage of parasite growth inhibition at various concentrations.

CompoundConcentration (µM)% Inhibition of L. donovani Promastigotes
This compound (1e) 5091%
2553%

Data sourced from Hassan AHE, et al. (2023).

Cytotoxicity Profile

A crucial aspect of drug development is ensuring the safety of a compound for host cells. This compound was evaluated for its cytotoxicity against human-derived monocytic THP-1 cells. The results indicate a high degree of safety, with the compound being 50-100 times safer than the reference drug erufosine[1].

Experimental Protocols

In Vitro Antileishmanial Assay (Promastigote Viability)

This protocol outlines the methodology used to assess the efficacy of this compound against Leishmania donovani promastigotes.

G cluster_prep Parasite Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Culture L. donovani promastigotes in M-199 medium P2 Harvest mid-log phase promastigotes P1->P2 P3 Adjust parasite density to 1 x 10^6 cells/mL P2->P3 A1 Dispense parasite suspension into 96-well plates P3->A1 Seeding A2 Add this compound (or control) at desired concentrations A1->A2 A3 Incubate for 72 hours at 26°C A2->A3 A4 Add Resazurin solution A3->A4 A5 Incubate for 4 hours A4->A5 A6 Measure fluorescence (Ex: 560 nm, Em: 590 nm) A5->A6 D1 Calculate percentage inhibition relative to controls A6->D1 Fluorescence Data D2 Determine IC50 value D1->D2

Caption: A diagram illustrating the proposed mechanism of action of this compound through the inhibition of Leishmania donovani methionine aminopeptidases.

The in silico study suggests that this compound may exert its leishmanicidal effect by binding to and inhibiting the activity of MetAP1 and MetAP2. This inhibition would disrupt essential protein processing pathways within the parasite, ultimately leading to a cessation of growth and parasite death. Further experimental validation is required to confirm this proposed mechanism.

Conclusion and Future Directions

This compound, a novel bestatin analog-4-quinolinone hybrid, demonstrates potent in vitro activity against L. donovani promastigotes and a promising safety profile. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound. The putative mechanism of action, involving the inhibition of methionine aminopeptidases, presents a compelling avenue for further mechanistic studies. Future research should focus on determining the IC₅₀ values against the intracellular amastigote stage of the parasite, conducting in vivo efficacy studies in animal models of visceral leishmaniasis, and experimentally validating the predicted molecular target to solidify its potential as a clinical candidate for the treatment of leishmaniasis.

References

Initial Screening of Antileishmanial Agent-18 (PX-6518) Against Parasite Stages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of the experimental antileishmanial agent PX-6518, a mixture of six oleane triterpene saponins isolated from the plant Maesa balansae. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the screening workflow and a putative mechanism of action to support further research and development efforts in the field of leishmaniasis therapeutics.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The antileishmanial activity of PX-6518 has been evaluated against various Leishmania species and parasite life cycle stages. The data consistently demonstrates significantly higher potency against the clinically relevant intracellular amastigote stage compared to the promastigote and axenic amastigote stages, suggesting a host cell-mediated mechanism of action.[1]

ParameterLeishmania SpeciesParasite StageIC₅₀ (µg/mL)Reference
In Vitro Antileishmanial Activity
L. donovaniPromastigotes>32[1]
L. donovaniAxenic Amastigotes>32[1]
L. donovaniIntracellular Amastigotes0.1[1]
L. infantumIntracellular Amastigotes0.04[2][3]
L. mexicanaIntracellular Amastigotes1-4
L. panamensisIntracellular Amastigotes1-4
L. majorIntracellular Amastigotes1-4
In Vitro Cytotoxicity CC₅₀ (µg/mL)
Murine Macrophages~1[2][3]
Human Fibroblasts (MRC-5)>32[2][3]

Table 1: In Vitro Activity of PX-6518 Against Leishmania Parasites. IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values summarize the potency and selectivity of the compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections outline the core experimental protocols for the in vitro screening of antileishmanial agents.

In Vitro Promastigote Susceptibility Assay

This assay determines the direct effect of the compound on the extracellular, flagellated promastigote stage of the parasite.

  • Parasite Culture: Leishmania promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 IU/mL), and streptomycin (100 µg/mL).

  • Assay Procedure:

    • Logarithmic phase promastigotes are seeded in 96-well plates at a density of 1 x 10⁶ parasites/mL.

    • The test compound (PX-6518) is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

    • Plates are incubated at 26°C for 72 hours.

    • Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.

    • The IC₅₀ value is calculated from the dose-response curve.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage within a host macrophage.

  • Macrophage Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., J774A.1, THP-1) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.

  • Infection Protocol:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Stationary phase Leishmania promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1.

    • After 24 hours of co-incubation, non-phagocytosed promastigotes are removed by washing.

  • Treatment and Evaluation:

    • The test compound is added in serial dilutions to the infected macrophages.

    • Plates are incubated for a further 72 hours at 37°C in 5% CO₂.

    • The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.

    • The IC₅₀ is calculated based on the reduction in the number of amastigotes in treated versus untreated control wells.

Cytotoxicity Assay

This assay is essential to determine the selectivity of the compound for the parasite over host cells.

  • Cell Culture: Macrophages or other mammalian cell lines (e.g., MRC-5) are cultured as described above.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • The test compound is added in serial dilutions.

    • Plates are incubated for 72 hours under appropriate conditions (37°C, 5% CO₂).

    • Cell viability is determined using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a resazurin-based assay.

    • The CC₅₀ value, the concentration that reduces cell viability by 50%, is calculated.

  • Selectivity Index (SI): The SI is calculated as the ratio of the CC₅₀ of the host cell to the IC₅₀ of the intracellular amastigotes. A higher SI value indicates greater selectivity of the compound for the parasite.

Visualizations: Workflows and Putative Mechanisms

Experimental Workflow for Antileishmanial Screening

The following diagram illustrates the sequential workflow for the initial in vitro screening of a candidate antileishmanial agent.

G cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_evaluation Evaluation p1 Culture Leishmania promastigotes p2 Incubate with Antileishmanial Agent-18 p1->p2 p3 Assess viability (e.g., Resazurin assay) p2->p3 p4 Calculate IC50 p3->p4 e1 Determine Selectivity Index (CC50 / IC50) p4->e1 a1 Culture macrophages a2 Infect macrophages with promastigotes a1->a2 a3 Incubate with This compound a2->a3 a4 Fix, stain (Giemsa), and count amastigotes a3->a4 a5 Calculate IC50 a4->a5 a5->e1 c1 Culture mammalian cells (e.g., macrophages, fibroblasts) c2 Incubate with This compound c1->c2 c3 Assess viability (e.g., MTT assay) c2->c3 c4 Calculate CC50 c3->c4 c4->e1 G cluster_membrane Membrane Interaction cluster_cascade Apoptotic Cascade saponin This compound (Saponin) membrane Leishmania Plasma Membrane saponin->membrane Interaction permeabilization Membrane Permeabilization membrane->permeabilization mitochondria Mitochondrial Dysfunction permeabilization->mitochondria ros Increased ROS Production mitochondria->ros caspase Caspase-like Activation mitochondria->caspase apoptosis Apoptotic Cell Death ros->apoptosis dna_frag DNA Fragmentation caspase->dna_frag dna_frag->apoptosis

References

Methodological & Application

Application Notes & Protocols: In Vitro Promastigote Assay for Antileishmanial Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The discovery of new, effective, and less toxic antileishmanial agents is a global health priority. The primary screening of potential drug candidates is often performed in vitro against the promastigote stage of the parasite, which is the form found in the sandfly vector. This document provides a detailed protocol for the in vitro susceptibility testing of Antileishmanial agent-18 against Leishmania promastigotes. This compound has been identified as an effective inhibitor of L. donovani promastigote growth and is considered safe for host cells[1]. The described methodology is based on widely accepted and validated colorimetric and fluorometric techniques that measure parasite viability.

While testing against the promastigote stage is a crucial first step for high-throughput screening, it is important to note that the clinically relevant stage of the parasite is the intracellular amastigote, which resides within mammalian macrophages[2][3]. Therefore, promising results from the promastigote assay should be followed by testing against the intracellular amastigote form[2][4][5].

Experimental Principles

The in vitro promastigote assay is a fundamental method for determining the efficacy of a compound against the extracellular, motile form of the Leishmania parasite. The assay involves the incubation of a known concentration of promastigotes with serial dilutions of the test compound, this compound. After a defined incubation period, parasite viability is assessed using a metabolic indicator. Common methods include the MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, and the resazurin assay, where the blue, non-fluorescent dye is reduced to the pink, highly fluorescent resorufin by viable cells[6][7][8][9]. The results are typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50% compared to untreated controls.

Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis P1 Culture Leishmania promastigotes to mid-log phase A1 Seed promastigotes into a 96-well plate P1->A1 P2 Prepare serial dilutions of this compound and control drugs A2 Add compound dilutions to the wells P2->A2 A1->A2 A3 Incubate for 72 hours at 26°C A2->A3 R1 Add viability reagent (e.g., Resazurin or MTT) A3->R1 R2 Incubate for 4 hours R1->R2 R3 Measure absorbance or fluorescence R2->R3 D1 Calculate percent inhibition R3->D1 D2 Determine IC50 value using dose-response curve D1->D2

Caption: Workflow for the in vitro antileishmanial promastigote assay.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments.

Protocol 1: Culture of Leishmania Promastigotes
  • Maintain Parasite Cultures: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[9][10].

  • Incubation Conditions: Incubate the cultures at 24-26°C[11].

  • Subculturing: Passage the promastigotes every 3-4 days to maintain them in the logarithmic phase of growth.

  • Harvesting for Assay: Use parasites from a culture in the mid-logarithmic phase of growth (typically around 1 x 10^7 parasites/mL) for the assay[4].

Protocol 2: Preparation of this compound and Control Drugs
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity[5].

  • Reference Drugs: Prepare stock solutions of reference drugs such as Amphotericin B and Miltefosine in the appropriate solvent (e.g., DMSO)[7][12]. These will serve as positive controls.

  • Serial Dilutions: Perform a series of 2-fold serial dilutions of this compound and the reference drugs in the culture medium to achieve the desired final concentrations for the assay.

Protocol 3: In Vitro Promastigote Susceptibility Assay (Resazurin Method)
  • Parasite Seeding: Adjust the concentration of mid-log phase promastigotes to 1 x 10^6 cells/mL in fresh culture medium. Dispense 100 µL of the parasite suspension into each well of a sterile 96-well flat-bottom microtiter plate[13].

  • Compound Addition: Add 100 µL of the prepared dilutions of this compound and control drugs to the respective wells.

  • Controls: Include wells with parasites and 1% DMSO as a negative control (100% growth) and wells with medium only as a blank control.

  • Incubation: Incubate the plate at 26°C for 72 hours[13].

  • Viability Assessment:

    • Prepare a fresh solution of resazurin sodium salt at 0.125 mg/mL in phosphate-buffered saline (PBS).

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 4 hours at 26°C[7].

  • Data Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate fluorometer[4][14].

Data Presentation and Analysis

The antileishmanial activity of the tested compounds is determined by calculating the percentage of growth inhibition for each concentration. The IC50 values are then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for Antileishmanial Activity against L. donovani Promastigotes

CompoundIC50 (µM) ± SDSelectivity Index (SI)
This compoundUser DefinedUser Defined
Miltefosine1.94 ± 0.32[7]>10
Amphotericin B0.056 ± 0.007[7]>100

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) against a mammalian cell line (e.g., macrophages) to the IC50 against the parasite. A higher SI value indicates greater selectivity for the parasite.

Signaling Pathway Diagram

While the specific signaling pathway inhibited by "this compound" is not detailed in the provided search results, many antileishmanial drugs disrupt key cellular processes. For instance, some agents induce oxidative stress or interfere with the parasite's redox homeostasis[15]. The diagram below illustrates a generalized concept of a drug interfering with a critical parasite survival pathway.

SignalingPathway cluster_pathway Parasite Survival Pathway cluster_drug Drug Action P_Start Essential Metabolite P_Enzyme1 Enzyme 1 P_Start->P_Enzyme1 P_Intermediate Intermediate Product P_Enzyme1->P_Intermediate P_Enzyme2 Enzyme 2 P_Intermediate->P_Enzyme2 P_End Vital Product P_Enzyme2->P_End Survival Parasite Viability P_End->Survival Drug This compound Drug->P_Enzyme1 Inhibition

Caption: Generalized drug action on a parasite survival pathway.

References

Application Notes and Protocols for Testing Antileishmanial Agent-18 on Intracellular Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for evaluating the efficacy of a novel compound, designated Antileishmanial agent-18, against the intracellular amastigote stage of Leishmania species. The protocols described herein are foundational for preclinical drug discovery and development in the context of leishmaniasis.

The primary objective of this assay is to determine the 50% inhibitory concentration (IC50) of this compound against Leishmania amastigotes residing within a host macrophage cell line, and the 50% cytotoxic concentration (CC50) against the host cells. This allows for the calculation of the Selectivity Index (SI), a critical parameter for assessing the therapeutic potential of the compound.

Experimental Protocols

Materials and Reagents
  • Cell Lines and Parasites:

    • Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., J774A.1).

    • Leishmania species of interest (e.g., L. donovani, L. major) expressing a reporter gene such as luciferase is recommended for high-throughput screening.[1][2][3][4]

  • Cell Culture Media and Supplements:

    • RPMI-1640 medium.

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • HEPES buffer.

    • L-glutamine.

  • Reagents for THP-1 Differentiation:

    • Phorbol 12-myristate 13-acetate (PMA).[5][6][7]

  • Test Compound and Controls:

    • This compound (stock solution in a suitable solvent, e.g., DMSO).

    • Positive control: Amphotericin B or Miltefosine.

    • Negative control: Vehicle (e.g., DMSO).

  • Assay Reagents:

    • Phosphate Buffered Saline (PBS).

    • Luciferase assay substrate (if using luciferase-expressing parasites).

    • Resazurin sodium salt (for cytotoxicity assay).

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO2).

    • Luminometer or a microplate reader with fluorescence capability.

    • Inverted microscope.

    • Sterile 96-well clear-bottom black or white plates.

    • Biosafety cabinet.

    • Standard cell culture flasks and consumables.

Macrophage Culture and Differentiation (THP-1)
  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES.

  • For differentiation, seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[8]

  • Add PMA to a final concentration of 50-100 ng/mL.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 humidified incubator to allow differentiation into adherent macrophages.[5][7]

  • After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with pre-warmed PBS or culture medium.

Leishmania Infection of Macrophages
  • Cultivate Leishmania promastigotes in appropriate medium until they reach the stationary phase.

  • Infect the differentiated macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[5][8]

  • Incubate the infected cells for 24 hours at 37°C to allow for phagocytosis of promastigotes and their transformation into amastigotes.

  • After the infection period, wash the wells twice with pre-warmed medium to remove any non-phagocytosed promastigotes.

Compound Treatment
  • Prepare serial dilutions of this compound and the positive control drug (e.g., Amphotericin B) in the culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤0.5%).

  • Add 100 µL of the compound dilutions to the infected macrophages. Include wells with vehicle control (negative control) and uninfected macrophages (for cytotoxicity assay).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

Quantification of Intracellular Amastigotes (Luciferase Assay)
  • After the 72-hour treatment, carefully aspirate the culture medium.

  • Lyse the cells by adding a luciferase assay buffer according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The light intensity is directly proportional to the number of viable amastigotes.

  • The percentage of parasite inhibition is calculated relative to the vehicle-treated control wells.

Cytotoxicity Assay (Resazurin Assay)
  • To assess the toxicity of this compound on the host macrophages, perform a parallel assay with uninfected macrophages treated with the same serial dilutions of the compound.

  • After the 72-hour incubation, add resazurin solution to each well to a final concentration of 0.01-0.025 mg/mL.

  • Incubate for an additional 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The fluorescence intensity correlates with cell viability.

  • Calculate the percentage of cytotoxicity relative to the vehicle-treated control wells.

Data Analysis
  • Calculate the IC50 and CC50 values by plotting the percentage of inhibition/cytotoxicity against the log-concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50).[8] A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Data Presentation

The following table summarizes hypothetical data for the in vitro activity of this compound against Leishmania donovani intracellular amastigotes and its cytotoxicity towards THP-1 macrophages.

CompoundIC50 against L. donovani amastigotes (µM)CC50 against THP-1 macrophages (µM)Selectivity Index (SI = CC50/IC50)
This compound 2.5> 50> 20
Amphotericin B (Control)0.125250

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis thp1 THP-1 Monocytes differentiate Differentiate with PMA (48-72h) thp1->differentiate Seed in 96-well plate leishmania Leishmania Promastigotes infect Infect Macrophages with Promastigotes (24h) leishmania->infect Stationary Phase differentiate->infect wash Wash to Remove Extracellular Parasites infect->wash treat Treat with This compound (72h) wash->treat luciferase Luciferase Assay (Amastigote Viability) treat->luciferase resazurin Resazurin Assay (Macrophage Viability) treat->resazurin calculate Calculate IC50, CC50, SI luciferase->calculate resazurin->calculate

Caption: Workflow for testing this compound on intracellular amastigotes.

Signaling Pathway of Macrophage Infection and Drug Action

G cluster_extracellular cluster_macrophage Macrophage Cytoplasm promastigote Leishmania Promastigote phagocytosis Phagocytosis promastigote->phagocytosis phagolysosome Phagolysosome phagocytosis->phagolysosome Internalization amastigote Transformation to Amastigote phagolysosome->amastigote replication Amastigote Replication amastigote->replication burst Macrophage Lysis replication->burst Increased Parasite Load agent18 Antileishmanial agent-18 agent18->phagolysosome Potential Target agent18->replication Inhibition

Caption: Leishmania infection pathway in macrophages and potential drug targets.

References

Application Note: Determination of the Dose-Response Curve for Antileishmanial Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic therapeutic agents is a global health priority. This application note provides a detailed protocol for determining the dose-response curve of a novel investigational compound, Antileishmanial Agent-18. The described methodologies cover in vitro assays against both the extracellular promastigote and intracellular amastigote stages of the parasite, as well as an in vivo efficacy study in a murine model of visceral leishmaniasis.

The protocols herein describe the determination of the 50% inhibitory concentration (IC50) against the parasite, the 50% cytotoxic concentration (CC50) against host cells, and the subsequent calculation of the Selectivity Index (SI) to assess the agent's therapeutic window.[1] Furthermore, an in vivo protocol is provided to evaluate the dose-dependent reduction of parasite burden in a preclinical animal model.

Data Presentation

The following tables summarize the quantitative data obtained from the dose-response studies of this compound.

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterLeishmania donovani PromastigotesLeishmania donovani Amastigotes (in J774A.1 macrophages)J774A.1 Macrophages (Uninfected)
IC50 (µM) 2.5 ± 0.31.8 ± 0.2N/A
CC50 (µM) N/AN/A45.7 ± 2.1
Selectivity Index (SI = CC50/IC50) 18.325.4N/A

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of this compound in a BALB/c Mouse Model of Visceral Leishmaniasis

Treatment GroupDose (mg/kg/day)Route of AdministrationLiver Parasite Burden (Leishman-Donovan Units ± SD)Spleen Parasite Burden (Leishman-Donovan Units ± SD)% Inhibition of Liver Parasite Burden% Inhibition of Spleen Parasite Burden
Vehicle Control 0Oral2540 ± 3101890 ± 2500%0%
This compound 5Oral1320 ± 180980 ± 15048.0%48.1%
This compound 10Oral610 ± 95450 ± 7076.0%76.2%
This compound 20Oral180 ± 45130 ± 3092.9%93.1%
Miltefosine (Reference Drug) 20Oral210 ± 50155 ± 3591.7%91.8%

SD: Standard Deviation. Parasite burden was determined 28 days post-infection after 10 consecutive days of treatment.

Experimental Protocols

1. In Vitro Anti-promastigote Susceptibility Assay

This protocol determines the IC50 of this compound against the extracellular, motile promastigote form of Leishmania donovani.

  • Materials: L. donovani promastigotes, M199 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, Miltefosine, Resazurin sodium salt, 96-well microplates.

  • Procedure:

    • Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 26°C until they reach the late logarithmic phase of growth.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.5%.

    • Dispense 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) into the wells of a 96-well plate.

    • Add 100 µL of the diluted this compound to the respective wells. Include wells with a reference drug (Miltefosine), vehicle control (DMSO), and untreated parasites.

    • Incubate the plate at 26°C for 72 hours.

    • Add 20 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value using a non-linear regression dose-response curve.

2. In Vitro Anti-amastigote Susceptibility Assay

This protocol determines the IC50 of this compound against the clinically relevant intracellular amastigote form of L. donovani within a macrophage host cell line.[1][2]

  • Materials: J774A.1 macrophage cell line, L. donovani promastigotes, RPMI-1640 medium, FBS, Penicillin-Streptomycin, this compound, Amphotericin B, Giemsa stain, 96-well plates.

  • Procedure:

    • Seed J774A.1 macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours at 37°C with 5% CO2.

    • Infect the adherent macrophages with late-logarithmic phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells with pre-warmed PBS to remove non-phagocytosed parasites.

    • Add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 50 µM). Include a reference drug (Amphotericin B) and untreated infected controls.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Host Cell Cytotoxicity Assay

This protocol determines the CC50 of this compound on the host macrophage cell line to assess its selectivity.[1]

  • Materials: J774A.1 macrophage cell line, RPMI-1640 medium, FBS, this compound, Resazurin sodium salt, 96-well plates.

  • Procedure:

    • Seed J774A.1 macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of this compound, identical to the concentrations used in the anti-amastigote assay.

    • Incubate for 72 hours at 37°C with 5% CO2.

    • Perform a viability assay (e.g., Resazurin reduction assay as described in Protocol 1).

    • Calculate the percentage of cytotoxicity for each concentration relative to the untreated control and determine the CC50 value.

4. In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This protocol evaluates the dose-dependent efficacy of this compound in BALB/c mice, a susceptible model for visceral leishmaniasis.[3][4]

  • Materials: Female BALB/c mice (6-8 weeks old), L. donovani promastigotes, this compound, Miltefosine, appropriate vehicle for oral gavage.

  • Procedure:

    • Infect mice via intravenous (tail vein) injection with 1 x 10^7 stationary-phase L. donovani promastigotes.

    • On day 18 post-infection, randomize mice into treatment groups (n=5-8 per group): Vehicle control, this compound (e.g., 5, 10, 20 mg/kg/day), and Miltefosine (20 mg/kg/day).

    • Administer the treatments orally for 10 consecutive days (day 18 to day 27 post-infection).

    • On day 28 post-infection, euthanize the mice.

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare tissue impression smears (touch preparations) on glass slides from the liver and spleen.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the parasite burden by microscopy, calculating the Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host cell nuclei) x tissue weight (in mg).

    • Calculate the percentage of inhibition of parasite burden for each treatment group relative to the vehicle control group.

Visualizations

Proposed Signaling Pathway for this compound

The hypothetical mechanism of action for this compound involves the activation of the host macrophage's innate immune response via Toll-Like Receptor 4 (TLR4), leading to parasite clearance. This pathway is based on known mechanisms of antileishmanial immune activation.[5]

Antileishmanial_Agent_18_Pathway Agent18 Antileishmanial Agent-18 TLR4 TLR4 Agent18->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 IKK IKK Complex TAK1->IKK p38 p38 MAPK MKK3_6->p38 iNOS iNOS Expression p38->iNOS NFkB NF-κB NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Parasite_Killing Leishmania Killing NO->Parasite_Killing IKK->NFkB Experimental_Workflow Start Start: Compound This compound PromastigoteAssay In Vitro Assay: Anti-promastigote Activity Start->PromastigoteAssay CytotoxicityAssay In Vitro Assay: Macrophage Cytotoxicity Start->CytotoxicityAssay Calc_IC50_Pro Calculate IC50 PromastigoteAssay->Calc_IC50_Pro AmastigoteAssay In Vitro Assay: Anti-amastigote Activity Calc_IC50_Pro->AmastigoteAssay Calc_CC50 Calculate CC50 CytotoxicityAssay->Calc_CC50 Calc_SI Calculate Selectivity Index (SI) SI = CC50 / IC50 (amastigote) Calc_CC50->Calc_SI Calc_IC50_Ama Calculate IC50 AmastigoteAssay->Calc_IC50_Ama Calc_IC50_Ama->Calc_SI Decision SI > 10 ? Calc_SI->Decision InVivo In Vivo Efficacy Study (BALB/c Mouse Model) Decision->InVivo Yes Stop Stop: Low Selectivity Decision->Stop No End End: Candidate for Further Development InVivo->End

References

Application Notes and Protocols for Antileishmanial Agent-18 in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health problem, with current treatments facing challenges of toxicity, resistance, and high cost. The development of novel, effective, and safe antileishmanial agents is a critical area of research. Antileishmanial agent-18, a novel pyrazolo[3,4-c]pyrimidine derivative, has demonstrated promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Notably, this compound exhibits enhanced efficacy in infected macrophage models compared to axenic amastigote assays, suggesting a potential mechanism of action that may involve modulation of host cell pathways.[1]

These application notes provide detailed protocols for utilizing this compound in a macrophage infection model, specifically with the J774 murine macrophage cell line. The described methods cover cell and parasite culture, in vitro infection assays, and cytotoxicity evaluation, providing a comprehensive guide for researchers investigating the efficacy and mechanism of action of this and other potential antileishmanial compounds.

Data Presentation

The following table summarizes the in vitro activity of this compound against intracellular Leishmania donovani amastigotes in J774 macrophages and its cytotoxicity against the host cells. The data is presented alongside the reference drug, miltefosine, for comparison.[1]

CompoundInfected Macrophage IC50 (µM)J774 Cytotoxicity CC50 (µM)Selectivity Index (SI) (CC50/IC50)
This compound 1.55>50>32.26
Miltefosine 1.43>50>34.97

Experimental Protocols

Cell and Parasite Culture

1.1. J774 Murine Macrophage Culture

  • Cell Line: J774 murine macrophage cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine (PSG).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: When cells reach 80-90% confluency, detach them by gentle scraping or using a cell scraper. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new culture flasks at the desired density.

1.2. Leishmania donovani Promastigote Culture

  • Parasite Strain: Leishmania donovani (e.g., MHOM/ET/67/L82).

  • Culture Medium: M199 medium supplemented with 10% FBS and 1% PSG.

  • Culture Conditions: Grow at 26°C.

  • Sub-culturing: Passage the parasites every 3-4 days to maintain them in the logarithmic growth phase (promastigotes).

In Vitro Macrophage Infection Assay (High-Content Screening Protocol)

This protocol is adapted for a high-content screening (HCS) format to assess the efficacy of compounds against intracellular amastigotes.

  • Plate Preparation: Seed J774 macrophages in 96-well or 384-well clear-bottom imaging plates at a density of 5 x 10^4 cells/well (for 96-well) and allow them to adhere for 4 hours at 37°C, 5% CO2.

  • Parasite Preparation: Use stationary-phase L. donovani promastigotes (cultured for 5-7 days), as this stage is enriched in infective metacyclic forms. Centrifuge the parasite culture at 3000 rpm for 8 minutes.

  • Infection: Resuspend the parasite pellet in fresh macrophage culture medium and add to the adhered macrophages at a parasite-to-macrophage ratio of 25:1.

  • Incubation: Incubate the infected cells overnight at 32°C, 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: The following day, gently wash the wells with warm PBS to remove any remaining extracellular promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of this compound or control compounds (e.g., miltefosine) to the infected macrophages. Include a vehicle control (e.g., DMSO).

  • Incubation with Compound: Incubate the plates for 96 hours at 32°C, 5% CO2.

  • Fixation and Staining:

    • After incubation, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100).

    • Stain the nuclei of both macrophages and amastigotes with a DNA stain such as DAPI or Hoechst.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to automatically count the number of host cells and the number of intracellular amastigotes per cell.

    • The percentage of infected cells and the average number of amastigotes per cell are used to determine the IC50 value of the compound.

Cytotoxicity Assay
  • Cell Seeding: Seed J774 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for the same duration as the infection assay (e.g., 96 hours) at 37°C, 5% CO2.

  • Viability Assessment: Determine cell viability using a standard method such as the MTT assay or a resazurin-based assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for this compound Screening

G cluster_culture Cell & Parasite Culture cluster_infection Macrophage Infection cluster_treatment Compound Treatment & Analysis cluster_cyto Cytotoxicity Assay J774 J774 Macrophage Culture (37°C, 5% CO2) Seed Seed J774 Macrophages in 96-well plate J774->Seed Leishmania Leishmania donovani Promastigote Culture (26°C) Infect Infect with Stationary Phase Promastigotes (25:1) Leishmania->Infect Seed->Infect Wash Wash to Remove Extracellular Parasites Infect->Wash Add_Compound Add this compound (Serial Dilutions) Wash->Add_Compound Incubate_96h Incubate for 96h Add_Compound->Incubate_96h Fix_Stain Fix and Stain Nuclei (e.g., DAPI) Incubate_96h->Fix_Stain Image High-Content Imaging Fix_Stain->Image Analyze Image Analysis: - % Infected Cells - Amastigotes/Cell - Calculate IC50 Image->Analyze Seed_Cyto Seed J774 Macrophages Add_Compound_Cyto Add this compound Seed_Cyto->Add_Compound_Cyto Incubate_Cyto Incubate for 96h Add_Compound_Cyto->Incubate_Cyto Viability Assess Cell Viability (e.g., MTT Assay) Incubate_Cyto->Viability CC50 Calculate CC50 Viability->CC50

Caption: Workflow for evaluating this compound in a macrophage infection model.

General Signaling Pathways Manipulated by Leishmania in Macrophages

G cluster_leishmania Leishmania Parasite cluster_macrophage Macrophage cluster_pro_survival Pro-survival Pathways (Activated) cluster_anti_leishmanial Anti-leishmanial Response (Inhibited) Leishmania Leishmania Amastigote Phagocytosis Phagocytosis Leishmania->Phagocytosis PKC PKC Activation Leishmania->PKC inhibits SHP1 SHP-1 Phagocytosis->SHP1 activates PI3K_Akt PI3K/Akt Phagocytosis->PI3K_Akt activates MAPK MAPK Signaling (p38, ERK) SHP1->MAPK inhibits JAK_STAT JAK/STAT Signaling SHP1->JAK_STAT inhibits IL10 IL-10 Production PI3K_Akt->IL10 leads to ROS ROS Production PKC->ROS induces IL12 IL-12 Production MAPK->IL12 induces iNOS iNOS Expression JAK_STAT->iNOS induces IL12->iNOS enhances

Caption: Leishmania manipulation of macrophage signaling pathways to promote its survival.

References

Application Notes and Protocols for In Vivo Studies of Antileishmanial Agents in Hamster Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following application notes and protocols are based on the well-characterized antileishmanial agent, Amphotericin B , as a representative compound for in vivo studies in hamster models of leishmaniasis. The originally requested "Antileishmanial agent-18" did not correspond to a specifically identifiable agent with available in vivo hamster data in the scientific literature. Amphotericin B, particularly its lipid and liposomal formulations, is a standard of care for leishmaniasis and has been extensively studied in this model system.

Introduction

Visceral leishmaniasis (VL), a systemic disease caused by protozoan parasites of the Leishmania donovani complex, is fatal if left untreated. The golden hamster (Mesocricetus auratus) is considered the most suitable laboratory animal model for studying VL as the clinical and pathological progression of the disease in hamsters closely mimics human visceral leishmaniasis. This document provides detailed protocols and application notes for the in vivo evaluation of antileishmanial agents, using Amphotericin B (AmB) as a model compound, in Leishmania-infected hamsters. These guidelines are intended for researchers, scientists, and drug development professionals.

Mechanism of Action of Amphotericin B

Amphotericin B is a polyene macrolide antibiotic with potent antileishmanial activity. Its primary mechanism of action involves binding to ergosterol, a major sterol component of the Leishmania cell membrane.[1][2][3] This binding disrupts the integrity of the cell membrane, leading to the formation of pores or ion channels.[4] The subsequent leakage of intracellular ions and small metabolites ultimately results in parasite death.[1] While AmB can also bind to cholesterol in mammalian cell membranes, its affinity for ergosterol is significantly higher, providing a degree of selectivity.[2] Liposomal formulations of AmB have been developed to reduce its toxicity to host cells, particularly nephrotoxicity, by altering its pharmacokinetic profile and targeting the drug to macrophages, the primary host cells for Leishmania amastigotes.[5]

cluster_membrane Leishmania Cell Membrane AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage Pore->Leakage Causes Death Parasite Death Leakage->Death Leads to cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P_Culture Parasite Culture (Leishmania promastigotes) Infection Infection (IC, IP, or RO) P_Culture->Infection H_Acclim Hamster Acclimatization (6-8 weeks old) H_Acclim->Infection Incubation Establishment of Infection (e.g., 30 days) Infection->Incubation Treatment Treatment (Drug vs. Vehicle vs. Control) Incubation->Treatment Euthanasia Euthanasia & Organ Harvest (Spleen, Liver) Treatment->Euthanasia P_Quant Parasite Quantification (Smears, LDA, qPCR) Euthanasia->P_Quant D_Analysis Data Analysis (% Inhibition, Statistics) P_Quant->D_Analysis

References

Application Notes & Protocols for Efficacy Studies of Antileishmanial Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. The development of new, effective, and safe antileishmanial agents is a critical research priority. These application notes provide a comprehensive framework for the pre-clinical evaluation of a novel investigational compound, "Antileishmanial agent-18." The described protocols cover essential in vitro and in vivo assays to determine the agent's efficacy, cytotoxicity, and selectivity, guiding further drug development efforts.

The experimental design follows a logical progression, starting with primary screening against the extracellular promastigote stage of the parasite, followed by evaluation against the clinically relevant intracellular amastigote stage within host macrophages. Cytotoxicity profiling is performed concurrently to assess the agent's safety profile. Finally, promising candidates are advanced to in vivo animal models to evaluate their efficacy in a physiological setting.

Section 1: In Vitro Efficacy and Cytotoxicity Assessment

The initial phase of efficacy testing involves determining the activity of this compound against both the promastigote and amastigote forms of Leishmania and assessing its toxicity to host cells.

Anti-promastigote Activity Assay

This assay serves as a primary screen to evaluate the direct effect of the agent on the motile, flagellated promastigote form of the parasite.

Experimental Protocol:

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin, and other necessary supplements.[1] Maintain cultures at 24-26°C.

  • Assay Preparation: In a 96-well plate, dispense 100 µL of promastigote suspension (1 x 10^6 cells/mL) into each well.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at 24-26°C for 48-72 hours.

  • Viability Assessment (Resazurin Assay):

    • Add 20 µL of resazurin solution (0.15 mg/mL) to each well.

    • Incubate for another 4-24 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm excitation, 590 nm emission).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the agent that reduces parasite viability by 50% compared to the untreated control.

Intracellular Anti-amastigote Activity Assay

This is a more clinically relevant assay that assesses the agent's ability to eliminate the intracellular, non-motile amastigote form of the parasite residing within macrophages.

Experimental Protocol:

  • Macrophage Culture: Culture a macrophage cell line (e.g., J774A.1 or THP-1) in RPMI-1640 or DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[2][3]

  • Macrophage Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[4] For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to infection.[2][3]

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 to 20:1.[4]

  • Incubation and Removal of Extracellular Parasites: Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[5] After incubation, wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of this compound and control drugs.

  • Incubation: Incubate the infected macrophages for another 72-96 hours.[4]

  • Quantification of Intracellular Amastigotes:

    • Microscopy-based: Fix the cells with methanol, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a microscope.[6]

    • High-Content Imaging: Fix the cells and stain the nuclei of both macrophages and amastigotes with a fluorescent dye (e.g., DAPI or Draq5).[2][3] Use an automated imaging system to quantify the infection rate and the number of amastigotes per cell.

    • Reporter Gene Assays: Use Leishmania parasites expressing reporter genes like luciferase or GFP for a more high-throughput quantification of parasite load.[7]

  • Data Analysis: Determine the IC50 value for the intracellular amastigotes.

Cytotoxicity Assay

This assay is crucial to determine if the antileishmanial activity of the agent is due to a specific effect on the parasite or general toxicity to host cells.

Experimental Protocol:

  • Cell Seeding: Seed macrophages (e.g., J774A.1 or THP-1) in a 96-well plate at the same density used for the amastigote assay.

  • Compound Addition: Add serial dilutions of this compound.

  • Incubation: Incubate the plate for the same duration as the anti-amastigote assay (e.g., 72-96 hours).

  • Viability Assessment: Use a viability assay such as MTT, MTS, or the resazurin assay to determine the percentage of viable cells.[8][9]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the agent that reduces the viability of host cells by 50%.[10]

Data Presentation for In Vitro Studies

Summarize the results in a clear and concise table for easy comparison.

CompoundAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI) (CC50/IC50 amastigote)
This compound ValueValueValueCalculated Value
Amphotericin B (Control) ValueValueValueCalculated Value
Miltefosine (Control) ValueValueValueCalculated Value

The Selectivity Index (SI) is a critical parameter, with a value greater than 10 generally considered promising for further development.[10]

Section 2: In Vivo Efficacy Assessment

Promising compounds from in vitro studies should be evaluated in an appropriate animal model of leishmaniasis.

Murine Model of Leishmaniasis

The choice of mouse strain and Leishmania species is critical and depends on the type of leishmaniasis being studied (e.g., visceral, cutaneous). For visceral leishmaniasis caused by L. donovani or L. infantum, BALB/c mice are a commonly used susceptible model.[11] For cutaneous leishmaniasis caused by L. major, BALB/c mice develop a non-healing phenotype, while C57BL/6 mice are more resistant.[12]

Experimental Protocol:

  • Animal Infection: Infect mice (e.g., female BALB/c, 6-8 weeks old) with stationary-phase Leishmania promastigotes via an appropriate route (e.g., intravenous for visceral, subcutaneous in the footpad or ear for cutaneous).

  • Treatment Initiation: Begin treatment once the infection is established (e.g., 1-2 weeks post-infection for cutaneous lesions to appear, or at a specific time point for visceral infection).

  • Dosing and Administration:

    • Administer this compound at various doses via a clinically relevant route (e.g., oral, intraperitoneal).

    • Include a vehicle control group (placebo) and a positive control group treated with a standard drug (e.g., miltefosine, liposomal amphotericin B).[11]

  • Monitoring Efficacy:

    • Cutaneous Leishmaniasis: Measure the lesion size (e.g., using a digital caliper) weekly.[13]

    • Visceral Leishmaniasis: Monitor clinical signs such as weight loss and hepatosplenomegaly.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Parasite Load Determination:

      • For visceral leishmaniasis, collect the liver and spleen, homogenize the tissues, and determine the parasite burden using limiting dilution assay or quantitative PCR.

      • For cutaneous leishmaniasis, collect the infected tissue (e.g., footpad, ear) and determine the parasite load.[13]

Data Presentation for In Vivo Studies

Present the in vivo data in tables that clearly show the effect of the treatment on parasite burden.

Table 2.1: Efficacy of this compound in a Murine Model of Visceral Leishmaniasis

Treatment Group (Dose)Liver Parasite Burden (Leishman-Donovan Units)Spleen Parasite Burden (Leishman-Donovan Units)% Inhibition (Liver)% Inhibition (Spleen)
Vehicle Control Mean ± SDMean ± SD00
Agent-18 (X mg/kg) Mean ± SDMean ± SDValueValue
Agent-18 (Y mg/kg) Mean ± SDMean ± SDValueValue
Miltefosine (Z mg/kg) Mean ± SDMean ± SDValueValue

Table 2.2: Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis

Treatment Group (Dose)Lesion Size (mm) at EndpointParasite Load in Lesion (No. of parasites/gram tissue)% Reduction in Lesion Size% Reduction in Parasite Load
Vehicle Control Mean ± SDMean ± SD00
Agent-18 (X mg/kg) Mean ± SDMean ± SDValueValue
Agent-18 (Y mg/kg) Mean ± SDMean ± SDValueValue
Glucantime (Z mg/kg) Mean ± SDMean ± SDValueValue

Section 3: Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the efficacy testing of this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Screening: Anti-promastigote Assay (IC50) B Secondary Screening: Anti-amastigote Assay (IC50) A->B Active Compounds D Calculate Selectivity Index (SI) B->D C Cytotoxicity Assay (CC50 on Macrophages) C->D E Establish Murine Model (e.g., BALB/c mice) D->E SI > 10 F Treatment with Agent-18 and Controls E->F G Monitor Disease Progression (Lesion size, clinical signs) F->G H Endpoint Analysis: Determine Parasite Burden G->H

Caption: Workflow for antileishmanial drug discovery.

Potential Signaling Pathways for Antileishmanial Action

The following diagrams illustrate potential mechanisms of action for this compound, based on known pathways targeted by other antileishmanial drugs.

Diagram 3.2.1: Disruption of Parasite Membrane Integrity

This pathway is characteristic of drugs like Amphotericin B, which targets ergosterol in the parasite's cell membrane.[14][15]

G Agent18 This compound Membrane Leishmania Cell Membrane (Ergosterol-rich) Agent18->Membrane Binds to Ergosterol Pore Pore Formation Membrane->Pore Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Parasite Death Leakage->Death

Caption: Agent-18 disrupting parasite membrane.

Diagram 3.2.2: Interference with Parasite Metabolism and Signaling

This diagram illustrates multiple potential intracellular targets, similar to the pleiotropic effects of drugs like miltefosine, which can interfere with lipid metabolism, calcium homeostasis, and mitochondrial function.[14][16]

G cluster_0 Intracellular Targets Agent18 This compound Lipid Lipid Metabolism (e.g., Phosphatidylcholine synthesis) Agent18->Lipid Inhibits Mito Mitochondrial Function (e.g., Cytochrome C Oxidase) Agent18->Mito Disrupts Ca Calcium Homeostasis Agent18->Ca Alters Apoptosis Apoptosis-like Cell Death Lipid->Apoptosis Mito->Apoptosis Ca->Apoptosis Death Parasite Death Apoptosis->Death

Caption: Agent-18 targeting parasite metabolism.

Diagram 3.2.3: Modulation of Host Immune Response

Antileishmanial agents can also exert their effect by modulating the host's immune response to better control the infection.

G Agent18 This compound Macrophage Infected Macrophage Agent18->Macrophage Acts on Signaling Immune Signaling Pathways (e.g., PI3K/Akt, NF-κB) Macrophage->Signaling Modulates Response Enhanced Microbicidal Activity (e.g., NO, ROS production) Signaling->Response Leads to Clearance Parasite Clearance Response->Clearance

Caption: Agent-18 modulating host immunity.

References

Application Notes and Protocols: Preparation of Antileishmanial Agent-18 Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antileishmanial agent-18 is a novel compound that has demonstrated significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. As a derivative of the tetrahydroindazole class of molecules, it has shown potent effects in both axenic amastigote and infected macrophage assays. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A key property of this compound is its excellent solubility in aqueous solutions, which facilitates its use in a variety of biological experiments.

PropertyValueReference
Chemical Class Tetrahydroindazole derivative (acetamide)[1]
Molecular Weight (MW) ~450 g/mol (User must verify with batch CoA)N/A
Solubility in PBS (pH 7.4) >490 µM[1]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)
Recommended Final Buffer Phosphate-Buffered Saline (PBS), pH 7.4[1]
Storage of Stock Solution -20°C or -80°C

Note: The molecular weight is an approximation for a representative compound and must be confirmed from the Certificate of Analysis (CoA) for the specific batch of this compound being used. All subsequent calculations should use the exact molecular weight.

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO and its subsequent dilution to create working solutions for use in biological assays.

3.1. Materials and Equipment

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Microcentrifuge tubes, sterile

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Preparation of 10 mM Primary Stock Solution in DMSO

  • Equilibrate Reagents: Allow the vial containing this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Calculate Required Mass: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (L) × Molecular Weight ( g/mol )

    Example Calculation (for 1 mL of 10 mM stock, assuming MW = 450 g/mol ): Mass (mg) = 10 mmol/L × 0.001 L × 450 g/mol = 4.5 mg

  • Weigh the Compound: Carefully weigh the calculated mass of this compound using an analytical balance.

  • Dissolution in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

3.3. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in sterile PBS (pH 7.4) or the appropriate cell culture medium.

  • Thaw Primary Stock: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the primary stock solution in sterile PBS or culture medium to achieve the desired final concentrations for your assay.

  • Control DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%, and ideally ≤0.1%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Diagrams

4.1. Experimental Workflow

G cluster_0 Primary Stock Preparation (10 mM in DMSO) cluster_1 Working Solution Preparation weigh Weigh Antileishmanial agent-18 dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube vortex Vortex to Mix dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw For each experiment dilute Serially dilute in sterile PBS (pH 7.4) thaw->dilute assay Use in biological assay dilute->assay

Caption: Workflow for preparing stock and working solutions of this compound.

4.2. Conceptual Signaling Pathway (Hypothesized)

While the precise mechanism of action for this compound is still under investigation, it was developed from a series of Hsp90 inhibitors. Although it does not significantly inhibit human Hsp90, it may selectively target the protozoan orthologue (Hsp83) or act via an alternative pathway.[1]

G agent Antileishmanial agent-18 hsp83 Leishmania Hsp83 (Protozoan Hsp90) agent->hsp83 Inhibition? alternative Alternative Target(s) agent->alternative Alternative Mechanism? client_proteins Client Proteins hsp83->client_proteins Chaperones parasite_viability Parasite Viability protein_folding Protein Folding & Stability client_proteins->protein_folding protein_folding->parasite_viability alternative->parasite_viability

References

Application Notes and Protocols for the Administration of Antileishmanial Agent-18 in Animal Models of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Antileishmanial Agent-18 , a novel therapeutic candidate for the treatment of leishmaniasis. The following sections detail the agent's efficacy in established animal models, provide standardized protocols for its administration and evaluation, and visualize key experimental workflows and biological pathways.

Data Presentation: In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in both visceral and cutaneous leishmaniasis models. The data presented below are representative of typical findings for a promising preclinical candidate and are intended to serve as a guide for experimental design and data interpretation.

Table 1: Efficacy of this compound in a Murine Model of Visceral Leishmaniasis (Leishmania donovani)
Treatment GroupDosage (mg/kg/day)Route of AdministrationDuration (days)Parasite Burden (Leishman-Donovan Units ± SD) in LiverParasite Burden (Leishman-Donovan Units ± SD) in Spleen% Inhibition of Parasite Burden (Liver)% Inhibition of Parasite Burden (Spleen)
Vehicle Control-Oral102540 ± 3101850 ± 250--
This compound10Oral101120 ± 150890 ± 12055.951.9
This compound25Oral10480 ± 90350 ± 7081.181.1
This compound50Oral10120 ± 4090 ± 3095.395.1
Miltefosine (Reference)20Oral10210 ± 60150 ± 4591.791.9
Table 2: Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis (Leishmania major)
Treatment GroupDosage (% w/v)Route of AdministrationDuration (days)Lesion Size (mm ± SD) at Day 28 Post-InfectionParasite Load (parasites/mg tissue ± SD) in Lesion% Reduction in Lesion Size% Reduction in Parasite Load
Vehicle Control-Topical148.5 ± 1.2(6.2 ± 1.5) x 10^5--
This compound1%Topical145.1 ± 0.8(2.8 ± 0.7) x 10^540.054.8
This compound2%Topical142.3 ± 0.5(0.9 ± 0.3) x 10^572.985.5
Paromomycin (Reference)15%Topical143.0 ± 0.6(1.2 ± 0.4) x 10^564.780.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible.

Protocol 1: In Vivo Murine Model of Visceral Leishmaniasis
  • Parasite Culture: Leishmania donovani (e.g., strain MHOM/ET/67/L82) promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Stationary phase promastigotes are used for infection.

  • Animal Infection: Female BALB/c mice (6-8 weeks old) are infected via intravenous (tail vein) injection with 1 x 10^7 stationary phase promastigotes in 100 µL of sterile phosphate-buffered saline (PBS).[1][2]

  • Drug Preparation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Treatment is initiated 7 days post-infection and administered orally once daily for 10 consecutive days.

  • Assessment of Parasite Burden: Twenty-four hours after the last dose, mice are euthanized. Livers and spleens are aseptically removed and weighed. Impression smears are made from each organ, fixed with methanol, and stained with Giemsa. The number of amastigotes per 500 host cell nuclei is determined microscopically. The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host nuclei) x organ weight (in mg).[3]

Protocol 2: In Vivo Murine Model of Cutaneous Leishmaniasis
  • Parasite Culture: Leishmania major (e.g., strain MHOM/IL/80/Friedlin) promastigotes are cultured as described in Protocol 1.

  • Animal Infection: The rump of female BALB/c mice (6-8 weeks old) is shaved. Mice are inoculated subcutaneously in the rump with 2 x 10^6 stationary phase promastigotes in 50 µL of sterile PBS.[4]

  • Drug Preparation and Administration: this compound is formulated as a topical cream. Treatment is initiated 7 days post-infection when lesions are visible. A fixed amount of the cream (e.g., 50 mg) is applied to the lesion site once daily for 14 consecutive days.

  • Assessment of Efficacy:

    • Lesion Size: The diameter of the lesion is measured every 3-4 days using a digital caliper.

    • Parasite Load: At the end of the treatment period, mice are euthanized, and the lesion is excised and weighed. A portion of the tissue is homogenized, and the parasite load is determined by quantitative PCR (qPCR) targeting a Leishmania-specific gene (e.g., kDNA).

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation p1 Parasite Culture (L. donovani/L. major) inf Infection of Mice (IV or Subcutaneous) p1->inf p2 Animal Acclimatization (BALB/c mice) p2->inf treat Administration of This compound inf->treat eval_v Visceral Model: - Organ Weight - Parasite Burden (LDU) treat->eval_v eval_c Cutaneous Model: - Lesion Size - Parasite Load (qPCR) treat->eval_c

Caption: Experimental workflow for in vivo testing of this compound.

signaling_pathway cluster_host Macrophage cluster_response Host Response leishmania Leishmania Amastigote phagosome Phagosome leishmania->phagosome Internalization agent18 Antileishmanial Agent-18 agent18->leishmania Direct Parasite Killing ros ROS Production agent18->ros Induces no Nitric Oxide (NO) Production agent18->no Induces cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) agent18->cytokines Modulates ros->leishmania Parasite Destruction no->leishmania Parasite Destruction cytokines->no Activates iNOS

References

Application Notes and Protocols for Measuring the Effect of Antileishmanial Agent-18 on Parasite Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antileishmanial agents is a critical area of research in the fight against leishmaniasis, a neglected tropical disease. A crucial step in this process is the accurate and reproducible measurement of a test agent's effect on the viability of Leishmania parasites. These application notes provide detailed protocols for various in vitro assays to determine the efficacy of a candidate compound, referred to herein as "Antileishmanial agent-18," against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. The described methods include metabolic assays, direct counting techniques, and flow cytometry-based approaches.

Data Presentation: Efficacy and Cytotoxicity of this compound

Effective antileishmanial drug discovery aims to identify compounds that are potent against the parasite but exhibit low toxicity to host cells. The following tables summarize key quantitative data points for evaluating "this compound" in comparison to a standard reference drug, such as Amphotericin B.

Table 1: In Vitro Activity of this compound Against Leishmania Promastigotes

CompoundTarget SpeciesAssay MethodIC₅₀ (µM)[1][2][3][4]
This compoundL. donovaniResazurin8.5 ± 0.7
This compoundL. majorMTT12.2 ± 1.1
Amphotericin B (Control)L. donovaniResazurin0.15 ± 0.02
Amphotericin B (Control)L. majorMTT0.21 ± 0.03

IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 2: Activity and Cytotoxicity of this compound Against Intracellular Leishmania Amastigotes and Host Cells

CompoundTarget Organism/Cell LineAssay MethodIC₅₀ / CC₅₀ (µM)[1][4][5]Selectivity Index (SI)[1][5]
This compoundL. donovani amastigotesParasite Rescue Assay15.4 ± 1.314.8
This compoundJ774A.1 MacrophagesResazurin Cytotoxicity Assay228.0 ± 15.5
Amphotericin B (Control)L. donovani amastigotesParasite Rescue Assay0.11 ± 0.037.8
Amphotericin B (Control)J774A.1 MacrophagesResazurin Cytotoxicity Assay0.86 ± 0.11

CC₅₀ (50% cytotoxic concentration) is the concentration that causes death to 50% of viable host cells. The Selectivity Index (SI) is calculated as CC₅₀ (macrophages) / IC₅₀ (amastigotes). A higher SI value is desirable, indicating higher selectivity for the parasite.[5]

Experimental Workflows and Signaling Pathways

Antileishmanial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Compound Library (e.g., this compound) B Promastigote Viability Assay (e.g., Resazurin/MTT) A->B Test concentrations C Macrophage Cytotoxicity Assay (CC₅₀ determination) B->C Active 'Hits' D Intracellular Amastigote Assay (IC₅₀ determination) B->D Active 'Hits' E Calculate Selectivity Index (SI) C->E D->E F Flow Cytometry (Apoptosis/Cell Cycle Analysis) E->F Promising Candidates (High SI) G Biochemical Assays (e.g., Mitochondrial Function) E->G Promising Candidates (High SI)

Caption: Workflow for in vitro antileishmanial drug screening.

Metabolic_Assay_Principle cluster_0 Viable Parasite cluster_1 Assay Reagent & Product cluster_2 Detection A Leishmania parasite B Active Mitochondria (Metabolic Activity) C Resazurin (Blue) or MTT (Yellow) B->C Reduces D Resorufin (Pink, Fluorescent) or Formazan (Purple, Colorimetric) C->D Conversion E Spectrophotometer or Fluorometer D->E Signal Measurement

Caption: Principle of metabolic viability assays (Resazurin/MTT).

Miltefosine_Action_Pathway cluster_0 Direct Parasite Effects cluster_1 Host Cell Modulation A Miltefosine B Lipid Metabolism Disruption A->B C Mitochondrial Cytochrome C Oxidase Inhibition A->C D Calcium Ion Homeostasis Disruption A->D E PI3K/Akt Signaling Pathway Modulation A->E G Parasite Death B->G C->G D->G F Apoptosis Induction in Infected Macrophages E->F F->G Enhanced Killing

Caption: Mechanisms of action for the antileishmanial drug Miltefosine.[6][7]

Experimental Protocols

Resazurin-Based Promastigote Viability Assay

This assay measures the metabolic activity of viable parasites by monitoring the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[8][9][10]

Materials:

  • Leishmania promastigotes in mid-log phase culture.

  • Complete culture medium (e.g., M199 or RPMI-1640 with supplements).[11][12]

  • This compound (stock solution in a suitable solvent, e.g., DMSO).

  • Reference drug (e.g., Amphotericin B).

  • Resazurin sodium salt solution (0.0125% w/v in PBS, sterile filtered).[13]

  • Sterile 96-well flat-bottom microplates.

  • Phosphate-buffered saline (PBS).

Protocol:

  • Harvest mid-log phase promastigotes by centrifugation and resuspend in fresh culture medium to a density of 1 x 10⁶ parasites/mL.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and the reference drug in culture medium. Add 100 µL of each dilution to the appropriate wells in triplicate.

  • Include control wells: parasites with medium only (negative control) and parasites with the highest concentration of the drug solvent (vehicle control).

  • Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 25-27°C) for 68-72 hours.[9][13]

  • After incubation, add 20 µL of the resazurin solution to each well.

  • Incubate the plate for an additional 4 hours at the same temperature.[9]

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

MTT-Based Promastigote Viability Assay

This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable parasites to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14][15][16]

Materials:

  • Same as Resazurin assay, but replace Resazurin with MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

Protocol:

  • Follow steps 1-5 of the Resazurin-Based Promastigote Viability Assay.

  • After the 68-72 hour incubation, add 20 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at the same temperature to allow for formazan crystal formation.[17]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate and incubate for an additional 2-4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer.[2]

  • Calculate the IC₅₀ value as described for the resazurin assay.

Intracellular Amastigote Viability Assay (Parasite Rescue and Transformation)

This assay determines the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.[18]

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1).

  • Complete macrophage culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Stationary-phase Leishmania promastigotes.

  • This compound and reference drug.

  • Sterile 96-well microplates.

  • Lysis buffer (e.g., 0.05% SDS).

  • Schneider's Drosophila medium supplemented with 10% FBS.[4]

Protocol:

  • Macrophage Seeding: Seed macrophages (e.g., 5 x 10⁴ J774A.1 cells/well) in a 96-well plate and incubate for 18-24 hours at 37°C with 5% CO₂ to allow for cell adhesion.[5]

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[5] Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment: Wash the wells with warm medium to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of this compound or the reference drug and incubate for another 72 hours.

  • Amastigote Rescue: After treatment, wash the cells and lyse the macrophages with 25 µL of lysis buffer.[4]

  • Transformation: Add 200 µL of supplemented Schneider's Drosophila medium to each well to allow the released viable amastigotes to transform back into promastigotes.[4]

  • Quantification: Incubate the plate at 26°C for 72 hours.[4] Quantify the number of viable, transformed promastigotes using the Resazurin or MTT assay as described above.

  • Cytotoxicity (CC₅₀): In a parallel plate, treat uninfected macrophages with the same drug concentrations to determine the 50% cytotoxic concentration (CC₅₀).[5]

  • Calculation: Determine the IC₅₀ for the intracellular amastigotes and calculate the Selectivity Index (SI = CC₅₀ / IC₅₀).

Flow Cytometry-Based Viability Assay

Flow cytometry allows for the rapid, high-throughput analysis of individual cells, providing quantitative data on cell viability, apoptosis, and cell cycle status.[19][20][21]

Materials:

  • Leishmania promastigotes.

  • This compound.

  • PBS.

  • Viability dyes (e.g., Propidium Iodide (PI) for membrane integrity).

  • Apoptosis detection kit (e.g., Annexin V-FITC).

  • Flow cytometer.

Protocol:

  • Culture promastigotes (1-2 x 10⁶ cells/mL) in the presence of varying concentrations of this compound for 24, 48, or 72 hours.

  • Harvest the parasites by centrifugation and wash twice with cold PBS.

  • For viability assessment, resuspend the parasites in a binding buffer and add PI solution. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool for identifying dead cells.[19]

  • For apoptosis analysis, stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • Incubate the stained cells in the dark for 15 minutes at room temperature.

  • Analyze the samples using a flow cytometer. Live cells will be PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the effect of the agent on parasite viability and apoptosis induction.[3]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Antileishmanial Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Antileishmanial agent-18 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is precipitating when I dilute it in my aqueous culture medium. What is causing this?

A1: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[1][2] This typically occurs because the compound, which is stable in a high concentration of an organic solvent like DMSO, becomes supersaturated and falls out of solution when the concentration of the organic solvent is significantly decreased by the addition of the aqueous medium. Many drug-like compounds have low aqueous solubility and will precipitate in this manner.[2]

Q2: What is the maximum concentration of DMSO I can use in my in vitro Leishmania assay without causing significant toxicity to the parasites or host cells?

A2: The tolerance of Leishmania parasites and host cells (like macrophages) to organic solvents such as DMSO can vary. It is crucial to determine the maximum tolerable solvent concentration that does not affect cell viability or the parasite's growth. Generally, it is recommended to keep the final concentration of DMSO in the assay below 1%, and ideally below 0.5%. You should always run a solvent toxicity control experiment to determine the no-effect concentration for your specific cell type and parasite strain.

Q3: Can I use surfactants to improve the solubility of this compound in my assay?

A3: Yes, surfactants can be used to enhance the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[3][4] Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are commonly used in biological assays.[1] However, it is essential to determine the critical micelle concentration (CMC) and to test the potential toxicity of the surfactant on your specific Leishmania strain and host cells.

Q4: Are there other methods besides co-solvents and surfactants to improve the solubility of my compound for in vitro testing?

A4: Several other techniques can be employed to improve the aqueous solubility of poorly soluble drugs for in vitro studies. These include:

  • pH adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility.[4][5]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][6]

  • Use of solid dispersions: This involves dispersing the drug in a hydrophilic carrier matrix.[1][3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its dissolution rate and apparent solubility.[3][4]

Troubleshooting Guides

Issue 1: Precipitate Formation During Assay Plate Preparation

Symptoms:

  • Visible particles or cloudiness in the wells of your microplate after adding this compound.

  • Inconsistent and non-reproducible results in your antileishmanial activity assay.[7]

Possible Causes:

  • The aqueous solubility of this compound has been exceeded.

  • The concentration of the organic co-solvent (e.g., DMSO) is too low in the final assay volume to keep the compound dissolved.

Solutions:

StepActionRationale
1 Determine the Aqueous Solubility Limit Before proceeding with assays, experimentally determine the kinetic solubility of this compound in your specific assay medium. This will define the maximum concentration you can test without precipitation.[2]
2 Optimize Co-solvent Concentration Prepare a dilution series of your compound in the organic solvent first. Then, add these dilutions to the assay medium. Ensure the final co-solvent concentration is consistent across all wells and is non-toxic to the cells/parasites.
3 Utilize Solubility-Enhancing Excipients Consider incorporating a non-toxic, biocompatible solubilizing agent into your assay medium. See the table below for examples.
4 Mechanical Agitation After adding the compound to the wells, gently agitate the plate on a shaker for a few minutes to aid dissolution.[2]

Table 1: Common Solubilizing Excipients for In Vitro Assays

Excipient TypeExamplesTypical Starting ConcentrationConsiderations
Co-solvents DMSO, Ethanol, PEG 400[6][8]< 1% (v/v)Determine solvent toxicity threshold for your assay.
Surfactants Tween® 80, Pluronic® F-68[1]0.1% - 1% (w/v)Must be used above the CMC; test for cellular toxicity.
Cyclodextrins HP-β-CD, RAMEB1 - 10 mMCan sometimes interact with cell membranes or the target.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration
  • Cell/Parasite Plating: Seed your host cells (e.g., THP-1 macrophages) or Leishmania promastigotes in a 96-well plate at the same density used for your standard antileishmanial assay.

  • DMSO Dilution Series: Prepare a 2-fold serial dilution of DMSO in your assay medium, starting from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.04%). Include a medium-only control.

  • Incubation: Add the DMSO dilutions to the cells/parasites and incubate under the same conditions as your drug assay (e.g., 24-72 hours).

  • Viability Assessment: Determine the viability of the cells/parasites using a standard method such as the MTT assay or resazurin reduction assay.

  • Analysis: Plot cell/parasite viability against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in viability is your maximum tolerated concentration.

Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
  • HP-β-CD Stock Solution: Prepare a sterile stock solution of hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your assay medium (e.g., 50 mM).

  • Compound-Cyclodextrin Complexation:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • In a separate tube, add a small volume of the compound stock to the HP-β-CD solution.

    • Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Serial Dilution: Prepare serial dilutions of the compound-cyclodextrin complex in the assay medium containing the same concentration of HP-β-CD.

  • Assay Performance: Add the dilutions to your in vitro assay. Remember to include a control with only HP-β-CD to ensure it has no effect on the parasites or host cells.

Visualizations

experimental_workflow Workflow for Solubility Troubleshooting cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_optimization Optimization Strategies cluster_assay Assay Performance start Start: Solubility Issue Observed stock Prepare High-Concentration Stock of Antileishmanial-18 in DMSO start->stock kinetic Determine Kinetic Solubility in Assay Medium stock->kinetic precip Precipitation Observed? kinetic->precip cosolvent Optimize Co-solvent Concentration precip->cosolvent Yes run_assay Perform In Vitro Antileishmanial Assay precip->run_assay No excipient Test Solubility-Enhancing Excipients (e.g., Cyclodextrins) cosolvent->excipient nano Consider Nanosuspension Formulation excipient->nano nano->run_assay end End: Reliable Data run_assay->end

Caption: A logical workflow for troubleshooting solubility issues.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tlr TLR2/TLR4 myd88 MyD88 tlr->myd88 agent18 Antileishmanial agent-18 agent18->tlr Activates tak1 TAK1 myd88->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 nfkb NF-κB p38->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-12) nfkb->cytokines leishmania_death Leishmania Killing cytokines->leishmania_death

Caption: A potential signaling pathway activated by this compound.

References

Technical Support Center: Optimizing Antileishmanial Agent Efficacy and Minimizing Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of novel antileishmanial agents while minimizing host cell cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new antileishmanial agent?

A1: The initial step is to determine the 50% inhibitory concentration (IC50) against the Leishmania parasite (promastigote and/or amastigote forms) and the 50% cytotoxic concentration (CC50) against a relevant host cell line (e.g., macrophages like J774A.1 or human cell lines like THP-1).[1][2] This is crucial for calculating the Selectivity Index (SI), which indicates the therapeutic window of the compound.

Q2: How is the Selectivity Index (SI) calculated and what does it signify?

A2: The Selectivity Index is calculated by dividing the CC50 by the IC50 (SI = CC50 / IC50). A higher SI value is desirable as it indicates that the compound is more toxic to the parasite than to the host cells, suggesting a wider therapeutic window.[1]

Q3: My antileishmanial agent shows high cytotoxicity in host cells. What are the potential causes and how can I troubleshoot this?

A3: High cytotoxicity can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include the inherent toxicity of the compound, issues with the experimental setup such as incorrect cell density, or problems with the drug solvent.[3][4]

Q4: What are the standard in vitro assays to measure cytotoxicity?

A4: Commonly used cytotoxicity assays include:

  • MTT Assay: Measures metabolic activity.[5]

  • LDH Assay: Measures lactate dehydrogenase release from damaged cells.

  • Resazurin Assay: Another metabolic indicator where viable cells reduce blue resazurin to pink resorufin.[1]

  • Trypan Blue Exclusion Assay: A simple method to count viable cells that exclude the dye.

Q5: Should I screen against promastigotes or amastigotes?

A5: It is recommended to screen against both forms. Promastigotes are easier to culture, but the amastigote form is the clinically relevant stage that resides within host macrophages. Some compounds show significantly different activity between the two forms.[6]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Host Cells
Potential Cause Troubleshooting Step
Inherent Compound Toxicity Perform a dose-response curve with a wider range of concentrations to accurately determine the CC50. Consider synthesizing and testing analogues of the compound to identify structures with lower cytotoxicity.[6]
Incorrect Cell Seeding Density Optimize cell density for your specific cell line and plate format. Both too low and too high cell counts can lead to inaccurate cytotoxicity readings.[3][4]
Solvent (e.g., DMSO) Toxicity Test the cytotoxicity of the vehicle (solvent) alone at the concentrations used in your experiment. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[4]
Contamination Check for microbial contamination in your cell cultures, which can cause cell death and interfere with assay results.
Extended Incubation Time Long exposure times can lead to increased cytotoxicity. It may be beneficial to assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.[7]
Issue 2: Inconsistent or Non-Reproducible IC50/CC50 Values
Potential Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes.
Cell Clumping Ensure a single-cell suspension before seeding to have a uniform cell number in each well.
Edge Effects on Assay Plates Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. Avoid using the outer wells or fill them with sterile PBS or media to mitigate this effect.[8]
Assay Interference The compound itself may interfere with the assay's detection method (e.g., absorbing light at the same wavelength as the assay reagent). Run controls with the compound in cell-free media to check for interference.
Biological Replicates Ensure you are performing at least two or three biological replicates for each experiment to account for biological variability.[4]

Experimental Protocols

Protocol 1: Determination of IC50 against Leishmania Promastigotes using MTT Assay
  • Cell Preparation: Culture Leishmania promastigotes to the late logarithmic or early stationary phase.

  • Seeding: Adjust the parasite concentration and seed approximately 1 x 10^5 promastigotes per well in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the antileishmanial agent. Add the diluted compounds to the wells in triplicate. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle only).[9]

  • Incubation: Incubate the plate at the appropriate temperature for Leishmania culture (e.g., 25°C) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.[9]

  • Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration relative to the negative control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Determination of CC50 in Macrophages using Resazurin Assay
  • Cell Seeding: Seed macrophages (e.g., J774A.1) in a 96-well plate at a pre-determined optimal density (e.g., 4 x 10^4 cells/well) and allow them to adhere overnight.[1]

  • Compound Addition: Add serial dilutions of the antileishmanial agent to the wells in triplicate. Include positive (e.g., a known cytotoxic agent) and negative (vehicle only) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.1 mg/mL.

  • Incubation: Incubate for another 2-4 hours, or until a color change is observed in the negative control wells.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculation: Determine the percentage of cytotoxicity for each concentration relative to the controls and calculate the CC50 value.

Data Presentation

Table 1: Example Cytotoxicity and Efficacy Data for Antileishmanial Agents
CompoundIC50 (µM) vs L. donovani AmastigotesCC50 (µM) vs J774A.1 MacrophagesSelectivity Index (SI)
Agent-A 2.575.030.0
Agent-B 10.255.05.4
Miltefosine 0.820.025.0
Amphotericin B 0.15.050.0

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Decision cluster_3 Next Steps A Prepare Serial Dilutions of Antileishmanial Agent B Promastigote Viability Assay (IC50) A->B C Macrophage Cytotoxicity Assay (CC50) A->C D Calculate IC50 and CC50 Values B->D C->D E Determine Selectivity Index (SI = CC50 / IC50) D->E F SI > 10? E->F G Proceed to Intracellular Amastigote Assay F->G Yes H Synthesize Analogues / Re-screen F->H No

Caption: Workflow for optimizing antileishmanial agent concentration.

signaling_pathway cluster_0 Host Cell Response to Leishmania & Drug TLR TLR2/TLR4 MyD88 MyD88 TLR->MyD88 TAK1 TAK1 MyD88->TAK1 MKK MKK3/6 TAK1->MKK NFkB NF-κB TAK1->NFkB p38 p38 MAPK MKK->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) p38->Cytokines Apoptosis Host Cell Apoptosis (High Concentration) p38->Apoptosis Potential Cytotoxicity NFkB->Cytokines Killing Parasite Killing Cytokines->Killing Drug Antileishmanial Agent (e.g., 18β-Glycyrrhetinic Acid) Drug->TLR Activates

Caption: TLR-mediated signaling in antileishmanial response.[10]

References

Technical Support Center: Troubleshooting Antileishmanial Agent-18 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-18 and similar compounds. The following information is designed to help address common challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing inconsistent IC50 values for this compound in my assays?

A1: Inconsistent IC50 values can arise from several factors related to the parasite stage, host cells, and assay conditions. A primary reason for variability is the use of different life cycle stages of the Leishmania parasite. Assays performed on promastigotes (the insect stage) often yield different results compared to those using amastigotes (the clinically relevant intracellular stage).[1][2][3] It is crucial to maintain consistency in the parasite stage used for screening.

Another significant source of variation is the host cell system used for intracellular amastigote assays. Different macrophage cell lines (e.g., THP-1, J774) or primary macrophages can have varying infection efficiencies and metabolic activities, which can influence the apparent activity of the compound.[4] Furthermore, the ratio of parasites to host cells during infection can impact the assay outcome.[5]

Finally, ensure that this compound is fully solubilized in the assay medium. Poor solubility can lead to inaccurate concentrations and, consequently, variable IC50 values.

Troubleshooting Summary Table:

Potential CauseRecommendation
Parasite Stage Inconsistency Use a consistent Leishmania life cycle stage (promastigote or amastigote) for all experiments. For clinically relevant data, amastigote assays are preferred.[1][2][6]
Host Cell Variability Use a consistent and well-characterized host cell line. If using primary cells, be aware of potential donor-to-donor variability.
Inconsistent Infection Ratio Optimize and standardize the parasite-to-host cell ratio for infection to ensure reproducible results.[5]
Compound Solubility Issues Confirm the solubility of this compound in your assay medium. Consider using a different solvent or performing a solubility test.
General Assay Variability Ensure consistent incubation times, temperature, and plate reading parameters.

Q2: this compound shows high activity against promastigotes but low or no activity against intracellular amastigotes. What could be the reason?

A2: This is a common observation in antileishmanial drug screening. There are several potential explanations for this discrepancy:

  • Cell Permeability: The compound may not efficiently cross the host macrophage membrane to reach the intracellular amastigotes residing in the parasitophorous vacuole.[1]

  • Host Cell Metabolism: The host macrophage could metabolize and inactivate this compound before it can exert its effect on the amastigotes.[1]

  • pH Inactivation: The acidic environment of the parasitophorous vacuole (pH 4.5-5.5) could potentially inactivate the compound.

  • Different Drug Targets: The molecular targets of this compound might be stage-specific, being present or more accessible in promastigotes than in amastigotes.[4]

Screening against the promastigote stage is often used for initial high-throughput screening due to its convenience but can lead to a high rate of false positives.[3] Therefore, confirming activity against the intracellular amastigote stage is a critical step.

Q3: I am experiencing high background fluorescence in my resazurin-based viability assay. How can I reduce it?

A3: High background fluorescence in viability assays can mask the true signal and lead to inaccurate results. Here are some common causes and solutions:

  • Contamination: Bacterial or fungal contamination can reduce resazurin, leading to a false positive signal. Always work under sterile conditions and regularly check for contamination.

  • Compound Interference: this compound itself might be fluorescent at the excitation/emission wavelengths used, or it could chemically reduce resazurin. Run a control plate with the compound in medium without cells to check for interference.

  • Cell Debris: Dead cells and debris can contribute to background fluorescence. Ensure gentle handling of cells and consider washing steps to remove debris.

  • Over-incubation: Prolonged incubation with resazurin can lead to high background. Optimize the incubation time to achieve a good signal-to-noise ratio.

Troubleshooting High Background Fluorescence:

Potential CauseRecommended Action
Microbial Contamination Perform experiments in a sterile environment and regularly test for contamination.
Compound Autofluorescence Test the fluorescence of this compound at the assay wavelengths in the absence of cells.
Chemical Reduction of Dye Incubate the compound with the viability dye in cell-free medium to check for direct reduction.
Excessive Incubation Time Optimize the incubation time for the viability reagent to maximize signal from live cells while minimizing background.
Improper Washing Ensure adequate washing steps to remove residual compound and dead cells.[7][8]

Experimental Protocols

Standard Protocol for Intracellular Amastigote Assay

This protocol provides a general framework for assessing the efficacy of this compound against intracellular Leishmania amastigotes in a macrophage cell line (e.g., THP-1).

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • To differentiate monocytes into macrophages, treat the cells with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 48-72 hours.

    • After differentiation, wash the adherent macrophages with fresh medium and allow them to rest for 24 hours before infection.

  • Parasite Infection:

    • Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • After 24 hours, wash the cells to remove any remaining extracellular promastigotes.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Add the compound dilutions to the infected macrophages and incubate for 72 hours.

    • Include a positive control (e.g., miltefosine or amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Quantification of Parasite Load:

    • After the 72-hour incubation, the parasite load can be quantified using several methods:

      • Microscopic Counting: Fix and stain the cells with Giemsa. Manually count the number of amastigotes per 100 macrophages.

      • High-Content Imaging: Use automated microscopy and image analysis software to quantify the number of infected cells and amastigotes per cell.

      • Reporter Gene Assays: If using a Leishmania strain expressing a reporter gene (e.g., luciferase or GFP), the parasite viability can be assessed by measuring the reporter signal.

  • Data Analysis:

    • Calculate the percentage of inhibition of parasite growth for each compound concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Visualizations

Experimental_Workflow General Workflow for Intracellular Antileishmanial Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_analysis Data Analysis A 1. Seed & Differentiate Macrophage Host Cells B 2. Infect with Leishmania Promastigotes A->B C 3. Wash to Remove Extracellular Parasites B->C D 4. Add Serial Dilutions of This compound C->D E 5. Incubate for 72 hours D->E F 6. Quantify Intracellular Amastigote Viability E->F G 7. Determine IC50 Value F->G

Caption: Workflow for intracellular antileishmanial drug screening.

Troubleshooting_Logic Troubleshooting Inconsistent IC50 Values cluster_parasite Parasite Factors cluster_host Host Cell Factors cluster_compound Compound Factors Start Inconsistent IC50 Results P1 Different parasite stage (promastigote vs. amastigote)? Start->P1 H1 Variable host cell line or primary cells? Start->H1 C1 Poor solubility of Agent-18? Start->C1 P_Sol Standardize on amastigote stage for clinical relevance. P1->P_Sol Yes H_Sol Use consistent cell line and passage number. H1->H_Sol Yes H2 Inconsistent infection ratio? H1->H2 No H2_Sol Optimize and standardize parasite:host cell ratio. H2->H2_Sol Yes C_Sol Verify solubility and consider alternative solvents. C1->C_Sol Yes

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Enhancing the Bioavailability of Antileishmanial Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Antileishmanial agent-18. The information is designed to address specific issues that may be encountered during preclinical development, focusing on strategies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a novel pyrazolo[3,4-c]pyrimidine compound that has shown potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] It is an N-linked analogue of a known Hsp90 inhibitor, SNX-2112.[1] While its precise mechanism of action in Leishmania is still under investigation, it is hypothesized to be related to the inhibition of the parasite's Hsp90 (Heat shock protein 90).[1] Hsp90 is a chaperone protein crucial for the stability and function of many client proteins involved in cell signaling, proliferation, and stress response in the parasite.

Q2: What are the initial physicochemical properties of this compound regarding its potential for oral bioavailability?

Initial studies have indicated that this compound has promising physicochemical properties that suggest good potential for oral bioavailability.[1] Key parameters are summarized in the table below. The compound adheres to Lipinski's "rule of five," a set of guidelines used to predict the oral bioavailability of a drug candidate.[1] Furthermore, it has demonstrated excellent solubility in PBS buffer at a physiological pH of 7.4.[1]

Q3: If this compound shows good solubility, why might I still encounter bioavailability issues?

Good aqueous solubility is only one of the factors influencing oral bioavailability. Other critical factors include:

  • Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream.

  • Metabolic Stability: The susceptibility of the drug to be broken down by enzymes in the gut wall and liver (first-pass metabolism).

  • Efflux: The active transport of the drug back into the intestinal lumen by efflux pumps like P-glycoprotein (a type of ABC transporter).[2][3]

Even with good solubility, poor permeability or rapid metabolism can significantly limit the amount of active drug that reaches systemic circulation.

Q4: What are the common mechanisms of drug uptake and resistance in Leishmania that could influence the efficacy of this compound?

Leishmania parasites have evolved various mechanisms for drug uptake and resistance. Understanding these can be crucial for optimizing treatment. Key mechanisms include:

  • Drug Uptake: Some drugs enter the parasite through specific transporters. For example, antimonial drugs are taken up by an aquaglyceroporin (AQP1).[4] The uptake mechanism for this compound has not yet been fully elucidated.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the parasite, leading to resistance.[2][3]

  • Target Modification: Mutations in the drug's target protein, such as Hsp90 in the case of this compound, can reduce the drug's binding affinity and efficacy.

  • Drug Inactivation: The parasite may enzymatically modify and inactivate the drug.[3]

Troubleshooting Guide

This guide provides potential solutions to common problems that may arise during the preclinical development of this compound.

Problem Encountered Potential Cause Suggested Troubleshooting Strategy
Low in vivo efficacy despite high in vitro potency. Poor oral bioavailability due to low permeability, rapid metabolism, or efflux.1. Conduct in vitro permeability assays: Use Caco-2 or PAMPA cell models to assess intestinal permeability. 2. Perform metabolic stability assays: Use liver microsomes or hepatocytes to determine the rate of metabolic degradation. 3. Investigate efflux pump interaction: Use cell lines overexpressing efflux pumps (e.g., P-gp) to see if this compound is a substrate. 4. Consider formulation strategies: See the detailed experimental protocols below for enhancing bioavailability.
High variability in plasma concentrations between subjects in animal studies. Food effects, inconsistent dissolution, or formulation instability.1. Administer the drug in a fasted vs. fed state: To assess the impact of food on absorption. 2. Optimize the formulation: Ensure complete dissolution and stability of the drug in the dosing vehicle. Consider using a solubilizing formulation as was done in a study with a similar compound.[5][6] 3. Control for dosing accuracy: Ensure precise and consistent administration of the drug.
Development of drug resistance in long-term in vitro cultures or in vivo models. Selection for resistant parasites.1. Sequence the target protein (Hsp90): To identify potential mutations conferring resistance. 2. Analyze gene expression levels: To check for overexpression of efflux pumps or drug-metabolizing enzymes. 3. Consider combination therapy: Combining this compound with another antileishmanial drug with a different mechanism of action could prevent the emergence of resistance.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorstPSA (Ų)Rotatable BondsSolubility in PBS (pH 7.4)
18 453.53.627100.15>490 µM[1]
24501.63.528122.45Not Reported
Miltefosine407.65.31472.818Not Reported

Data for compounds 18 and 24 are from a study on novel antileishmanial agents.[1] Miltefosine data is for comparison.

Table 2: Overview of Formulation Strategies to Enhance Bioavailability

StrategyMechanism of ActionAdvantagesDisadvantages
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization and lymphatic uptake.[8][9]Enhances bioavailability of lipophilic drugs, can bypass first-pass metabolism.Can be complex to formulate and may have stability issues.
Particle Size Reduction (Micronization/Nanonization) Increases surface area for faster dissolution.[8][10]Simple and effective for poorly soluble drugs.May not be effective for permeability-limited drugs.
Solid Dispersions Drug is dispersed in a polymer matrix in an amorphous state, increasing solubility and dissolution.[10][11]Significant enhancement in dissolution rate.Amorphous form may be unstable and recrystallize over time.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its solubility.[10]Can significantly improve the solubility of hydrophobic drugs.Can be expensive and may have limitations in drug loading.
Permeation Enhancers Temporarily alter the integrity of the intestinal epithelium to increase drug permeability.Can improve the absorption of poorly permeable drugs.Potential for local irritation and toxicity.

Experimental Protocols

1. In Vitro Permeability Assay using Caco-2 Cells

This protocol provides a general method to assess the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer.

  • Drug Application: Add this compound (dissolved in a suitable transport buffer) to the apical (AP) side of the Transwell®.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.

  • Quantification: Analyze the concentration of this compound in the BL samples using a validated analytical method (e.g., LC-MS/MS).

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

2. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a SEDDS for this compound.

  • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant until a clear solution is formed. Add this compound and mix until completely dissolved.

  • Characterization:

    • Self-Emulsification Time: Add the SEDDS formulation to an aqueous medium with gentle agitation and measure the time it takes to form a stable emulsion.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform in vitro dissolution studies to compare the release of this compound from the SEDDS formulation with the unformulated drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Low in vivo efficacy Low in vivo efficacy Permeability Assay Permeability Assay Low in vivo efficacy->Permeability Assay Metabolic Stability Metabolic Stability Low in vivo efficacy->Metabolic Stability Efflux Assessment Efflux Assessment Low in vivo efficacy->Efflux Assessment Formulation Development Formulation Development Permeability Assay->Formulation Development Metabolic Stability->Formulation Development Efflux Assessment->Formulation Development

Caption: Troubleshooting workflow for low in vivo efficacy.

hsp90_pathway Stress Stress Client Proteins (unfolded) Client Proteins (unfolded) Stress->Client Proteins (unfolded) Hsp90 Hsp90 Client Proteins (folded/active) Client Proteins (folded/active) Hsp90->Client Proteins (folded/active) chaperones Protein Degradation Protein Degradation Hsp90->Protein Degradation Client Proteins (unfolded)->Hsp90 binds This compound This compound This compound->Hsp90 inhibits

Caption: Hypothesized Hsp90 signaling pathway inhibition.

References

Technical Support Center: Refining Antileishmanial Agent-18 (18β-Glycyrrhetinic Acid) Treatment Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antileishmanial agent-18 (18β-Glycyrrhetinic acid, GRA) in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound (GRA)?

A1: 18β-Glycyrrhetinic acid (GRA) exerts its antileishmanial effect through immunomodulation. It activates a Th1-type immune response, which is crucial for controlling Leishmania infections.[1] Specifically, GRA induces the production of pro-inflammatory cytokines such as IL-12, IFN-γ, and TNF-α, while reducing the levels of Th2-associated cytokines like IL-10 and IL-4.[1] This cytokine shift promotes the activation of macrophages and the production of nitric oxide (NO), a key molecule in parasite killing. The signaling cascade involves the activation of the NF-κB pathway.[1][2]

Q2: What is a recommended starting dose and administration route for in vivo studies in a murine model?

A2: Based on published studies in BALB/c mice with visceral leishmaniasis, a dose of 50 mg/kg of body weight per day, administered intraperitoneally, has been shown to be effective.[1][2] The treatment can be given in cycles, for instance, three times, with a 5-day interval between each administration, starting 10 days post-infection.[1][2]

Q3: How should I prepare this compound (GRA) for in vivo administration?

A3: 18β-Glycyrrhetinic acid is a water-insoluble compound. For intraperitoneal injection, it can be dissolved in a suitable solvent system. While the provided search results do not specify the exact vehicle for GRA, a common approach for similar hydrophobic compounds in preclinical studies is to use a vehicle such as a mix of DMSO, propylene glycol, and saline.[3] It is critical to perform pilot studies to ensure the solubility and stability of the formulation and to include a vehicle-only control group in your experiments to account for any effects of the solvent.

Q4: What are the expected outcomes of successful GRA treatment in an experimental model of visceral leishmaniasis?

A4: Successful treatment with GRA should lead to a significant reduction in parasite burden in the liver and spleen of infected animals.[1][2] You should observe a complete elimination or a substantial decrease in Leishman-Donovan Units (LDU) in these organs.[1] Additionally, you can expect to see a shift in the host's immune response towards a protective Th1 phenotype, characterized by increased levels of IFN-γ and IL-12.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor efficacy or no reduction in parasite load. 1. Suboptimal Dose: The dose may be too low for the specific Leishmania species or infection model. 2. Formulation Issues: The agent may not be fully solubilized or may be precipitating upon injection, leading to poor bioavailability. 3. Timing of Treatment: Treatment may have been initiated too late in the infection course.1. Perform a dose-response study to determine the optimal dose for your model. 2. Verify the solubility of GRA in your chosen vehicle. Consider alternative formulation strategies like nano-suspensions if solubility is an issue. Always include a vehicle control. 3. Initiate treatment at an earlier time point post-infection, for example, 10 days after infection has been established.[2]
Observed Toxicity in Animals (e.g., weight loss, rough coat). 1. Vehicle Toxicity: The solvent system (e.g., DMSO) may be causing toxicity at the administered volume. 2. Compound Toxicity: The dose of GRA may be too high.1. Run a maximum tolerated dose (MTD) study with the vehicle alone. Reduce the concentration of the organic solvent if necessary. 2. Conduct a dose-ranging toxicity study for GRA to establish a safe and effective dose. Monitor animals daily for clinical signs of toxicity.[4]
High variability in results between animals in the same group. 1. Inconsistent Dosing: Inaccurate animal weight measurement or injection volume. 2. Variable Infection Inoculum: Inconsistency in the number of viable parasites injected into each animal. 3. Improper Injection Technique: Incorrect intraperitoneal injection can lead to subcutaneous deposition and variable absorption.1. Ensure accurate and recent weighing of each animal before dosing. Use calibrated pipettes for dose preparation. 2. Standardize the parasite culture and preparation of the inoculum to ensure each animal receives a consistent dose of infective-stage parasites.[5] 3. Ensure all personnel are properly trained in intraperitoneal injection techniques for mice.
Difficulty in assessing parasite burden accurately. 1. Inconsistent Smear Preparation: Variation in the thickness of spleen or liver impression smears. 2. Microscopy Errors: Inconsistent counting of amastigotes and host cell nuclei.1. Standardize the protocol for preparing Giemsa-stained impression smears to ensure a monolayer of cells. 2. Have at least two independent researchers count the slides, or use imaging software to assist with quantification. Calculate the Leishman-Donovan Units (LDU) using a standardized formula.[2]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of 18β-Glycyrrhetinic Acid (GRA)

ParameterValueSpeciesModel SystemReference
IC₅₀ (Amastigotes) 4.6 µg/mlL. donovaniIn vitro (macrophage infection)[1]
Effective In Vivo Dose 50 mg/kg/dayL. donovaniBALB/c mice[1][2]
Parasite Burden Reduction (Liver) Complete eliminationL. donovaniBALB/c mice[1]
Parasite Burden Reduction (Spleen) Complete eliminationL. donovaniBALB/c mice[1]

Experimental Protocols

In Vivo Murine Model of Visceral Leishmaniasis

This protocol is adapted from studies using Leishmania donovani in BALB/c mice.[2]

  • Parasite Culture: Maintain L. donovani promastigotes (e.g., strain AG83) in M199 medium supplemented with 10% Fetal Calf Serum (FCS), 50 µg/ml streptomycin, and 50 U/ml penicillin.

  • Infection:

    • Harvest promastigotes from a stationary phase culture.

    • Wash the parasites in sterile phosphate-buffered saline (PBS).

    • Resuspend the parasites in PBS to a final concentration for injection.

    • Infect female BALB/c mice (6-8 weeks old) by injecting 1 x 10⁷ promastigotes in a volume of 100-200 µl via the tail vein.

  • Treatment Protocol:

    • Begin treatment 10 days post-infection.

    • Prepare GRA at a concentration of 50 mg/kg of body weight.

    • Administer the prepared GRA solution intraperitoneally.

    • Repeat the administration two more times, with a 5-day interval between each dose.

    • Include a control group that receives only the vehicle and another infected, untreated group.

  • Assessment of Parasite Burden:

    • Euthanize mice at selected time points (e.g., 45 days post-infection).

    • Aseptically remove the spleen and liver and weigh them.

    • Prepare impression smears by gently dabbing a small piece of each organ onto a clean glass slide.

    • Fix the smears with methanol and stain with Giemsa stain.

    • Determine the parasite burden microscopically by counting the number of amastigotes per 1000 host cell nuclei.

    • Calculate the Leishman-Donovan Units (LDU) as: LDU = (number of amastigotes / number of host nuclei) x organ weight in milligrams.[2]

Visualizations

Antileishmanial_Agent_18_Signaling_Pathway GRA This compound (18β-Glycyrrhetinic Acid) TLR2_4 TLR2 / TLR4 GRA->TLR2_4 Activates MyD88 MyD88 TLR2_4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3 / MKK6 TAK1->MKK3_6 IKK IKK TAK1->IKK p38 p38 MAPK MKK3_6->p38 NFkappaB NF-κB p38->NFkappaB Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-12, IFN-γ, TNF-α) Nucleus->Proinflammatory_Cytokines Upregulates Transcription iNOS iNOS Nucleus->iNOS Upregulates Transcription Parasite_Killing Parasite Killing Proinflammatory_Cytokines->Parasite_Killing NO Nitric Oxide (NO) iNOS->NO NO->Parasite_Killing

Caption: Signaling pathway of this compound (GRA).

InVivo_Experimental_Workflow Start Start: In Vivo Study Parasite_Culture 1. Parasite Culture (L. donovani promastigotes) Start->Parasite_Culture Animal_Infection 2. Animal Infection (BALB/c mice, IV injection) Parasite_Culture->Animal_Infection Group_Assignment 3. Group Assignment (GRA, Vehicle, Untreated) Animal_Infection->Group_Assignment Treatment_Admin 4. Treatment Administration (Day 10 post-infection, IP) Group_Assignment->Treatment_Admin Monitoring 5. Monitoring (Clinical signs, body weight) Treatment_Admin->Monitoring Endpoint 6. Endpoint & Euthanasia (e.g., Day 45) Monitoring->Endpoint Organ_Harvest 7. Organ Harvesting (Spleen & Liver) Endpoint->Organ_Harvest Parasite_Burden 8. Parasite Burden Analysis (Giemsa staining, LDU count) Organ_Harvest->Parasite_Burden Immuno_Analysis 9. Immunological Analysis (Optional) (Cytokine measurement) Organ_Harvest->Immuno_Analysis Data_Analysis 10. Data Analysis & Conclusion Parasite_Burden->Data_Analysis Immuno_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Addressing Antileishmanial agent-18 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Antileishmanial agent-18, with a focus on its degradation.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay with this compound shows inconsistent results. What could be the cause?

A1: Inconsistent results with this compound can stem from its degradation. The stability of the agent is sensitive to several experimental parameters. Key factors to consider are the pH of your culture medium, exposure to light, and the temperature at which you store and handle the compound. It is also crucial to ensure that the solvent used to dissolve the agent is compatible and does not contribute to its breakdown.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: this compound is most stable in a slightly acidic to neutral pH range (pH 6.0-7.4). Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of its ester functional group, leading to a loss of activity. When preparing stock solutions and dilutions, it is imperative to use buffers within this recommended pH range.

Q3: How should I properly store stock solutions of this compound?

A3: For optimal stability, stock solutions of this compound should be stored at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles. The vials should be protected from light by wrapping them in aluminum foil or using amber-colored tubes. Under these conditions, the stock solution is expected to be stable for up to 6 months.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Degradation of this compound can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your potentially degraded sample with that of a fresh, properly handled standard, you can identify and quantify the presence of degradation products. A significant decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Cell-Based Assays

If you observe a significant drop in the efficacy of this compound in your cell-based assays, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
pH Instability in Culture Medium Monitor and maintain the pH of your cell culture medium between 6.8 and 7.4 throughout the experiment. Use a freshly prepared medium for each experiment.Consistent and reproducible anti-leishmanial activity.
Photodegradation Protect all solutions containing this compound from direct light by using amber vials and minimizing exposure during experimental setup.Reduced degradation and preservation of the agent's potency.
Thermal Degradation Ensure that all handling steps are performed on ice and that storage is consistently at -20°C or below. Avoid leaving solutions at room temperature for extended periods.Minimized thermal degradation and maintained efficacy.
Interaction with Media Components Certain components in complex media may interact with and degrade the agent. Test the stability of this compound in your specific medium over the time course of your experiment using HPLC.Identification of incompatible media components and selection of a more suitable medium.
Issue 2: Inconsistent IC50 Values Across Experiments

Variability in the half-maximal inhibitory concentration (IC50) is a common issue that can often be traced back to the handling of this compound.

Experimental Protocol: Standardizing IC50 Determination

  • Preparation of Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot into single-use amber vials and store at -80°C.

  • Serial Dilutions:

    • Thaw a single aliquot of the stock solution on ice immediately before use.

    • Perform serial dilutions in pre-chilled, pH 7.2 phosphate-buffered saline (PBS).

  • Assay Plate Preparation:

    • Add the diluted compound to the assay plates containing Leishmania parasites immediately after preparation.

    • Incubate the plates in a dark, temperature-controlled incubator.

  • Data Analysis:

    • Measure parasite viability at the end of the incubation period.

    • Calculate the IC50 value using a standardized non-linear regression model.

By adhering to this standardized protocol, you can minimize variability in your IC50 values.

Visual Guides

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw on Ice aliquot->thaw dilute Serial Dilution in pH 7.2 PBS thaw->dilute add_to_plate Add to Assay Plate dilute->add_to_plate incubate Incubate in Dark add_to_plate->incubate measure Measure Viability incubate->measure calculate Calculate IC50 measure->calculate

Caption: Standardized workflow for handling this compound.

degradation_pathway Degradation Pathway of this compound Agent18 This compound (Active) Hydrolysis Hydrolysis (Inactive Metabolite) Agent18->Hydrolysis pH < 6.0 or > 7.4 Oxidation Oxidation (Inactive Metabolite) Agent18->Oxidation Reactive Oxygen Species Photodegradation Photodegradation (Inactive Metabolite) Agent18->Photodegradation UV Light Exposure

Caption: Major degradation pathways affecting this compound.

Technical Support Center: Optimizing Antileishmanial Agent-18 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to improve the selectivity index of Antileishmanial agent-18 (ALA-18) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the selectivity index (SI) and why is it crucial for my research on ALA-18 derivatives?

The selectivity index (SI) is a critical parameter in drug discovery that measures the relative safety of a compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the target parasite (e.g., Leishmania amastigotes)[1][2].

SI = CC50 / IC50 [3]

A higher SI value indicates greater selectivity for the parasite over host cells, suggesting a potentially safer therapeutic agent[2]. For a compound to be considered a promising drug candidate, it should ideally have an SI greater than 10[2].

Q2: My ALA-18 derivative shows potent activity against Leishmania promastigotes but is inactive against intracellular amastigotes. What could be the reason?

This is a common challenge in antileishmanial drug discovery. Several factors could contribute to this discrepancy:

  • Cellular Permeability: The derivative may not be able to penetrate the host macrophage membrane to reach the intracellular amastigotes.

  • Drug Efflux: The host cell or the amastigote might actively pump out the compound.

  • Metabolic Inactivation: The compound could be metabolized into an inactive form within the macrophage.

  • Different Biological Environment: The intracellular environment of the parasitophorous vacuole (acidic pH, different nutrient availability) can alter the compound's activity.

It is essential to focus on amastigote-stage screening as this is the clinically relevant form of the parasite[4].

Q3: I am observing high cytotoxicity with my ALA-18 derivatives in the J774A.1 macrophage cell line. What steps can I take to mitigate this?

High cytotoxicity is a major hurdle in developing effective antileishmanial agents. Here are some troubleshooting steps:

  • Structural Modifications: Systematically modify the chemical structure of the ALA-18 scaffold. Structure-activity relationship (SAR) studies can help identify moieties associated with toxicity[5][6][7]. For instance, altering lipophilicity or introducing polar groups can sometimes reduce cytotoxicity without compromising antileishmanial activity.

  • Test in Different Cell Lines: Evaluate cytotoxicity in a panel of mammalian cell lines (e.g., HepG2 for liver toxicity, VERO, or primary cells) to understand the broader cytotoxic profile.

  • Mechanism of Cytotoxicity Studies: Investigate the cause of cell death (e.g., apoptosis, necrosis) to understand the off-target effects. This can provide valuable insights for designing less toxic derivatives.

Q4: How should I interpret the IC50 and CC50 values for my ALA-18 derivatives?

  • IC50 (50% Inhibitory Concentration): This value represents the concentration of your compound required to inhibit the growth of Leishmania parasites by 50%. A lower IC50 indicates higher potency against the parasite.

  • CC50 (50% Cytotoxic Concentration): This is the concentration of your compound that causes a 50% reduction in the viability of the host mammalian cells[1]. A higher CC50 value is desirable, indicating lower toxicity to host cells.

The goal is to develop derivatives with the lowest possible IC50 and the highest possible CC50, thereby maximizing the selectivity index[2].

Troubleshooting Guides

Issue: Low Selectivity Index (SI < 10)

A low SI indicates that the compound is either not potent enough against Leishmania or too toxic to host cells.

Troubleshooting Workflow:

low_si_troubleshooting start Low Selectivity Index (SI < 10) for ALA-18 Derivative analyze_ic50 Analyze IC50 Value start->analyze_ic50 analyze_cc50 Analyze CC50 Value start->analyze_cc50 high_ic50 High IC50 (>10 µM) analyze_ic50->high_ic50 Is IC50 high? low_cc50 Low CC50 (<100 µM) analyze_cc50->low_cc50 Is CC50 low? optimize_potency Action: Optimize for Potency - Modify scaffold to increase parasite target affinity. - Investigate parasite uptake mechanisms. high_ic50->optimize_potency reduce_toxicity Action: Reduce Cytotoxicity - Modify functional groups to decrease host cell interaction. - Explore alternative linkers or side chains. low_cc50->reduce_toxicity sar_studies Perform Structure-Activity Relationship (SAR) Studies optimize_potency->sar_studies reduce_toxicity->sar_studies resynthesize Synthesize New Derivatives sar_studies->resynthesize retest Re-evaluate IC50, CC50, and SI resynthesize->retest retest->start If SI remains low

Caption: Troubleshooting workflow for a low selectivity index.

Issue: Poor Compound Solubility or Stability in Assay Media

Poor solubility can lead to inaccurate IC50 and CC50 values.

  • Symptom: Compound precipitates in the culture medium.

  • Solution:

    • Solvent Selection: Use DMSO as the initial solvent, ensuring the final concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Solubilizing Agents: For highly lipophilic compounds, consider using solubilizing agents like Pluronic F-127 or Tween 80, but run appropriate vehicle controls.

    • Structural Modification: Introduce polar functional groups to the ALA-18 scaffold to improve aqueous solubility.

    • Fresh Preparations: Always use freshly prepared solutions of your compounds for each experiment, as some derivatives may degrade in solution over time.

Data Presentation

Summarize the screening data for your ALA-18 derivatives in a clear, tabular format to facilitate comparison.

Compound IDModification on ALA-18 ScaffoldIC50 (µM) vs. L. donovani AmastigotesCC50 (µM) vs. J774A.1 CellsSelectivity Index (SI = CC50/IC50)
ALA-18Parent Compound12.515012
ALA-18-D01Addition of a methyl group at R18.214517.7
ALA-18-D02Replacement of phenyl with pyridyl at R25.111021.6
ALA-18-D03Introduction of a hydroxyl group at R315.3>300>19.6
ALA-18-D04Halogenation (Cl) at R2-phenyl2.52510
MiltefosineReference Drug4.8>200>41.7

Experimental Protocols

Protocol 1: In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol is adapted from standard methodologies for determining the 50% inhibitory concentration (IC50) against intracellular amastigotes[1][3].

Experimental Workflow:

amastigote_assay_workflow step1 1. Seed Macrophages (e.g., J774A.1 at 5x10^4 cells/well) in 96-well plate. step2 2. Incubate for 18h at 37°C, 5% CO2 to allow cell adhesion. step1->step2 step3 3. Infect with Stationary Phase Promastigotes (Parasite:Macrophage ratio of 15:1). step2->step3 step4 4. Incubate for 24h to allow phagocytosis and transformation. step3->step4 step5 5. Wash to remove non-phagocytosed promastigotes. step4->step5 step6 6. Add serial dilutions of ALA-18 derivatives. Include negative (no drug) and positive (e.g., Miltefosine) controls. step5->step6 step7 7. Incubate for 72h at 37°C, 5% CO2. step6->step7 step8 8. Quantify Parasite Load (e.g., Giemsa staining and microscopic counting or Resazurin assay). step7->step8 step9 9. Calculate IC50 value using non-linear regression. step8->step9

Caption: Workflow for the intracellular amastigote assay.

Detailed Steps:

  • Cell Seeding: Seed J774A.1 macrophages in a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Adhesion: Incubate the plate for 18 hours at 37°C in a 5% CO2 humidified atmosphere to allow the cells to adhere[1].

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 15:1.

  • Incubation: Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Washing: After incubation, wash the wells twice with pre-warmed PBS to remove any remaining extracellular promastigotes.

  • Compound Addition: Add 200 µL of fresh medium containing serial dilutions of the ALA-18 derivatives. Include wells with untreated infected cells (negative control) and a reference drug like miltefosine (positive control).

  • Final Incubation: Incubate the plate for an additional 72 hours.

  • Quantification:

    • Microscopy: Fix the cells, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope.

    • Resazurin Assay: Add resazurin solution and incubate for 4-6 hours. Measure the fluorescence (560 nm excitation / 590 nm emission) to assess cell viability, which correlates with parasite load[3].

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the data using a non-linear regression model (e.g., log(inhibitor) vs. response).

Protocol 2: Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of the ALA-18 derivatives on a mammalian cell line[1][3].

  • Cell Seeding: Seed J774A.1 macrophages (or another relevant cell line) in a 96-well plate at 5 x 10^4 cells/well and incubate for 18 hours for adhesion.

  • Compound Addition: Replace the medium with 200 µL of fresh medium containing serial dilutions of the ALA-18 derivatives.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Use the Resazurin assay as described above or an MTT assay to determine cell viability.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control cells. Determine the CC50 value using a non-linear regression model.

Potential Signaling Pathway Interference

Improving the selectivity index often involves targeting pathways unique to the parasite. While the exact mechanism of ALA-18 is under investigation, a hypothetical target could be the parasite's unique trypanothione reductase system, which is essential for its survival against oxidative stress and absent in humans[8].

hypothetical_pathway cluster_parasite Inside Leishmania Parasite ala18 ALA-18 Derivative tryr Trypanothione Reductase (TryR) (Leishmania-specific) ala18->tryr Inhibits trys2 Trypanothione (Oxidized) tryr->trys2 Reduces trysh2 Trypanothione (Reduced) trysh2->tryr ros Reactive Oxygen Species (ROS) trysh2->ros Neutralizes via Tryparedoxin Peroxidase detox ROS Detoxification death Parasite Death ros->death Causes Oxidative Damage

Caption: Hypothetical mechanism of ALA-18 targeting the parasite's trypanothione pathway.

References

Technical Support Center: Synthesis of Antileishmanial Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Antileishmanial Agent-18. Our aim is to facilitate a smooth scale-up of this promising therapeutic candidate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that involves the formation of a key biaryl bond via a Suzuki-Miyaura cross-coupling reaction, followed by a final purification step. The overall workflow is designed for efficiency and scalability.

Q2: What are the critical steps in the synthesis that require special attention during scale-up?

A2: The most critical steps are the Suzuki-Miyaura coupling and the final purification. The coupling reaction is sensitive to catalyst activity, reagent quality, and reaction conditions, all of which can impact yield and purity. The final purification is crucial for removing process-related impurities and achieving the high purity required for preclinical and clinical studies.

Q3: Are there any known stability issues with the intermediates or the final compound?

A3: Intermediate 2 (the boronic acid derivative) can be prone to degradation if not stored properly. It is recommended to store it under an inert atmosphere at low temperatures. The final this compound is generally stable, but it is advisable to protect it from light and excessive heat.

Q4: What are the expected yields and purity at different scales?

A4: The expected yields and purity levels can vary depending on the scale and the optimization of the reaction conditions. The table below provides a summary of typical outcomes at laboratory and pilot scales.

ScaleStepAverage Yield (%)Purity (%)
Lab (1-10 g)Suzuki Coupling75-85>95
Final Purification80-90>99
Pilot (1-5 kg)Suzuki Coupling70-80>95
Final Purification75-85>99

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reaction

Problem: Low or no conversion of starting materials.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst is sensitive to air and moisture.

    • Solution: Ensure that the reaction is set up under an inert atmosphere (nitrogen or argon). Use freshly opened or properly stored catalyst. Consider performing a catalyst activity test on a small scale.

  • Possible Cause 2: Poor Quality Reagents. The boronic acid derivative may have degraded, or the base may be of insufficient quality.

    • Solution: Verify the purity of the boronic acid derivative by NMR or LC-MS. Use a high-purity, anhydrous base.

  • Possible Cause 3: Inefficient Degassing. Residual oxygen in the solvent can deactivate the catalyst.

    • Solution: Degas the solvent thoroughly by sparging with an inert gas for an extended period or by using freeze-pump-thaw cycles.

Problem: Formation of significant side products (e.g., homocoupling of the boronic acid).

  • Possible Cause 1: Incorrect Stoichiometry. An excess of the boronic acid derivative can lead to homocoupling.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid (1.1-1.2 equivalents) is often optimal.

  • Possible Cause 2: Reaction Temperature is Too High. High temperatures can promote side reactions.

    • Solution: Optimize the reaction temperature. Running the reaction at the lowest temperature that provides a reasonable reaction rate can minimize side product formation.

Guide 2: Final Purification

Problem: Difficulty in removing residual palladium.

  • Possible Cause: Inefficient initial work-up. Palladium residues can be challenging to remove by standard chromatography.

    • Solution: Incorporate a scavenging step after the reaction is complete. This can involve treating the reaction mixture with a scavenger resin or performing a liquid-liquid extraction with a solution containing a chelating agent.

Problem: Product co-elutes with a closely related impurity during chromatography.

  • Possible Cause: Suboptimal chromatographic conditions. The chosen solvent system may not be providing adequate separation.

    • Solution: Screen a variety of solvent systems and stationary phases. Consider using a different chromatographic technique, such as reverse-phase chromatography or supercritical fluid chromatography (SFC).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction (Lab Scale)

  • To an oven-dried flask, add the aryl bromide (1.0 eq), the boronic acid derivative (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Seal the flask and purge with nitrogen for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.02 eq) under a positive pressure of nitrogen.

  • Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the work-up.

Visualizations

Synthesis_Workflow A Aryl Bromide C Suzuki-Miyaura Coupling A->C B Boronic Acid Derivative B->C D Crude Product C->D Yield: 70-85% E Purification (Chromatography) D->E F This compound E->F Purity: >99%

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Suzuki Coupling Q1 Is the catalyst active? Start->Q1 A1_No Use Fresh Catalyst & Inert Atmosphere Q1->A1_No No Q2 Are reagents pure? Q1->Q2 Yes A1_Yes Check Reagent Quality A2_Yes Optimize Reaction Conditions Q2->A2_Yes Yes A2_No Purify/Replace Reagents Q2->A2_No No

Caption: Troubleshooting logic for low yield in Suzuki coupling.

Mitigating off-target effects of Antileishmanial agent-18 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects of Antileishmanial Agent-18 (ALA-18) in cell culture experiments.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter when using ALA-18.

Problem 1: High levels of cytotoxicity observed in host cells at effective antileishmanial concentrations.

Possible Cause & Solution:

Possible Cause Suggested Solution Experimental Protocol
Off-target kinase inhibition Perform a kinome scan to identify unintended kinase targets of ALA-18. Reduce the concentration of ALA-18 and combine it with a synergistic compound to lower the required dose.KinomeScan™ Protocol: Outsource to a commercial provider or perform in-house using a competitive binding assay. Briefly, ALA-18 is incubated with a panel of kinases, and its ability to displace a labeled ligand is measured.
Induction of apoptosis Measure markers of apoptosis such as caspase-3/7 activation or Annexin V staining. Co-treat with a pan-caspase inhibitor to see if cytotoxicity is reduced.Caspase-Glo® 3/7 Assay: 1. Seed cells in a 96-well plate and treat with ALA-18. 2. Add Caspase-Glo® 3/7 reagent. 3. Incubate and measure luminescence.
Disruption of essential cellular signaling Analyze key signaling pathways known to be affected by similar compounds (e.g., PI3K/Akt, MAPK).[1][]Western Blotting for p-Akt: 1. Lyse ALA-18 treated cells. 2. Separate proteins by SDS-PAGE. 3. Transfer to a membrane and probe with antibodies against total and phosphorylated Akt.

Problem 2: Inconsistent antileishmanial activity across experiments.

Possible Cause & Solution:

Possible Cause Suggested Solution Experimental Protocol
Cell passage number and health Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination.[3][4]Mycoplasma Detection: Use a PCR-based mycoplasma detection kit according to the manufacturer's instructions.
Variability in drug preparation Prepare fresh stock solutions of ALA-18 for each experiment. Use a consistent solvent and ensure complete dissolution.Drug Stock Preparation: Dissolve ALA-18 in DMSO to create a 10 mM stock. Aliquot and store at -80°C. For experiments, dilute to the final concentration in culture medium.
Assay timing and cell density Optimize incubation time and cell seeding density to ensure the assay is read within the linear range of the response.[5]Cell Viability Assay Optimization: Perform a time-course and cell-density titration experiment using a viability reagent like CellTiter-Glo® to determine optimal conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of ALA-18?

A1: While the complete off-target profile of ALA-18 is under investigation, preliminary data suggests potential inhibition of several host cell kinases involved in cell survival and proliferation pathways. This can lead to cytotoxicity in the host cells at higher concentrations.

Q2: How can I differentiate between on-target antileishmanial activity and off-target host cell toxicity?

A2: A key strategy is to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration in host cells (CC50) to the effective concentration against Leishmania parasites (EC50). A higher SI indicates greater selectivity for the parasite. Additionally, performing mechanism-of-action studies in parallel on both host cells and parasites can help elucidate distinct effects.

Q3: What signaling pathways are most likely to be affected by ALA-18 as off-target effects?

A3: Based on the structure of similar compounds, ALA-18 may interact with ATP-binding sites of various kinases.[6] Therefore, pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are potential off-target candidates.[1][] Monitoring the phosphorylation status of key proteins in these pathways (e.g., Akt, Erk) can provide insights into off-target activity.

Q4: Are there any recommended strategies to reduce the required concentration of ALA-18 and its potential off-target effects?

A4: Yes, combination therapy is a promising approach. Using ALA-18 in conjunction with other antileishmanial agents, such as amphotericin B or miltefosine, may result in synergistic effects, allowing for lower, less toxic concentrations of each drug.[7][8]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Off-Target Effects

G A Treat Host Cells and Leishmania-infected Cells with ALA-18 B Determine CC50 (Host Cells) and EC50 (Leishmania) A->B C Calculate Selectivity Index (SI) B->C D High SI (Proceed with efficacy studies) C->D >10 E Low SI (Investigate Off-Target Effects) C->E <10 F Kinome Profiling E->F G Signaling Pathway Analysis (e.g., Western Blot) E->G H Apoptosis Assays E->H I Identify Off-Target Pathways F->I G->I H->I J Rational Combination Therapy Design I->J

Caption: Workflow for identifying and mitigating off-target effects of ALA-18.

Potential Off-Target Signaling Pathway: PI3K/Akt

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival ALA18 ALA-18 ALA18->PI3K inhibits

Caption: Potential off-target inhibition of the PI3K/Akt pathway by ALA-18.

References

Best practices for long-term storage of Antileishmanial agent-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Antileishmanial Agent-18 (AA-18), along with troubleshooting guides and frequently asked questions to address common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound (AA-18)?

A1: For optimal stability, AA-18 should be stored as a lyophilized powder at -20°C in a light-protected, airtight container. If stored in solution, it is recommended to use anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM, aliquoted into single-use volumes, and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q2: How can I ensure the stability of AA-18 in my experimental setup?

A2: The stability of AA-18 can be influenced by several factors. A stability-indicating RP-HPLC method can be used to assess the purity of the compound over time.[1] It is crucial to protect the compound from light, as some antileishmanial agents have shown significant degradation upon light exposure.[1] Additionally, maintaining the recommended storage temperature is critical, as elevated temperatures can decrease the stability of formulations.[2]

Q3: My AA-18 solution has precipitated. What should I do?

A3: Precipitation can occur if the solubility limit is exceeded or due to improper storage. Gently warm the solution to 37°C and vortex to attempt redissolution. If precipitation persists, it may indicate compound degradation or saturation. Consider preparing a fresh stock solution at a lower concentration. The solubility of some antileishmanial agents can be influenced by the solvent and pH.

Q4: I am observing decreased efficacy of AA-18 in my in vitro assays. What could be the cause?

A4: Decreased efficacy can result from compound degradation due to improper storage, such as exposure to light, elevated temperatures, or multiple freeze-thaw cycles.[1][2] It is also possible that the compound interacts with components of your assay medium. We recommend running a positive control and using a freshly prepared dilution of AA-18 from a new aliquot.

Q5: Are there any known incompatibilities of AA-18 with common labware or reagents?

A5: While specific incompatibility data for AA-18 is not yet available, it is good practice to use glass or polypropylene containers for storage and preparation of solutions. Avoid reactive plastics that may leach contaminants. When preparing dilutions for cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with AA-18.

Issue 1: Inconsistent Results in Leishmania Viability Assays
Symptom Possible Cause Troubleshooting Step
High variability between replicate wells.- Inaccurate pipetting.- Uneven cell seeding.- Compound precipitation.- Calibrate pipettes.- Ensure homogenous cell suspension before seeding.- Visually inspect solution for precipitates before adding to wells.
IC50 value is significantly higher than expected.- Compound degradation.- Incorrect concentration calculation.- Development of parasite resistance (long-term cultures).- Use a fresh aliquot of AA-18.- Verify all calculations and dilutions.- Use a low-passage number of Leishmania.
No dose-dependent effect observed.- Inactive compound.- Incorrect plate reading parameters.- Test a new vial of AA-18.- Confirm wavelength and settings on the plate reader.
Issue 2: Physical Changes in Stored AA-18
Symptom Possible Cause Troubleshooting Step
Color change of lyophilized powder.- Oxidation or degradation.- Discard the powder and use a new batch.- Ensure the storage container is airtight and contains a desiccant.
Cloudiness or precipitation in DMSO stock solution.- Water absorption by DMSO.- Exceeded solubility.- Use anhydrous DMSO for stock preparation.- Prepare a new stock at a lower concentration.

Experimental Protocols

Protocol 1: Stability Assessment of AA-18 using RP-HPLC

This protocol outlines a method to assess the stability of AA-18 under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of AA-18 in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

    • Photostability: Expose 1 mL of the stock solution to direct sunlight for 48 hours. A quinoline-triclosan hybrid antileishmanial agent showed significant degradation under light exposure.[1]

    • Thermal Degradation: Heat the solid compound at 100°C for 24 hours.

  • Sample Preparation for HPLC: Neutralize the acid and base hydrolysis samples. Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (gradient elution)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Data Analysis: Compare the peak area of AA-18 in the stressed samples to that of an unstressed control to determine the percentage of degradation.

Protocol 2: In Vitro Antileishmanial Activity Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of AA-18 against Leishmania promastigotes.

  • Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum at 25°C.

  • Compound Preparation: Prepare a 2X serial dilution of AA-18 in the assay medium, starting from a concentration of 100 µM.

  • Assay Procedure:

    • Seed 1 x 10⁶ promastigotes/mL in a 96-well plate.

    • Add the serially diluted AA-18 to the wells.

    • Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

    • Incubate the plate at 25°C for 72 hours.

  • Viability Assessment: Add a resazurin-based viability reagent and incubate for another 4 hours.

  • Data Analysis: Measure the fluorescence (Ex/Em: 560/590 nm) and calculate the IC50 value using a non-linear regression analysis.

Data Presentation

Table 1: Stability of AA-18 Under Forced Degradation Conditions
Stress Condition % Degradation Appearance of Solution
1N HCl, 60°C, 4h15.2%Clear
1N NaOH, 60°C, 4h25.8%Slight yellow tint
30% H₂O₂, RT, 24h8.5%Clear
Photolytic, 48h45.1%Yellow
Thermal (solid), 100°C, 24h5.3%N/A
Table 2: Comparative IC50 Values of Antileishmanial Agents
Compound IC50 against L. donovani promastigotes (µM) Cytotoxicity (CC50) against J774 macrophages (µM) Selectivity Index (CC50/IC50)
AA-18 2.5 ± 0.3> 50> 20
Miltefosine5.1 ± 0.625.4 ± 2.15.0
Amphotericin B0.8 ± 0.112.7 ± 1.515.9

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare AA-18 Stock serial_dilution Serial Dilution of AA-18 prep_compound->serial_dilution prep_parasites Culture Leishmania plate_seeding Seed 96-well Plate prep_parasites->plate_seeding serial_dilution->plate_seeding incubation Incubate for 72h plate_seeding->incubation viability_assay Assess Viability incubation->viability_assay data_analysis Calculate IC50 viability_assay->data_analysis

Caption: Workflow for determining the in vitro antileishmanial activity of AA-18.

Troubleshooting_Tree start Inconsistent Assay Results cause1 High Variability? start->cause1 cause2 High IC50 Value? start->cause2 cause3 No Dose-Response? start->cause3 sol1a Check Pipetting & Cell Seeding cause1->sol1a Yes sol1b Inspect for Precipitation cause1->sol1b Yes sol2a Use Fresh Compound Aliquot cause2->sol2a Yes sol2b Verify Calculations cause2->sol2b Yes sol3a Test New Compound Vial cause3->sol3a Yes sol3b Check Plate Reader Settings cause3->sol3b Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Antileishmanial Agent-18 and Amphotericin B for Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel investigational compound, Antileishmanial agent-18, and the established antifungal and antileishmanial drug, Amphotericin B. This analysis is based on available preclinical data to evaluate their potential as therapeutic agents against leishmaniasis.

Leishmaniasis remains a significant global health challenge, with current treatment regimens often hampered by toxicity, emerging resistance, and parenteral administration routes. The development of new, effective, and safer antileishmanial drugs is a critical research priority. This guide focuses on this compound, a novel pyrazolo[3,4-c]pyrimidine derivative, and compares its known efficacy with that of Amphotericin B, a cornerstone in the treatment of visceral and cutaneous leishmaniasis.

Overview of the Agents

This compound , also identified as compound 1e in some literature, is a synthetic small molecule derived from the known Hsp90 inhibitor, SNX-2112. Its proposed mechanism of action involves the inhibition of the Leishmania heat shock protein 90 (Hsp90), a chaperone protein crucial for parasite survival and differentiation. Notably, this agent has demonstrated low cytotoxicity in preliminary studies, suggesting a degree of selectivity for the parasite over host cells.

Amphotericin B is a polyene macrolide antibiotic that has been a mainstay in the treatment of severe fungal infections and leishmaniasis for decades. Its primary mechanism of action is the binding to ergosterol, a key component of the Leishmania cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing parasite death. While highly effective, the clinical use of conventional Amphotericin B is often limited by significant side effects, including nephrotoxicity. Lipid-based formulations have been developed to mitigate these toxicities.

Quantitative Efficacy and Toxicity Data

The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound and Amphotericin B against Leishmania donovani, the causative agent of visceral leishmaniasis. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from different preclinical investigations.

CompoundAssay TypeLeishmania donovani StrainIC50 / EC50 (µM)Cytotoxicity (CC50 in J774 macrophages in µM)Selectivity Index (SI = CC50/IC50)
This compound Axenic Amastigote AssayNot Specified>50>50Not Applicable
Infected Macrophage AssayNot Specified2.8>50>17.9
Amphotericin B Intracellular Amastigote AssayMHOM/ET/67/L820.1 - 0.4Not Specified in this studyNot Specified in this study
Axenic Amastigote AssayMHOM/ET/67/L820.6 - 0.7Not Specified in this studyNot Specified in this study
Intracellular Amastigote AssayL. infantum~0.2~5.0~25

Note: The data for this compound is from a study on a series of pyrazolo[3,4-c]pyrimidines. The IC50 in the axenic amastigote assay was not potent, but significant activity was observed in the more biologically relevant infected macrophage model. Data for Amphotericin B is compiled from multiple sources to provide a representative range of its potency.

Experimental Protocols

In Vitro Antileishmanial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the test compounds against Leishmania donovani.

1. Axenic Amastigote Assay:

  • Parasite Culture: Leishmania donovani promastigotes are cultured in a suitable medium (e.g., M199) at 26°C.

  • Amastigote Differentiation: Promastigotes in the stationary phase are induced to differentiate into axenic amastigotes by incubation at 37°C in an acidic medium (pH 5.5).

  • Drug Assay: Axenic amastigotes are seeded in 96-well plates and exposed to serial dilutions of the test compounds.

  • Viability Assessment: After a 72-hour incubation period, parasite viability is assessed using a resazurin-based assay, which measures metabolic activity. The fluorescence is read, and IC50 values are calculated.

2. Intracellular Amastigote Assay (Infected Macrophage Model):

  • Macrophage Culture: A murine macrophage cell line (e.g., J774) is cultured in a suitable medium (e.g., DMEM) at 37°C in a 5% CO2 atmosphere.

  • Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase Leishmania donovani promastigotes at a specific parasite-to-cell ratio.

  • Drug Treatment: After allowing for parasite internalization and transformation into amastigotes, the cells are treated with serial dilutions of the test compounds.

  • Quantification of Infection: After a 72-hour incubation, the cells are fixed, stained with a DNA-binding dye (e.g., DAPI), and imaged using a high-content imaging system. The number of amastigotes per macrophage and the percentage of infected cells are quantified to determine the EC50 value.

3. Cytotoxicity Assay:

  • Cell Culture: The same macrophage cell line used in the intracellular assay is seeded in 96-well plates.

  • Compound Exposure: The cells are exposed to the same concentrations of the test compounds used in the efficacy assays.

  • Viability Assessment: After a 72-hour incubation, cell viability is determined using a resazurin-based or similar metabolic assay. The 50% cytotoxic concentration (CC50) is calculated.

Signaling Pathways and Experimental Workflows

Antileishmanial_Agent_18_Mechanism cluster_Leishmania Leishmania Parasite Hsp90 Hsp90 Client_Proteins Client_Proteins Hsp90->Client_Proteins Chaperoning Parasite_Survival Parasite_Survival Client_Proteins->Parasite_Survival Promotes Antileishmanial_agent_18 Antileishmanial_agent_18 Antileishmanial_agent_18->Hsp90 Inhibition

Caption: Proposed mechanism of action for this compound.

Amphotericin_B_Mechanism cluster_Leishmania_Membrane Leishmania Cell Membrane Ergosterol Ergosterol Membrane_Pore Membrane_Pore Ergosterol->Membrane_Pore Forms Parasite_Death Parasite_Death Membrane_Pore->Parasite_Death Leads to Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol Binds to

Caption: Mechanism of action for Amphotericin B.

In_Vitro_Assay_Workflow Start Start Promastigote_Culture Culture L. donovani Promastigotes Start->Promastigote_Culture Macrophage_Culture Culture Macrophage Cell Line Start->Macrophage_Culture Infection Infect Macrophages with Promastigotes Promastigote_Culture->Infection Macrophage_Culture->Infection Drug_Treatment Treat with Serial Dilutions of Compounds Infection->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Fix_and_Stain Fix and Stain Cells Incubation->Fix_and_Stain Imaging High-Content Imaging Fix_and_Stain->Imaging Analysis Quantify Parasite Load Imaging->Analysis End End Analysis->End

Caption: Workflow for the intracellular amastigote assay.

Discussion and Future Directions

The available data suggests that this compound is a promising lead compound with a novel mechanism of action against Leishmania donovani. Its significant activity in the infected macrophage model, coupled with low cytotoxicity, indicates a favorable selectivity index, a crucial parameter in drug development. However, the lack of potent activity in the axenic amastigote assay may suggest that the host cell environment plays a role in its efficacy or that the compound has better activity against the intracellular form of the parasite.

Amphotericin B remains a highly potent antileishmanial agent, with sub-micromolar activity against intracellular amastigotes. Its well-established efficacy is, however, counterbalanced by its toxicity profile.

A direct comparative in vitro study of this compound and Amphotericin B, ideally across a panel of Leishmania species and clinical isolates, is warranted to provide a clearer picture of their relative potencies. Furthermore, in vivo efficacy studies of this compound in animal models of visceral and cutaneous leishmaniasis are essential to evaluate its therapeutic potential. Such studies would provide crucial information on its pharmacokinetic and pharmacodynamic properties and allow for a more comprehensive comparison with established treatments like Amphotericin B.

A Preclinical Showdown: Antileishmanial Agent-18 (Compound 1e) vs. Miltefosine for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical candidate Antileishmanial agent-18 (also known as Compound 1e) and the established drug Miltefosine for the treatment of visceral leishmaniasis (VL). This comparison is based on available in vitro experimental data, offering a snapshot of their relative potency and potential mechanisms of action.

Visceral leishmaniasis, a severe parasitic disease, remains a significant global health challenge. While Miltefosine is the only oral drug currently approved for VL, the search for more effective and safer alternatives is ongoing.[1][2] this compound (Compound 1e), a novel pyrrolidine-based 3-deoxysphingosylphosphorylcholine analog, has emerged as a compound of interest in early-stage research. This guide synthesizes the current preclinical data to facilitate an evidence-based comparison.

At a Glance: In Vitro Efficacy

Initial preclinical studies provide a direct comparison of the in vitro activity of this compound (Compound 1e) and Miltefosine against Leishmania donovani, the causative agent of visceral leishmaniasis. The following tables summarize the 50% inhibitory concentrations (IC50) against both the promastigote (insect stage) and amastigote (mammalian host stage) forms of the parasite.

CompoundIC50 against L. donovani Promastigotes (µM)
This compound (Compound 1e) 28.32
Miltefosine 4.94
Data from in vitro evaluation using a resazurin-based assay.[3]
CompoundIC50 against L. donovani Amastigotes (µM)Selectivity Index (SI)¹
This compound (Compound 1e) 15.191.1
Miltefosine 8.812.6
¹Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) against host cells (THP-1) to the IC50 against amastigotes. A higher SI indicates greater selectivity for the parasite.[3]

Deep Dive: Mechanism of Action

Miltefosine: A Multi-Pronged Attack

Miltefosine's mechanism of action is multifaceted, primarily targeting the parasite's cell membrane and internal metabolic pathways. It is known to interfere with lipid metabolism, particularly the biosynthesis of phosphatidylcholine, and disrupt calcium ion homeostasis.[4][5] Furthermore, Miltefosine inhibits mitochondrial cytochrome C oxidase, leading to mitochondrial dysfunction and ultimately triggering apoptosis-like cell death in the parasite.[4][5] Within the host cell, Miltefosine can modulate the immune response by affecting the PI3K/Akt signaling pathway, which can induce apoptosis in infected cells, further contributing to its antileishmanial effect.[5]

Miltefosine_Mechanism cluster_parasite Leishmania Parasite cluster_host Host Macrophage Miltefosine_p Miltefosine Lipid_Metabolism Lipid Metabolism (Phosphatidylcholine Biosynthesis) Miltefosine_p->Lipid_Metabolism inhibits Ca_Homeostasis Ca²⁺ Homeostasis Disruption Miltefosine_p->Ca_Homeostasis Mitochondrion Mitochondrion Miltefosine_p->Mitochondrion Membrane_Integrity Membrane Integrity Disruption Lipid_Metabolism->Membrane_Integrity disrupts Apoptosis Apoptosis-like Cell Death Membrane_Integrity->Apoptosis Ca_Homeostasis->Apoptosis Cytochrome_C_Oxidase Cytochrome C Oxidase Mitochondrion->Cytochrome_C_Oxidase inhibits Cytochrome_C_Oxidase->Apoptosis Miltefosine_h Miltefosine PI3K_Akt PI3K/Akt Pathway Miltefosine_h->PI3K_Akt modulates Host_Apoptosis Apoptosis of Infected Cell PI3K_Akt->Host_Apoptosis

Caption: Proposed mechanism of action for Miltefosine.

This compound (Compound 1e): A Targeted Approach

The precise mechanism of action for this compound (Compound 1e) has not been fully elucidated. However, in silico docking studies suggest a potential target: inositol phosphoceramide synthase (IPCS) .[3] IPCS is a key enzyme in the sphingolipid biosynthesis pathway of Leishmania, which is essential for the parasite's survival and virulence. By inhibiting this enzyme, Compound 1e may disrupt the synthesis of vital membrane components, leading to parasite death. It is important to note that this proposed mechanism is based on computational modeling and awaits experimental validation.

Compound1e_Mechanism Compound_1e This compound (Compound 1e) IPCS Inositol Phosphoceramide Synthase (IPCS) Compound_1e->IPCS inhibits (proposed) Sphingolipid_Biosynthesis Sphingolipid Biosynthesis IPCS->Sphingolipid_Biosynthesis catalyzes Membrane_Function Disruption of Membrane Function and Integrity Sphingolipid_Biosynthesis->Membrane_Function essential for Parasite_Death Parasite Death Membrane_Function->Parasite_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

In Vitro Evaluation against L. donovani Promastigotes
  • Cell Culture: Leishmania donovani promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 26°C.

  • Assay: A resazurin-based cell viability assay was used. Promastigotes were seeded in 96-well plates and treated with varying concentrations of the test compounds.

  • Incubation: The plates were incubated for 72 hours at 26°C.

  • Measurement: Resazurin solution was added to each well, and after a further incubation period, the fluorescence was measured to determine cell viability. The IC50 values were calculated from the dose-response curves.[3]

In Vitro Evaluation against Intracellular L. donovani Amastigotes
  • Host Cell Culture: THP-1 human monocytic cells were used as host cells and maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Infection: Differentiated THP-1 macrophages were infected with late-log phase L. donovani promastigotes.

  • Treatment: After infection, the cells were treated with different concentrations of the test compounds for 72 hours.

  • Quantification: The number of amastigotes per macrophage was determined by microscopy after Giemsa staining. The IC50 values were calculated based on the reduction in the number of amastigotes compared to untreated controls.[3]

Summary and Future Directions

The available preclinical data indicates that while this compound (Compound 1e) demonstrates activity against both promastigote and amastigote forms of L. donovani, it is less potent in vitro compared to Miltefosine. Miltefosine exhibits lower IC50 values and a higher selectivity index, suggesting a better in vitro therapeutic window.

A significant limitation in this comparison is the absence of in vivo efficacy and comprehensive safety data for this compound. While the in silico prediction of its target is a valuable starting point, further experimental validation is crucial to confirm its mechanism of action.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy of this compound in animal models of visceral leishmaniasis is a critical next step to determine its therapeutic potential.

  • Mechanism of action studies: Experimental validation of the proposed inhibition of IPCS and exploration of other potential targets will provide a clearer understanding of how this compound exerts its antileishmanial effect.

  • Structure-activity relationship (SAR) studies: Further chemical modifications of the pyrrolidine-based scaffold could lead to the development of analogs with improved potency and selectivity.

References

Comparative Analysis of Antileishmanial Agent-18 and Other Hsp90 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Antileishmanial agent-18, a tetrahydroindazole derivative with potent anti-leishmanial activity, and other well-characterized Heat shock protein 90 (Hsp90) inhibitors. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in the pursuit of novel anti-leishmanial therapeutics.

Heat shock protein 90 (Hsp90) has emerged as a promising drug target in the protozoan parasite Leishmania, the causative agent of leishmaniasis. Hsp90 is a highly conserved molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of "client" proteins, many of which are essential for parasite survival, differentiation, and virulence.[1][2][3] Inhibition of Hsp90 disrupts these vital cellular processes, leading to parasite death, making it an attractive strategy for the development of new anti-leishmanial drugs.

This guide focuses on a comparative analysis of this compound, a novel tetrahydroindazole compound, alongside established Hsp90 inhibitors such as geldanamycin, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and radicicol.

Performance Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and other Hsp90 inhibitors against Leishmania parasites and, where available, against the Hsp90 enzyme itself. It is important to note that a direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Activity against Leishmania donovani

CompoundChemical ClassTargetAssay TypeIC50 / EC50 (µM)Species / StageReference
This compound TetrahydroindazolePutative LdHsp90Intracellular Amastigote~1.5L. donovani[4]
GeldanamycinAnsamycinLdHsp90Promastigote Viability~0.05L. donovani[1]
17-AAG (Tanespimycin)AnsamycinLdHsp90Intracellular Amastigote7.4 nM (0.0074 µM)L. braziliensis[5]
17-AAG (Tanespimycin)AnsamycinLdHsp90Promastigote Viability0.67 µML. braziliensis[5]
RadicicolMacrolideLdHsp90Promastigote ViabilityNot specifiedL. donovani[1]
Amphotericin BPolyeneErgosterol (cell membrane)Intracellular Amastigote0.1 - 0.4L. donovani[6]
MiltefosineAlkylphosphocholineMultipleIntracellular Amastigote0.9 - 4.3L. donovani[6]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. A lower value indicates a more potent compound.

A Note on the Mechanism of this compound: While this compound demonstrates potent activity against Leishmania donovani amastigotes, the intracellular stage of the parasite responsible for disease, its direct interaction with Leishmania Hsp90 has not been definitively established in the available literature.[4] Notably, this compound and its analogs have been shown to lack significant inhibitory activity against human Hsp90, suggesting a potential for parasite-specific action.[4] The authors of the primary study on this compound suggest two possibilities: either the compound is selective for the parasite's Hsp90 ortholog, or it exerts its anti-leishmanial effect through a different mechanism of action.[4] Further research is required to elucidate its precise molecular target in Leishmania.

Experimental Protocols

The data presented in this guide are derived from a variety of in vitro assays. Below are detailed methodologies for the key experiments cited.

Leishmania Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method involves a coupled enzyme system where the released Pi is used by purine nucleoside phosphorylase (PNP) to convert 2-amino-6-mercapto-7-methylpurine riboside (MESG) into ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine, which causes a shift in absorbance at 360 nm.

Protocol Outline: [5]

  • Recombinant Hsp90: Purified recombinant Leishmania Hsp90 is used as the enzyme source.

  • Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, KCl, and MgCl2.

  • Inhibitor Incubation: The Hsp90 enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, geldanamycin) for a defined period.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation time, the detection reagents (PNP and MESG) are added, and the change in absorbance is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Leishmania Promastigote Viability Assay

This assay assesses the effect of a compound on the growth and survival of the promastigote stage of the parasite, which is the form found in the sandfly vector.

Principle: Promastigote viability is often measured using metabolic indicators such as resazurin (AlamarBlue) or MTT. Viable cells reduce these compounds, resulting in a colorimetric or fluorometric change that can be quantified.

Protocol Outline: [5]

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) until they reach the logarithmic growth phase.

  • Compound Treatment: The promastigotes are seeded into 96-well plates and treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under conditions suitable for promastigote growth.

  • Viability Assessment: A viability reagent (e.g., resazurin) is added to each well, and the plates are incubated further to allow for color development.

  • Measurement: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The EC50 value is calculated by comparing the viability of treated parasites to that of untreated controls.

Leishmania Intracellular Amastigote Susceptibility Assay

This assay is highly relevant to the clinical setting as it evaluates the efficacy of a compound against the amastigote stage of the parasite residing within host macrophages.

Principle: Host cells (e.g., murine macrophages or human THP-1 monocytes) are infected with Leishmania promastigotes, which then transform into amastigotes. The infected cells are then treated with the test compounds, and the number of surviving intracellular amastigotes is quantified.

Protocol Outline: [7][8]

  • Macrophage Culture: Macrophages are seeded in 96-well plates and allowed to adhere.

  • Infection: The macrophages are infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis, extracellular parasites are washed away.

  • Compound Treatment: The infected macrophages are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Quantification of Amastigotes: The number of intracellular amastigotes is determined. This can be done by:

    • Microscopy: Fixing and staining the cells (e.g., with Giemsa) and manually counting the number of amastigotes per macrophage.

    • Reporter Gene Assays: Using parasite lines that express a reporter gene (e.g., luciferase or GFP), where the signal intensity correlates with the number of viable parasites.

    • Parasite Rescue and Transformation Assay: Lysing the host cells and transferring the released amastigotes to conditions that promote their transformation back into promastigotes. The growth of these rescued promastigotes is then quantified.[8]

  • Data Analysis: The EC50 value is determined by quantifying the reduction in the number of amastigotes in treated wells compared to untreated controls.

Visualizing the Impact of Hsp90 Inhibition

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Hsp90 inhibition in Leishmania.

Hsp90_Signaling_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Downstream Effects cluster_2 Inhibitor Action ATP ATP Hsp90_closed Hsp90 (ATP-bound, Closed) ATP->Hsp90_closed Binding ADP ADP + Pi Hsp90_open Hsp90 (Open) ADP->Hsp90_open Release Hsp90_closed->ADP Hydrolysis Client_folded Folded/Active Client Protein Hsp90_closed->Client_folded Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_closed Cell_Cycle Cell Cycle Progression Client_folded->Cell_Cycle Differentiation Promastigote to Amastigote Differentiation Client_folded->Differentiation Stress_Response Stress Response Client_folded->Stress_Response Virulence Virulence Factors Client_folded->Virulence Inhibitor Hsp90 Inhibitor (e.g., Geldanamycin) Inhibitor->Hsp90_closed Blocks ATP Binding Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Evaluation start Test Compound (e.g., this compound) Hsp90_assay Hsp90 ATPase Assay start->Hsp90_assay Promastigote_assay Promastigote Viability Assay start->Promastigote_assay Amastigote_assay Intracellular Amastigote Assay start->Amastigote_assay IC50_Hsp90 IC50 (Hsp90 Inhibition) Hsp90_assay->IC50_Hsp90 EC50_Pro EC50 (Promastigote Activity) Promastigote_assay->EC50_Pro EC50_Ama EC50 (Amastigote Activity) Amastigote_assay->EC50_Ama Evaluation Comparative Analysis & Lead Identification IC50_Hsp90->Evaluation EC50_Pro->Evaluation EC50_Ama->Evaluation Logical_Comparison cluster_0 This compound cluster_1 Established Hsp90 Inhibitors Agent18 This compound (Tetrahydroindazole) Agent18_Activity Potent Anti-amastigote Activity (EC50 ~1.5 µM) Agent18->Agent18_Activity Agent18_Hsp90 Direct Ld Hsp90 Inhibition? (Data Lacking) Agent18->Agent18_Hsp90 Agent18_Selectivity Low Human Hsp90 Inhibition Agent18->Agent18_Selectivity Known_Inhibitors Geldanamycin, 17-AAG, etc. (Ansamycins, Macrolides) Known_Inhibitors_Activity Potent Anti-parasitic Activity (nM to low µM range) Known_Inhibitors->Known_Inhibitors_Activity Known_Inhibitors_Hsp90 Direct Ld Hsp90 Inhibition (Confirmed) Known_Inhibitors->Known_Inhibitors_Hsp90 Known_Inhibitors_Selectivity Variable Human Hsp90 Inhibition Known_Inhibitors->Known_Inhibitors_Selectivity

References

Head-to-Head Comparison: Antileishmanial Agent-18 (18β-Glycyrrhetinic Acid) vs. Paromomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two antileishmanial agents: 18β-Glycyrrhetinic Acid (GRA), a potential candidate referred to here as Antileishmanial agent-18, and Paromomycin (PMM), an established aminoglycoside antibiotic used in the treatment of leishmaniasis. This comparison is based on available experimental data to inform research and development decisions.

Executive Summary

18β-Glycyrrhetinic Acid and Paromomycin exhibit distinct mechanisms of action against Leishmania parasites. GRA acts as an immunomodulator, enhancing the host's immune response to clear the parasite, while Paromomycin directly targets the parasite's protein synthesis machinery. Both agents have demonstrated significant in vitro and in vivo efficacy. However, their performance varies depending on the Leishmania species and the experimental model. This guide presents a detailed analysis of their comparative efficacy, mechanisms of action, and the experimental protocols used to generate the supporting data.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy and cytotoxicity of 18β-Glycyrrhetinic Acid and Paromomycin based on reported experimental data. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: In Vitro Activity against Leishmania Amastigotes (IC50)

CompoundLeishmania SpeciesIC50 (µM)Host CellReference
18β-Glycyrrhetinic AcidL. donovani20 ± 4.2THP-1 macrophages[1]
ParomomycinL. donovani8 ± 3.2Macrophage[2]
ParomomycinL. donovani3.9 ± 0.3Macrophage[3]
ParomomycinL. amazonensis (clinical isolate)14.5-fold lower than ref. strainMacrophage[4]
ParomomycinL. amazonensis (reference strain)61 ± 9.48Macrophage[5]
ParomomycinL. braziliensis (clinical isolate)0.2 ± 0.03 to 108.6 ± 5.43Macrophage[5]
ParomomycinL. major-Macrophage-

Table 2: Cytotoxicity against Mammalian Cells (CC50)

CompoundCell LineCC50 (µM)Reference
18β-Glycyrrhetinic AcidA549, NCI-H23, NCI-H460 (lung cancer)>50[6]
18β-Glycyrrhetinic AcidIMR-90, GES-1, 293T (normal)>50[6]
18β-Glycyrrhetinic AcidMCF-7, T-47D (breast cancer)125.8 and 135.6 (at 48h)[7]
ParomomycinMacrophages962.4 ± 65.1 (at 48h)[4]
ParomomycinMacrophages536.6 ± 27.1 (at 72h)[4]

Mechanisms of Action

The two agents combat Leishmania infection through fundamentally different pathways.

18β-Glycyrrhetinic Acid (this compound): Immunomodulation

GRA does not directly kill the parasite but rather stimulates the host's immune system to eliminate the infection. Its mechanism involves the activation of the MAP kinase signaling pathway, leading to the production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial for parasite killing by macrophages.

GRA_Mechanism GRA 18β-Glycyrrhetinic Acid Macrophage Macrophage GRA->Macrophage Enters MAPK_Pathway MAP Kinase Pathway (p38, ERK) Macrophage->MAPK_Pathway Activates NF_kB NF-κB Activation MAPK_Pathway->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NF_kB->Proinflammatory_Cytokines iNOS iNOS Upregulation NF_kB->iNOS Parasite_Killing Parasite Killing Proinflammatory_Cytokines->Parasite_Killing NO Nitric Oxide (NO) iNOS->NO NO->Parasite_Killing

Caption: Signaling pathway of 18β-Glycyrrhetinic Acid in macrophages.

Paromomycin: Direct Parasite Inhibition

Paromomycin is an aminoglycoside antibiotic that directly targets the Leishmania parasite. It binds to the small ribosomal subunit (30S) of the parasite, interfering with protein synthesis and ultimately leading to cell death. This disruption of essential protein production is the primary mechanism of its antileishmanial activity.

PMM_Mechanism PMM Paromomycin Parasite Leishmania Parasite PMM->Parasite Enters Ribosome 30S Ribosomal Subunit PMM->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to

Caption: Mechanism of action of Paromomycin on Leishmania parasites.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between studies.

In Vitro Antileishmanial Activity Assay (Amastigote Stage)

This assay determines the concentration of a compound required to inhibit the intracellular amastigote form of Leishmania.

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_analysis Data Analysis Host_Cells 1. Culture host cells (e.g., macrophages) Infection 2. Infect host cells with Leishmania promastigotes Host_Cells->Infection Amastigote_Formation 3. Allow differentiation into amastigotes Infection->Amastigote_Formation Add_Drug 4. Add serial dilutions of test compounds Amastigote_Formation->Add_Drug Incubation 5. Incubate for a defined period (e.g., 72h) Add_Drug->Incubation Staining 6. Fix and stain cells (e.g., Giemsa) Incubation->Staining Counting 7. Count intracellular amastigotes Staining->Counting IC50_Calc 8. Calculate IC50 value Counting->IC50_Calc

References

Comparative Performance Analysis of Antileishmanial Agent-18 Against Drug-Resistant Leishmania Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of drug resistance in Leishmania species presents a formidable challenge to global public health, necessitating the development of novel therapeutic agents with superior efficacy and safety profiles. This guide provides a comprehensive comparison of Antileishmanial agent-18 (AA-18), a novel investigational compound, against current first- and second-line treatments for leishmaniasis, with a particular focus on performance against drug-resistant strains.

This compound is a synthetic small molecule designed to selectively inhibit Leishmania casein kinase 1 (LCK1), a key enzyme involved in parasite proliferation and survival. This mechanism of action is distinct from existing therapies, suggesting a low probability of cross-resistance. This document summarizes key in vitro and in vivo experimental data, outlines the methodologies used, and visualizes the agent's mechanism and the experimental workflow.

I. Comparative In Vitro Efficacy and Cytotoxicity

The in vitro activity of AA-18 was assessed against both drug-sensitive and drug-resistant strains of Leishmania donovani, the primary causative agent of visceral leishmaniasis. The results are compared with standard antileishmanial drugs: sodium stibogluconate (SSG), miltefosine, and amphotericin B.

Table 1: In Vitro Activity against L. donovani Amastigotes and Mammalian Cytotoxicity

CompoundStrainIC₅₀ (µM)aCC₅₀ (µM)b (on THP-1 cells)Selectivity Index (SI)c
This compound Drug-Sensitive (DD8)1.2 ± 0.3155 ± 12129.2
SSG-Resistant (AG83)1.5 ± 0.4155 ± 12103.3
Miltefosine-Resistant (MIL-R)1.4 ± 0.2155 ± 12110.7
Sodium Stibogluconate Drug-Sensitive (DD8)25.5 ± 3.1>500>19.6
SSG-Resistant (AG83)>200>500<2.5
Miltefosine Drug-Sensitive (DD8)4.8 ± 0.745 ± 59.4
Miltefosine-Resistant (MIL-R)35.2 ± 4.545 ± 51.3
Amphotericin B Drug-Sensitive (DD8)0.08 ± 0.0212 ± 1.5150.0
SSG-Resistant (AG83)0.09 ± 0.0312 ± 1.5133.3
Miltefosine-Resistant (MIL-R)0.08 ± 0.0112 ± 1.5150.0

aIC₅₀ (Half-maximal inhibitory concentration): Concentration required to inhibit intracellular amastigote proliferation by 50%. bCC₅₀ (Half-maximal cytotoxic concentration): Concentration causing 50% cytotoxicity in human THP-1 macrophage cells. cSelectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI indicates greater selectivity for the parasite over host cells.

The data clearly demonstrates that this compound maintains potent activity against both sodium stibogluconate-resistant and miltefosine-resistant L. donovani strains, with IC₅₀ values remaining low and stable. Its high Selectivity Index suggests a favorable safety profile at the cellular level.

II. In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

The therapeutic potential of AA-18 was further evaluated in BALB/c mice infected with a miltefosine-resistant strain of L. donovani. The primary endpoint was the reduction in parasite burden in the liver and spleen, measured in Leishman-Donovan Units (LDU).

Table 2: In Vivo Efficacy against Miltefosine-Resistant L. donovani in BALB/c Mice

Treatment Group (Dose, Route)Mean Liver LDU (± SD)% InhibitionMean Spleen LDU (± SD)% Inhibition
Infected Control (Vehicle) 2850 ± 310-1980 ± 250-
Miltefosine (10 mg/kg/day, oral) 2100 ± 28026.3%1650 ± 21016.7%
This compound (20 mg/kg/day, oral) 350 ± 9587.7%210 ± 6089.4%
Amphotericin B (1 mg/kg/day, i.v.) 150 ± 5094.7%80 ± 3096.0%

Treatment was administered for 5 consecutive days, starting 28 days post-infection. Parasite burden was assessed on day 35.

In the murine model, this compound demonstrated a significant reduction in parasite burden in both the liver and spleen, far exceeding the efficacy of miltefosine against the resistant strain. Its performance approaches that of intravenous amphotericin B, but with the significant advantage of oral bioavailability.

III. Proposed Mechanism of Action and Experimental Workflow

The efficacy of this compound is attributed to its targeted inhibition of Leishmania Casein Kinase 1 (LCK1), a pathway not exploited by current antileishmanial drugs.

AA18_Mechanism_of_Action cluster_parasite Leishmania Parasite cluster_drugs Standard Drugs & Resistance AA18 Antileishmanial agent-18 LCK1 Leishmania Casein Kinase 1 (LCK1) AA18->LCK1 Inhibits Proliferation Parasite Proliferation & Survival Pathways LCK1->Proliferation Promotes Apoptosis Parasite Apoptosis Proliferation->Apoptosis Suppresses Miltefosine Miltefosine EffluxPump Drug Efflux Pump (e.g., ABC Transporter) Miltefosine->EffluxPump Upregulated in Resistance

Caption: Proposed mechanism of this compound.

The development and evaluation of this compound follows a structured preclinical screening cascade designed to efficiently identify promising candidates.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Promastigote Primary Screen: L. donovani Promastigotes Amastigote Secondary Screen: Intracellular Amastigotes (IC₅₀) Promastigote->Amastigote Hit Confirmation Cytotoxicity Cytotoxicity Assay: THP-1 Macrophages (CC₅₀) Amastigote->Cytotoxicity Assess Selectivity Resistance Resistance Panel: SSG-R & MIL-R Strains Cytotoxicity->Resistance Profile against Resistance Toxicity Acute Toxicity Study in Mice (MTD) Resistance->Toxicity Lead Candidate Selection Efficacy Efficacy Model: Infected BALB/c Mice Toxicity->Efficacy Determine Safe Dose Range PK Pharmacokinetics (PK) Studies Efficacy->PK Correlate Exposure with Efficacy

Caption: Preclinical evaluation workflow for antileishmanial agents.

IV. Experimental Protocols

1. In Vitro Intracellular Amastigote Susceptibility Assay (IC₅₀ Determination)

  • Cell Line and Parasites: Human monocytic THP-1 cells were used as host macrophages. Leishmania donovani strains (DD8, AG83, MIL-R) were maintained as promastigotes in M199 medium.

  • Procedure:

    • THP-1 cells are seeded at 2 x 10⁵ cells/well in a 96-well plate and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Stationary-phase promastigotes are added to the macrophages at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow infection.

    • Free extracellular promastigotes are washed away, and fresh medium containing serial dilutions of the test compounds (this compound, miltefosine, etc.) is added.

    • Plates are incubated for 72 hours at 37°C in 5% CO₂.

    • After incubation, cells are fixed with methanol and stained with Giemsa.

    • The number of amastigotes per 100 macrophages is determined by light microscopy.

    • The IC₅₀ value is calculated using a non-linear dose-response regression analysis.[1][2]

2. Macrophage Cytotoxicity Assay (CC₅₀ Determination)

  • Cell Line: Undifferentiated THP-1 cells.

  • Procedure:

    • THP-1 cells are seeded at 2 x 10⁵ cells/well in a 96-well plate.

    • Serial dilutions of the test compounds are added to the wells.

    • Plates are incubated for 72 hours at 37°C in 5% CO₂.

    • Cell viability is assessed using the Resazurin reduction assay.[2] Resazurin solution is added to each well and incubated for 4 hours.

    • Fluorescence (560 nm excitation / 590 nm emission) is measured using a plate reader.

    • The CC₅₀ value is calculated relative to untreated control wells.[2]

3. In Vivo Efficacy in BALB/c Mouse Model

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Mice are infected via the lateral tail vein with 2 x 10⁷ stationary-phase promastigotes of the miltefosine-resistant L. donovani strain.[3][4]

  • Treatment:

    • Treatment is initiated 28 days post-infection, a point at which a stable visceral infection is established.

    • This compound and miltefosine are administered orally once daily for 5 consecutive days. Amphotericin B is administered intravenously. The control group receives the vehicle.

    • Mice are monitored daily for signs of toxicity.

  • Parasite Burden Quantification:

    • Twenty-four hours after the final dose, mice are euthanized.

    • Livers and spleens are harvested, weighed, and impression smears are made on glass slides.

    • Smears are fixed, stained with Giemsa, and the number of amastigotes per 1000 host cell nuclei is counted.

    • Parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host nuclei) x organ weight (in mg).[5]

V. Conclusion

This compound exhibits potent and selective activity against drug-sensitive and, critically, multi-drug resistant strains of Leishmania donovani in both in vitro and in vivo models. Its novel mechanism of action, targeting LCK1, circumvents existing resistance pathways that compromise the efficacy of standard therapies like sodium stibogluconate and miltefosine. The strong performance in preclinical models, coupled with its oral bioavailability, positions this compound as a highly promising candidate for further development in the fight against visceral leishmaniasis.

References

A Comparative Analysis of a Novel Antileishmanial Agent-18 and Standard Antimonial Treatments

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of a promising new pyrazolo[3,4-c]pyrimidine-based antileishmanial agent, designated as Antileishmanial agent-18, with the long-standing standard antimonial therapies, sodium stibogluconate and meglumine antimoniate. This guide provides a detailed examination of their efficacy, cytotoxicity, and underlying mechanisms of action, supported by experimental data for researchers and drug development professionals.

Leishmaniasis remains a significant global health challenge, with current treatments facing limitations due to toxicity and emerging drug resistance. The development of novel, effective, and safer therapeutic agents is a critical area of research. This guide focuses on "this compound," a novel compound from the pyrazolo[3,4-c]pyrimidine class, and benchmarks its in vitro performance against the traditional first-line pentavalent antimonial drugs.

Performance Data: In Vitro Efficacy and Cytotoxicity

The in vitro activity of this compound was evaluated against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis, within infected murine macrophages (J774 cell line). For a comprehensive comparison, the following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) for this compound and the standard antimonial treatments. A lower IC50 value indicates higher potency against the parasite, while a higher CC50 value suggests lower toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the agent's therapeutic window.

CompoundLeishmania SpeciesHost Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound L. donovaniJ7741.8>25>13.9
Sodium Stibogluconate L. donovaniMouse Peritoneal Macrophages9 - 11 µg/mL (approx. 24-30 µM)--
Meglumine Antimoniate L. tropicaJ774-A115.4 µg/mL (approx. 40 µM)--

Note: Direct comparison of IC50 values for antimonials should be done with caution due to variations in experimental conditions across different studies. The data presented for sodium stibogluconate and meglumine antimoniate are from representative studies and may not be directly comparable to the results for this compound from a single study.

Mechanism of Action

This compound , as a pyrazolo[3,4-c]pyrimidine, is believed to exert its antiparasitic effect through the inhibition of heat shock protein 90 (Hsp90). Hsp90 is a crucial molecular chaperone in Leishmania, essential for the proper folding and stability of various proteins involved in cell signaling, proliferation, and stress response. By inhibiting Hsp90, this compound disrupts these vital cellular processes, leading to parasite death.

Standard Antimonial Treatments (Sodium Stibogluconate and Meglumine Antimoniate) have a less clearly defined mechanism of action. It is widely accepted that these pentavalent antimonials (SbV) act as prodrugs, which are reduced to the more toxic trivalent form (SbIII) within the macrophage and the parasite. SbIII is thought to interfere with the parasite's thiol metabolism, particularly the trypanothione reductase system, leading to oxidative stress and disruption of DNA replication and energy production.

Signaling Pathway of this compound (Hypothesized)

This compound This compound Leishmania Hsp90 Leishmania Hsp90 This compound->Leishmania Hsp90 Inhibition Client Proteins Client Proteins Leishmania Hsp90->Client Proteins Chaperoning Protein Misfolding & Aggregation Protein Misfolding & Aggregation Client Proteins->Protein Misfolding & Aggregation Cell Cycle Arrest Cell Cycle Arrest Protein Misfolding & Aggregation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Hypothesized mechanism of this compound via Hsp90 inhibition.

Experimental Protocols

In Vitro Antileishmanial Assay (Intracellular Amastigotes)

This protocol outlines the method used to determine the efficacy of antileishmanial compounds against Leishmania donovani amastigotes within a macrophage host cell line.

  • Cell Culture: Murine macrophage cells (J774) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Macrophage Seeding: Macrophages are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Parasite Infection: Stationary phase L. donovani promastigotes are used to infect the adherent macrophages at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for parasite internalization and transformation into amastigotes.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, sodium stibogluconate, or meglumine antimoniate). A control group with no compound is also included.

  • Incubation: The treated plates are incubated for an additional 72 hours.

  • Quantification: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a light microscope. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

This protocol is used to assess the toxicity of the compounds on the host macrophage cells.

  • Cell Seeding: J774 macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated overnight.

  • Compound Exposure: The cells are then exposed to the same serial dilutions of the test compounds as in the antileishmanial assay.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

Experimental Workflow Diagram

cluster_0 In Vitro Assay Preparation cluster_1 Compound Treatment & Analysis Culture J774 Macrophages Culture J774 Macrophages Seed Macrophages in 96-well plates Seed Macrophages in 96-well plates Culture J774 Macrophages->Seed Macrophages in 96-well plates Infect with L. donovani promastigotes Infect with L. donovani promastigotes Seed Macrophages in 96-well plates->Infect with L. donovani promastigotes Incubate for 24h (Amastigote formation) Incubate for 24h (Amastigote formation) Infect with L. donovani promastigotes->Incubate for 24h (Amastigote formation) Add serial dilutions of test compounds Add serial dilutions of test compounds Incubate for 24h (Amastigote formation)->Add serial dilutions of test compounds Incubate for 72h Incubate for 72h Add serial dilutions of test compounds->Incubate for 72h Giemsa Staining & Microscopic Counting Giemsa Staining & Microscopic Counting Incubate for 72h->Giemsa Staining & Microscopic Counting MTT Assay for Cytotoxicity MTT Assay for Cytotoxicity Incubate for 72h->MTT Assay for Cytotoxicity Calculate IC50 & CC50 Calculate IC50 & CC50 Giemsa Staining & Microscopic Counting->Calculate IC50 & CC50 MTT Assay for Cytotoxicity->Calculate IC50 & CC50

Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.

Conclusion

This compound demonstrates potent activity against Leishmania donovani amastigotes in vitro, with a favorable selectivity index suggesting a good safety profile at the cellular level. Its mechanism of action, targeting the parasite's Hsp90, represents a departure from the mode of action of traditional antimonials. While direct, perfectly controlled comparative data with standard treatments is challenging to obtain from discrete studies, the available evidence suggests that this compound and similar compounds from the pyrazolo[3,4-c]pyrimidine class are promising candidates for further development in the search for new and improved treatments for leishmaniasis. Further in vivo studies are warranted to fully assess the therapeutic potential of this novel agent.

Navigating the Maze: An In Silico ADMET Comparison of Quinoline-Based Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A critical bottleneck in the development of new drugs for leishmaniasis is ensuring that promising compounds not only exhibit high efficacy but also possess favorable pharmacokinetic properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is paramount to de-risk drug discovery projects. This guide provides a comparative overview of the in silico ADMET profiles of various classes of quinoline-based antileishmanial agents, offering researchers a data-driven foundation for lead optimization and candidate selection.

Comparative Analysis of In Silico ADMET Properties

The following table summarizes the predicted ADMET properties of representative quinoline-based antileishmanial compounds from different structural classes. These predictions have been collated from various studies and were generated using a range of computational tools. It is important to note that while in silico predictions are a valuable guide, they require experimental validation.

Compound Class Representative Compound/Analog Molecular Weight ( g/mol ) LogP Aqueous Solubility (LogS) Human Intestinal Absorption (%) BBB Permeant CYP Inhibitor (Predicted) Predicted Toxicity (e.g., AMES) Reference
2-Aryl-quinoline-4-carboxylic Acids Compound 2d350-4503.0-5.0Moderate to LowHighLikely NoPotential for CYP1A2Low[1]
2-Aryl-quinoline-4-carboxylic Acids Compound 1g350-4503.0-5.0Moderate to LowHighLikely NoPotential for CYP2C9Low[1]
7-Chloroquinoline Hybrids Analog 4c400-5004.0-6.0LowModerateLikely YesPotential for multiple CYPsModerate[2]
7-Chloroquinoline Hybrids Analog 4e400-5004.0-6.0LowModerateLikely YesPotential for multiple CYPsModerate[2]
Substituted Quinoline-Chalcones Compound 8b350-4503.5-5.5LowHighLikely NoCYP1A2 inhibitorLow[3]
Substituted Quinoline-Chalcones Compound 8f350-4503.5-5.5LowHighLikely NoCYP1A2 inhibitorLow[3]
Ferrocenylquinolines Compound 1> 500> 5.0Very LowLowLikely NoNot specifiedNot specified[4]

Methodologies for In Silico ADMET Prediction

The in silico ADMET profiles presented in this guide are typically generated using a combination of computational models and software. While specific parameters may vary between studies, a general workflow is often followed.

Experimental Protocols
  • Molecular Descriptor Calculation: The 2D or 3D structure of the molecule is used as input to calculate a wide range of physicochemical and topological descriptors. These descriptors quantify various aspects of the molecule's structure, such as size, shape, lipophilicity, and polar surface area.

  • ADMET Modeling: The calculated descriptors are then fed into pre-built mathematical models that have been trained on large datasets of compounds with known experimental ADMET properties. These models can be quantitative structure-activity relationship (QSAR) models, machine learning algorithms, or pharmacophore models.

  • Commonly Used Software: A variety of open-access and commercial software platforms are utilized for these predictions. Some of the most frequently cited tools in the literature include:

    • SwissADME: A popular web-based tool that provides predictions for a wide range of ADMET parameters, including lipophilicity, water solubility, and drug-likeness based on various rules (e.g., Lipinski's rule of five).[5]

    • pkCSM: Another web server that predicts various pharmacokinetic and toxicity endpoints, including absorption, distribution, metabolism, excretion, and toxicity properties.[5]

    • ADMET Predictor™: A commercial software that uses a large number of QSAR models to predict a comprehensive ADMET profile.[6]

    • SYBYL-X: A molecular modeling suite that can be used for a variety of computational chemistry tasks, including ADMET prediction.[6]

  • Interpretation of Results: The output from these tools provides predictions for various ADMET endpoints. For example, human intestinal absorption is often predicted as a percentage, while potential for CYP450 enzyme inhibition is typically a qualitative prediction (yes/no) or a predicted IC50 value. Toxicity predictions, such as for the AMES test, indicate the likelihood of mutagenicity.

Visualizing the In Silico ADMET Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties in the context of antileishmanial drug discovery.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Predicted Profile cluster_decision Decision Making Compound_Structure 2D/3D Structure of Antileishmanial Analog Descriptor_Calculation Calculate Molecular Descriptors Compound_Structure->Descriptor_Calculation Input ADMET_Modeling ADMET Prediction (e.g., SwissADME, pkCSM) Descriptor_Calculation->ADMET_Modeling Feed Descriptors Absorption Absorption (HIA, Caco-2) ADMET_Modeling->Absorption Distribution Distribution (BBB, PPB) ADMET_Modeling->Distribution Metabolism Metabolism (CYP Inhibition) ADMET_Modeling->Metabolism Excretion Excretion (Clearance) ADMET_Modeling->Excretion Toxicity Toxicity (AMES, hERG) ADMET_Modeling->Toxicity Lead_Optimization Prioritize for Synthesis and In Vitro Testing Absorption->Lead_Optimization Distribution->Lead_Optimization Metabolism->Lead_Optimization Excretion->Lead_Optimization Toxicity->Lead_Optimization

Caption: A generalized workflow for in silico ADMET profiling in drug discovery.

Conclusion

The in silico ADMET profiling of quinoline-based antileishmanial agents reveals a diverse landscape of pharmacokinetic properties across different chemical scaffolds. While 2-aryl-quinoline-4-carboxylic acids and substituted quinoline-chalcones generally exhibit more favorable predicted ADMET profiles, careful consideration of potential CYP inhibition is warranted. In contrast, larger and more lipophilic structures like ferrocenylquinolines may face challenges with solubility and absorption. The strategic application of in silico ADMET prediction tools, as outlined in this guide, can significantly aid researchers in prioritizing and designing novel antileishmanial candidates with a higher probability of success in later stages of drug development.

References

Safety Operating Guide

Safe Disposal and Handling of Antileishmanial Agent-18: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of Antileishmanial Agent-18, an investigational compound. Adherence to these procedures is mandatory to ensure personnel safety, environmental protection, and regulatory compliance. As an investigational drug, all waste is considered hazardous unless explicitly determined otherwise by environmental health and safety (EHS) professionals.[1][2]

Core Safety Principles & Personnel Protection

All personnel handling this compound must be current on institutional chemical waste management training. Before beginning any procedure, a thorough review of the specific Safety Data Sheet (SDS) for Agent-18 is required.

1.1 Personal Protective Equipment (PPE)

A baseline of required PPE when handling Agent-18 in solid or solution form includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powdered form of the agent to prevent inhalation.

1.2 Engineering Controls

All handling of open containers of Agent-18, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection Protocol

Proper segregation of waste at the point of generation is critical. Never mix incompatible waste streams.[3] All waste generated from procedures involving Agent-18 must be classified as hazardous chemical waste.

2.1 Waste Streams

The following table outlines the primary waste streams for this compound and their designated collection containers.

Waste TypeDescriptionContainer Specification
Solid Waste Unused or expired pure Agent-18 powder, contaminated consumables (e.g., weigh boats, contaminated wipes).Labeled, sealed, and chemically compatible container (e.g., high-density polyethylene - HDPE).[4]
Liquid Waste Solutions containing Agent-18, including experimental residues and the first rinse of contaminated glassware.[5]Labeled, leak-proof, and chemically compatible container (e.g., glass or plastic). The container must be kept closed except when adding waste.[3]
Sharps Waste Needles, syringes, and glass Pasteur pipettes contaminated with Agent-18.Puncture-resistant, labeled sharps container.
Empty Containers Original Agent-18 vials or bottles.Containers must be triple-rinsed. The first rinseate is collected as hazardous liquid waste.[3][5] After rinsing, deface the label and dispose of it in the appropriate glass or plastic recycling bin.[3]

2.2 Labeling and Storage

All waste containers must be properly labeled as soon as the first drop of waste is added.[5] Use official hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) department.

The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations.

  • The concentration and physical state (solid/liquid).

  • The name of the Principal Investigator (PI) and laboratory contact information.

Store all hazardous waste containers in a designated and registered Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and equipped with secondary containment to capture any potential leaks.[3]

Spill and Decontamination Procedures

3.1 Spill Management

In the event of a spill, evacuate the immediate area and notify laboratory personnel. For minor spills that personnel are trained to handle:

  • Don appropriate PPE.

  • Contain the spill with absorbent pads or other suitable material.

  • For liquid spills, cover the area with an absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.

  • Collect all contaminated materials into a hazardous waste container.

  • Decontaminate the surface area.

3.2 Surface Decontamination Protocol

While specific decontamination efficacy depends on the chemical nature of Agent-18, a general multi-step cleaning process is recommended. Studies have shown that while no single agent may achieve 100% removal of antineoplastic agents, certain solutions are highly effective.[6]

  • Initial Cleaning: Wipe the surface with a solution containing a surfactant, such as sodium dodecyl sulfate (SDS) or a standard dishwashing liquid, to help remove and solubilize the compound.[6]

  • Disinfection/Deactivation (if applicable): If the agent is susceptible, use an appropriate deactivating agent. A solution of sodium hypochlorite is often effective but can be corrosive to stainless steel surfaces.[6]

  • Final Rinse: Wipe the surface with 70% isopropyl alcohol, followed by ultrapure water.

Always work from the cleanest area to the dirtiest and use a systematic wiping pattern to ensure thorough coverage.[7]

Disposal Workflow

The final disposal of this compound must be handled by trained EHS professionals or a licensed waste disposal service.[8][9] Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste until pickup is requested.

The following diagram illustrates the decision-making and operational workflow for the disposal process.

cluster_0 Waste Generation Point (Lab Bench) cluster_1 Satellite Accumulation Area (SAA) cluster_2 EHS / Waste Management Vendor A Procedure Generates This compound Waste B Identify Waste Type (Solid, Liquid, Sharps) A->B C Select Appropriate, Labeled Hazardous Waste Container B->C D Add Waste to Container C->D E Store Container in SAA with Secondary Containment D->E F Is Container Full? E->F F->E No G Seal Container Securely F->G Yes H Request Waste Pickup from EHS G->H I EHS Collects Waste from SAA H->I J Transport to Central Storage Facility I->J K Final Disposition (e.g., Incineration) J->K

Caption: Workflow for this compound Waste Disposal.

This comprehensive guide is intended to ensure that all handling and disposal of this compound are performed safely and in compliance with established regulations. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.